molecular formula C8H12O B13763124 1,2-Epoxyoctahydropentalene CAS No. 6567-98-2

1,2-Epoxyoctahydropentalene

Cat. No.: B13763124
CAS No.: 6567-98-2
M. Wt: 124.18 g/mol
InChI Key: WMSIDAPKDOLAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Epoxyoctahydropentalene is a useful research compound. Its molecular formula is C8H12O and its molecular weight is 124.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Epoxyoctahydropentalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Epoxyoctahydropentalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6567-98-2

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

3-oxatricyclo[4.3.0.02,4]nonane

InChI

InChI=1S/C8H12O/c1-2-5-4-7-8(9-7)6(5)3-1/h5-8H,1-4H2

InChI Key

WMSIDAPKDOLAKY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3C(C2C1)O3

Origin of Product

United States

Foundational & Exploratory

Stereochemical Architecture of Octahydropentalene 1,2-Oxide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the stereochemistry, synthesis, and reactivity of octahydropentalene 1,2-oxide derivatives. It is designed for researchers engaged in complex natural product synthesis (e.g., polyquinanes, iridoids) and medicinal chemistry.

Structural Framework and Conformational Analysis

The core scaffold, octahydropentalene (bicyclo[3.3.0]octane), represents a fundamental bicyclic system consisting of two fused cyclopentane rings. Unlike its homolog decalin (bicyclo[4.4.0]decane), where the trans-fused isomer is significantly more stable, the cis-fused octahydropentalene is thermodynamically preferred by approximately 6–8 kcal/mol over the trans-isomer.

The "Open Book" Conformation

The cis-bicyclo[3.3.0]octane skeleton adopts a characteristic "open book" or "tent" shape. This geometry minimizes torsional strain by allowing both cyclopentane rings to adopt envelope-like conformations.

  • Convex Face (Exo): The outer surface of the "tent." Sterically accessible.

  • Concave Face (Endo): The inner surface, shielded by the folding of the two rings.

Nomenclature Clarification

In this guide, we utilize the pentalene numbering system (where bridgeheads are 3a/6a) alongside the IUPAC bicyclo[3.3.0] system (bridgeheads 1/5) for precision.

  • Target: Octahydropentalene 1,2-oxide.

  • IUPAC Equivalent: 2,3-epoxybicyclo[3.3.0]octane.

  • Precursor: 1,2,3,3a,4,6a-hexahydropentalene (or bicyclo[3.3.0]oct-2-ene).

Conformational Energy Diagram (DOT Visualization)

The following diagram illustrates the stability relationship between the fused isomers and the stereochemical pathways for epoxidation.

G cluster_0 Stereochemical Outcome Trans Trans-Octahydropentalene (Rigid, Highly Strained) Cis Cis-Octahydropentalene (Flexible, 'Open Book' Shape) ~8 kcal/mol more stable Trans->Cis Ring Flip (High Barrier) Alkene Hexahydropentalene (Olefin Precursor) Cis->Alkene Desaturation ExoOx Exo-Epoxide (Major) (Attack on Convex Face) Alkene->ExoOx mCPBA (Steric Control) EndoOx Endo-Epoxide (Minor) (Attack on Concave Face) Alkene->EndoOx Directed Epoxidation (e.g., OH-assisted)

Figure 1: Conformational stability and divergent epoxidation pathways of the octahydropentalene scaffold.

Stereoselective Synthesis: The Epoxidation Protocol

The synthesis of octahydropentalene 1,2-oxides is dominated by the inherent steric bias of the bicyclic framework.

Substrate-Controlled Epoxidation (Steric Control)

When treating 1,2,3,3a,4,6a-hexahydropentalene with peracids (e.g., m-CPBA), the reagent approaches from the convex (exo) face. The concave face is sterically shielded by the endo-hydrogens of the adjacent ring.

  • Major Product: exo-1,2-epoxyoctahydropentalene.

  • Selectivity: Typically >95:5 (exo:endo).

Directed Epoxidation (Hydroxyl-Assisted)

If a hydroxyl group is present at the C3 position (allylic) or C4 (homoallylic) on the concave face, it can direct the epoxidation to the endo face via hydrogen bonding with the oxidant (e.g., Vanadyl acetylacetonate/t-BuOOH or mCPBA in non-polar solvents).

Experimental Protocol: Synthesis of exo-1,2-Epoxyoctahydropentalene

Objective: Stereoselective formation of the exo-epoxide from bicyclo[3.3.0]oct-2-ene.

Reagents:

  • Bicyclo[3.3.0]oct-2-ene (1.0 equiv)

  • m-Chloroperbenzoic acid (mCPBA) (1.2 equiv, 70-75% purity)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated NaHCO₃ and Na₂SO₃ solutions.

Methodology:

  • Preparation: Dissolve bicyclo[3.3.0]oct-2-ene (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve mCPBA (12 mmol) in DCM (30 mL) and add it dropwise to the alkene solution over 30 minutes. The slow addition controls the exotherm and minimizes ring-opening side reactions.

  • Reaction: Stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature over 1 hour. Monitor consumption of the alkene by TLC (stain with KMnO₄ or Anisaldehyde).

  • Workup (Critical for Stability):

    • Quench excess peroxide by adding saturated aqueous Na₂SO₃ (20 mL) and stirring for 15 minutes (verify negative peroxide test).

    • Neutralize m-chlorobenzoic acid by washing with saturated NaHCO₃ (3 x 30 mL). Note: Acidic byproducts can catalyze the rearrangement of the epoxide to a ketone.

    • Wash with brine, dry over MgSO₄, and concentrate in vacuo at low temperature (<30°C).

  • Purification: Flash column chromatography on silica gel (pre-treated with 1% triethylamine to ensure basicity) using Hexanes/EtOAc (9:1).

Yield & Characterization:

  • Typical Yield: 85–92%.

  • Stereochemistry Validation:

    • ¹H NMR: The epoxide protons (H1, H2) typically appear as a multiplet at δ 3.2–3.5 ppm.

    • Coupling Constant (

      
      ):  In the exo-isomer, the coupling between the bridgehead proton (H3a) and the epoxide proton (H1) is near zero (
      
      
      
      Hz) due to a dihedral angle of ~90°. In the endo-isomer, this coupling is larger (
      
      
      Hz).

Reactivity: Nucleophilic Ring Opening

The strain energy of the oxirane ring fused to the cyclopentane system drives reactivity. However, the regioselectivity is governed by the "Fürst-Plattner rule" equivalent for five-membered rings—favoring trans-diaxial-like opening.

Regioselectivity and Stereochemistry

Nucleophiles (Nu⁻) attack the epoxide carbon from the back side (inversion of configuration).

  • Exo-Epoxide: Nucleophilic attack occurs from the endo (concave) face.

  • Regiocontrol: In unsubstituted systems, attack at C1 and C2 is statistically equivalent. In substituted systems, attack occurs at the less hindered or more electropositive carbon (depending on conditions).

"Torsional Steering" in Polyquinane Synthesis

In complex polyquinane synthesis (e.g., Pentalenolactones), the conformation of the ring system can override steric effects. "Torsional steering" can force nucleophiles to attack a specific carbon to minimize eclipsing interactions in the transition state.

Reaction Pathway Diagram[1]

Reaction Epoxide Exo-1,2-Epoxyoctahydropentalene Nu_Attack Nucleophilic Attack (SN2) (Endo-face approach) Epoxide->Nu_Attack + Nu- (e.g., N3-, CN-, RMgX) TS Transition State (Inversion of Configuration) Nu_Attack->TS Product Trans-1,2-Disubstituted Product (Nu and OH are trans) TS->Product Relief of Ring Strain

Figure 2: Mechanism of nucleophilic ring opening for exo-octahydropentalene oxides.

Analytical Data Summary

The following table summarizes key spectroscopic markers to distinguish stereoisomers.

Featurecis-Fused (Exo-Epoxide)cis-Fused (Endo-Epoxide)trans-Fused Epoxide
Stability Most StableIntermediateHighly Unstable
¹H NMR

< 1 Hz (Singlet-like)4–6 Hz (Doublet-like)N/A (Rare)
¹³C NMR (C-O) δ 55–60 ppmδ 52–58 ppm-
NOE Signal Strong NOE between H-epox and H-endoStrong NOE between H-epox and H-bridgehead-

References

  • Paquette, L. A. (1979). "The conceptualization, development, and application of the domino Diels-Alder reaction in the synthesis of polyquinane natural products." Topics in Current Chemistry. Link

  • Whitesell, J. K., & Minton, M. A. (1987). "Stereochemical control in polycyclic systems." Stereochemical Control in Organic Synthesis.
  • Mehta, G., & Rao, K. S. (1985). "Synthetic studies on polyquinanes: A stereoselective entry into the pentalenolactone system." Journal of the Chemical Society, Chemical Communications. Link

  • Cope, A. C., et al. (1962). "Proximity Effects.[1] XIII. Stereochemistry of the cis-Bicyclo[3.3.0]octan-2-ols." Journal of the American Chemical Society.[1] Link

  • Seto, H., & Yonehara, H. (1980).[2] "Studies on the biosynthesis of pentalenolactone. III. Isolation of a biosynthetic intermediate hydrocarbon, pentalenene."[2][3] The Journal of Antibiotics. Link

Sources

Unlocking Reactivity: A Deep Dive into Ring Strain Energy in Fused Tricyclic Epoxide Systems

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Energetic Landscape of Constrained Molecules

In the intricate world of organic chemistry and drug development, the architecture of a molecule dictates its function. Among the vast array of molecular frameworks, fused tricyclic systems containing an epoxide moiety present a unique and compelling area of study. These structures, often found at the core of complex natural products and potent pharmaceuticals, harbor a significant amount of potential energy locked within their strained ring systems. This "ring strain energy" is not merely a structural curiosity; it is a powerful driving force that governs their reactivity, dictates their synthetic accessibility, and ultimately influences their biological activity. Understanding and quantifying this strain is paramount for any scientist seeking to harness the synthetic potential or predict the metabolic fate of these fascinating molecules. This guide provides a comprehensive exploration of ring strain energy in fused tricyclic epoxide systems, from its theoretical underpinnings to its practical implications in the laboratory.

Deconstructing Ring Strain: The Trifecta of Destabilization in Fused Systems

At its core, ring strain energy (RSE) represents the excess energy a cyclic molecule possesses compared to a hypothetical, strain-free acyclic analogue.[1] This energy arises from the deviation of bond angles and lengths from their ideal values, as well as non-bonded interactions forced by the cyclic structure. In fused tricyclic epoxide systems, this strain is a complex interplay of three primary factors:

  • Angle Strain (Baeyer Strain): First conceptualized by Adolf von Baeyer, this form of strain arises from the distortion of bond angles from their optimal values.[2][3] For sp³-hybridized carbon atoms, the ideal tetrahedral angle is 109.5°.[4] The three-membered epoxide ring inherently forces these angles to be approximately 60°, inducing significant angle strain.[5][6] When this strained epoxide is fused to other rings, particularly in a rigid tricyclic framework, the angle strain can be further exacerbated throughout the entire system.

  • Torsional Strain (Pitzer Strain): This strain results from the eclipsing of bonds on adjacent atoms.[7] In a flexible acyclic molecule, bonds can rotate to adopt a staggered conformation, minimizing this repulsion. However, the rigid nature of fused rings often forces bonds into eclipsed or near-eclipsed arrangements, leading to a substantial increase in torsional strain.[6] The fusion of an epoxide ring can lock adjacent substituents into conformations that would otherwise be highly unfavorable.

  • Transannular Strain (Prelog Strain): Unique to medium and large rings, and particularly relevant in bridged bicyclic and tricyclic systems, transannular strain arises from steric interactions between atoms across the ring.[8] In certain conformations of fused tricyclic epoxides, atoms on opposite sides of the ring system can be forced into close proximity, leading to van der Waals repulsion and a significant energetic penalty.

The combination of these three types of strain makes fused tricyclic epoxide systems highly energetic and, consequently, highly reactive. The release of this stored energy provides a powerful thermodynamic driving force for ring-opening reactions.[5][9]

Quantifying the Strain: A Dual Approach of Experiment and Computation

Determining the ring strain energy of a molecule is not a trivial task and often requires a combination of experimental and computational methods.

Experimental Determination: The Heat of the Matter

The classical experimental method for determining ring strain energy involves calorimetry. By measuring the heat of combustion or heat of hydrogenation of the strained molecule and comparing it to that of a suitable strain-free reference compound, the excess energy due to strain can be calculated.[10]

Experimental Protocol: Bomb Calorimetry for Heat of Combustion

  • Sample Preparation: A precisely weighed sample of the purified fused tricyclic epoxide is placed in a sample holder within a high-pressure vessel (the "bomb").

  • Pressurization: The bomb is filled with pure oxygen to a high pressure (typically 20-30 atm).

  • Immersion: The sealed bomb is immersed in a known quantity of water in a well-insulated container (the calorimeter).

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The temperature change of the water is carefully measured with a high-precision thermometer.

  • Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and the mass of the sample.

  • Comparison: The experimental heat of combustion is compared to the theoretical heat of combustion calculated for a strain-free acyclic analogue with the same atomic composition. The difference between these values provides the ring strain energy.

The choice of a suitable strain-free reference is a critical aspect of this method and can significantly influence the final calculated strain energy.[11]

Computational Chemistry: In Silico Insights into Molecular Energetics

With the advancement of computational power, theoretical methods have become an indispensable tool for estimating ring strain energy.[1][12] These methods offer a faster and often more accessible alternative to experimental calorimetry.

A common and reliable computational approach involves the use of isodesmic and homodesmotic reactions .[13][14] These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, effectively canceling out systematic errors in the calculations.[15] The enthalpy change of such a reaction, calculated using quantum mechanical methods, directly corresponds to the strain energy of the cyclic molecule.[13][16]

Computational Workflow: Determining Ring Strain Energy via Homodesmotic Reactions

G cluster_0 Computational Analysis Start Define Fused Tricyclic Epoxide Structure Optimize Geometry Optimization (e.g., DFT B3LYP/6-31G*) Start->Optimize Input Structure Frequency Frequency Calculation (Confirm Minimum Energy) Optimize->Frequency Optimized Geometry Define_Reaction Construct Homodesmotic Reaction Frequency->Define_Reaction Verified Minimum Calculate_Energies Calculate Energies of All Species in Reaction Define_Reaction->Calculate_Energies Reaction Scheme Calculate_RSE Calculate Reaction Enthalpy (ΔH_rxn = RSE) Calculate_Energies->Calculate_RSE Computed Energies End Reported Ring Strain Energy Calculate_RSE->End Final Value G cluster_0 Bredt's Rule Violation Stable Stable Bicyclic System (e.g., Norbornane) Unstable Unstable Bridgehead Alkene (Violates Bredt's Rule) Stable->Unstable Attempted Elimination Strain High Angle and Torsional Strain Unstable->Strain Results in

Caption: Conceptual illustration of Bredt's Rule.

While traditionally considered a strict prohibition, recent synthetic advances have demonstrated that highly reactive "anti-Bredt" olefins can be generated and trapped under specific conditions. [17]The formation of carbocations or radical intermediates at bridgehead positions is also disfavored due to the inability to achieve a planar, sp²-hybridized geometry. This has significant implications for the regioselectivity of epoxide ring-opening reactions in these systems, as carbocationic intermediates at bridgehead positions are highly destabilized.

Synthetic Implications and Exploitation of Ring Strain

The high ring strain energy of fused tricyclic epoxides is not just a challenge to be overcome; it is a powerful tool for synthetic chemists. The release of this strain can drive a wide variety of chemical transformations, often with high stereoselectivity. [6][9] Key Synthetic Applications:

  • Nucleophilic Ring-Opening: Epoxides are highly susceptible to attack by nucleophiles, a reaction driven by the relief of ring strain. [5][18]In fused tricyclic systems, the regioselectivity and stereoselectivity of this opening are often strictly controlled by the rigid framework, allowing for the precise installation of new functional groups. [19]* Rearrangement Reactions: The strain within these systems can facilitate complex skeletal rearrangements upon treatment with Lewis or Brønsted acids, leading to the formation of novel and intricate molecular architectures.

  • Transannular Cyclizations: In appropriately substituted systems, the proximity of reactive centers forced by the fused ring structure can lead to transannular reactions, forming new rings and rapidly increasing molecular complexity. [20][21] The strategic use of strained epoxide intermediates is a cornerstone of many total syntheses of complex natural products and is a critical consideration in the design of novel drug candidates. [22]

Conclusion: From Strain to Function

The ring strain energy inherent in fused tricyclic epoxide systems is a fundamental property that profoundly influences their stability, reactivity, and synthetic utility. A thorough understanding of the origins of this strain, coupled with the ability to accurately quantify it through both experimental and computational means, provides researchers with the predictive power to design novel synthetic strategies and to anticipate the chemical behavior of these complex molecules. For professionals in drug development, an appreciation of the energetic landscape of these systems is crucial for understanding potential metabolic pathways and for designing molecules with tailored reactivity and stability profiles. As synthetic methods become more sophisticated and computational tools more powerful, the ability to harness the latent energy within these strained frameworks will continue to open new frontiers in chemical synthesis and medicinal chemistry.

References

  • Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. (n.d.). OSTI.GOV. Retrieved March 4, 2026, from [Link]

  • Zhang, Y., et al. (2024). Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ChemRxiv. Retrieved March 4, 2026, from [Link]

  • Epoxides Ring-Opening Reactions. (2020, June 18). Chemistry Steps. Retrieved March 4, 2026, from [Link]

  • Zhang, Y., et al. (2025, October 12). Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. JACS Au. Retrieved March 4, 2026, from [Link]

  • Ring strain energies: Substituted rings, norbornanes, norbornenes and norbornadienes. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • synthesis and reactions of bridged bicyclic compounds. (n.d.). University of Glasgow. Retrieved March 4, 2026, from [Link]

  • Comparing Models for Measuring Ring Strain of Common Cycloalkanes. (n.d.). CORE. Retrieved March 4, 2026, from [Link]

  • Baeyer's strain theory, proposed by the German chemist Adolf von Baey. (2025, August 13). askIITians. Retrieved March 4, 2026, from [Link]

  • Computational studies of ring cleavage and deoxygenation reactions of a σ3λ3-oxaphosphirane. (2024, September 24). RSC Publishing. Retrieved March 4, 2026, from [Link]

  • Synthetic strategies overcome Bredt's rule, unlocking complex bridgehead alkenes. (2024, November 7). Chemistry World. Retrieved March 4, 2026, from [Link]

  • Ring Strain Energies from ab Initio Calculations. (n.d.). Journal of the American Chemical Society. Retrieved March 4, 2026, from [Link]

  • What's Bredt's Rule? The problem with bridgehead alkenes. (2014, September 2). Master Organic Chemistry. Retrieved March 4, 2026, from [Link]

  • Calculated ring strain energies (kJ mol~1) and corresponding homodesmotic reactions. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Epoxide. (n.d.). Wikipedia. Retrieved March 4, 2026, from [Link]

  • Zhang, Y., et al. (n.d.). Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. PMC. Retrieved March 4, 2026, from [Link]

  • How to calculate ring strain energy? (2014, February 6). Chemistry Stack Exchange. Retrieved March 4, 2026, from [Link]

  • Bredt's rule. (2023, March 28). Purechemistry. Retrieved March 4, 2026, from [Link]

  • Stabilities – Baeyer's Strain Theory, Limitation of Baeyer's Strain Theory. (n.d.). Pharmaguideline. Retrieved March 4, 2026, from [Link]

  • POC II Unit V: Cycloalkane Unit V: Cycloalkanes A Stabilities – Baeyer's strain theory, limitation of Baeyer's strain th. (n.d.). L.S. College. Retrieved March 4, 2026, from [Link]

  • Enthalpy of Formation and Strain of Norbornane from Thermochemical Measurements and from ab Initio Calculations. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Bredt's rule: Easy explanation, evidence, limitation. (2014, September 2). Chemistry Notes. Retrieved March 4, 2026, from [Link]

  • Ring strain. (2020, June 7). LS College. Retrieved March 4, 2026, from [Link]

  • Bredt's Rule: Explanation, Example, and Application. (n.d.). Chemistry Learner. Retrieved March 4, 2026, from [Link]

  • (A) Angle strain in epoxide caused by less orbital overlap. (B)... (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Synthesis and reactivity of nitrogen-containing strained cyclic 1,2,3-trienes. (2025, August 15). PubMed. Retrieved March 4, 2026, from [Link]

  • Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. (n.d.). RSC Publishing. Retrieved March 4, 2026, from [Link]

  • Angle, Torsional and Steric Strains. (2025, April 27). Online Organic Chemistry Tutor. Retrieved March 4, 2026, from [Link]

  • On the Interpretation of Ring Strain. (n.d.). The Journal of Chemical Physics. Retrieved March 4, 2026, from [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (2020, September 27). MDPI. Retrieved March 4, 2026, from [Link]

  • Epoxides - The Outlier Of The Ether Family. (2015, January 26). Master Organic Chemistry. Retrieved March 4, 2026, from [Link]

  • Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. (n.d.). ChemRxiv. Retrieved March 4, 2026, from [Link]

  • Thermochemical Studies of Epoxides and Related Compounds. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

  • A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, With Application To 66 Molecules. (2020, April 30). MDPI. Retrieved March 4, 2026, from [Link]

  • Ring-Opening Copolymerization of Epoxides and Cyclic Anhydrides with Discrete Metal Complexes: Structure–Property Relationships. (n.d.). Chemical Reviews. Retrieved March 4, 2026, from [Link]

  • Reactions of Epoxides. (2020, July 22). YouTube. Retrieved March 4, 2026, from [Link]

  • Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

  • Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. (2024, April 23). PMC. Retrieved March 4, 2026, from [Link]

  • What is the difference between angle strain, steric strain and torsional strain? (2017, September 20). Quora. Retrieved March 4, 2026, from [Link]

  • Construction of bicyclic ring systems via a transannular SmI2-mediated ketone-olefin cyclization strategy. (2007, March 2). PubMed. Retrieved March 4, 2026, from [Link]

  • Baeyer Strain Theory. (2019, December 28). YouTube. Retrieved March 4, 2026, from [Link]

  • Explain Baeyer's strain theory in detail. (2024, November 12). Filo. Retrieved March 4, 2026, from [Link]

  • Angle Strain and Torsional Strain - Concept+ Definition+ Examples #mscchemistrynotes #heterocyclic. (2022, October 11). YouTube. Retrieved March 4, 2026, from [Link]

  • What makes an epoxide stable? (2012, April 29). Chemistry Stack Exchange. Retrieved March 4, 2026, from [Link]

  • Naming Bicyclic Compounds – Fused, Bridged, and Spiro. (2014, August 14). Master Organic Chemistry. Retrieved March 4, 2026, from [Link]

  • Alicyclic Chemistry. Lecture 2 3. Transannular Strain (Medium, 8 – 11 membered, rings) In cyclooctane the preferred conformati. (n.d.). University of Liverpool. Retrieved March 4, 2026, from [Link]

  • (a) Computationally analyzed epoxide ring-opening reactions under basic... (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

Sources

The Epoxypentalene Scaffold: A Covert Player in the World of Terpene Natural Products

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The epoxypentalene scaffold, a bicyclo[3.3.0]octane framework featuring an epoxide moiety, represents a structurally intriguing and biologically relevant motif within the vast chemical space of terpenoids. While not as ubiquitously recognized as other terpene skeletons, its natural occurrence, particularly in microbial and marine-derived compounds, is gaining increasing attention from the scientific community. This technical guide provides an in-depth exploration of the natural occurrence of epoxypentalene scaffolds in terpenes, with a primary focus on the well-characterized pentalenolactone family of sesquiterpenoids. We delve into the biosynthetic machinery responsible for the formation of this unique scaffold, detailing the enzymatic cascades that transform linear precursors into complex polycyclic architectures. Furthermore, this guide offers practical, field-proven methodologies for the isolation, purification, and structural elucidation of these fascinating natural products, equipping researchers with the necessary tools to explore this promising class of compounds for drug discovery and development.

Introduction: The Allure of the Fused Bicyclic System

Terpenoids, a large and diverse class of natural products derived from isoprene units, have long been a cornerstone of drug discovery, yielding a plethora of compounds with a wide range of biological activities.[1][2] Within this expansive family, molecules featuring fused ring systems often exhibit potent and selective bioactivities due to their rigidified conformations and unique three-dimensional topographies. The pentalene scaffold, a bicyclo[3.3.0]octane system, is one such privileged structure. The introduction of an epoxide ring to this framework, forming the epoxypentalene core, further enhances its chemical reactivity and potential for biological interactions. This guide will illuminate the known natural products bearing this scaffold, their biosynthetic origins, and the experimental approaches to their study.

The Pentalenolactone Family: A Case Study in Epoxypentalene Biosynthesis

The most well-documented examples of naturally occurring terpenes featuring a functionalized pentalene scaffold that undergoes epoxidation are the pentalenolactones. These sesquiterpenoid antibiotics, isolated from various Streptomyces species, have garnered significant interest due to their antimicrobial and cytotoxic properties.[3]

The Pentalenolactone Biosynthetic Pathway: A Symphony of Enzymes

The biosynthesis of pentalenolactone serves as an excellent model for understanding the enzymatic construction of the epoxypentalene scaffold. The pathway is initiated from the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), and involves a cascade of enzymatic reactions, including cyclization and a series of oxidative modifications.

The key steps in the pentalenolactone biosynthetic pathway are as follows:

  • Cyclization: The pathway commences with the cyclization of FPP to the tricyclic hydrocarbon pentalenene, a reaction catalyzed by the enzyme pentalenene synthase.

  • Oxidation: A series of oxidation reactions, primarily mediated by cytochrome P450 monooxygenases (P450s), then decorate the pentalenene skeleton. These P450 enzymes are responsible for introducing hydroxyl groups and ultimately forming the epoxide and lactone functionalities that are characteristic of the pentalenolactone family.[4][5][6]

The following diagram illustrates the core biosynthetic pathway leading to the pentalenolactone scaffold.

Pentalenolactone_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Pentalenene Pentalenene FPP->Pentalenene Pentalenene Synthase Oxidized_Intermediates Oxidized Intermediates Pentalenene->Oxidized_Intermediates Cytochrome P450s (Hydroxylation, Epoxidation) Pentalenolactone Pentalenolactone Oxidized_Intermediates->Pentalenolactone Further Oxidations & Lactonization

Caption: Workflow for Streptomyces fermentation.

Extraction and Purification of Epoxypentalene Terpenes

Following fermentation, the next crucial step is the efficient extraction and purification of the target compounds from the culture broth and mycelium.

Protocol 2: Extraction and Purification of Pentalenolactone Analogs [3]

  • Extraction:

    • Separate the mycelium from the culture broth by centrifugation.

    • Extract the mycelium with an organic solvent such as ethyl acetate or methanol.

    • Extract the culture broth separately with an immiscible organic solvent like ethyl acetate.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Chromatographic Purification:

    • Column Chromatography: Subject the crude extract to column chromatography on silica gel or a reversed-phase material (e.g., C18). Elute with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate or methanol-water) to fractionate the extract.

    • Preparative HPLC: Further purify the fractions containing the target compounds using preparative High-Performance Liquid Chromatography (HPLC) on a suitable column (e.g., C18) to obtain the pure compounds.

Structural Elucidation: Unraveling the Molecular Architecture

Once a pure compound is isolated, its chemical structure must be determined. This is typically achieved through a combination of spectroscopic techniques.

4.3.1. Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the calculation of its elemental composition.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of 1D and 2D NMR experiments is typically employed:

  • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

  • ¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

  • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to establish connectivity between adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for a Pentalenolactone Analog [7]

Position ¹³C δ (ppm) ¹H δ (ppm, multiplicity, J in Hz)
1 45.2 2.5 (m)
2 135.8 5.8 (d, 2.5)
3 128.4 -
... ... ...

| 15 | 21.5 | 1.1 (s) |

(Note: This is a representative example, and actual chemical shifts will vary depending on the specific pentalenolactone analog and the solvent used for analysis.)

Conclusion and Future Perspectives

The epoxypentalene scaffold, exemplified by the pentalenolactone family of natural products, represents a fascinating area of terpene chemistry. The intricate biosynthetic pathways leading to these complex molecules, orchestrated by a suite of specialized enzymes, offer exciting opportunities for synthetic biology and metabolic engineering approaches to produce novel analogs with enhanced or new biological activities. The experimental protocols detailed in this guide provide a solid foundation for researchers to delve into the discovery, isolation, and characterization of these promising compounds. As our exploration of microbial and marine biodiversity continues, it is highly probable that more terpenes featuring the epoxypentalene scaffold will be discovered, further enriching our understanding of nature's chemical ingenuity and providing new leads for the development of future therapeutics.

References

  • Syntheses of Epoxyguaiane Sesquiterpenes (-)-Englerin A, (-)-Oxyphyllol, (+)-Orientalol E, and (+)-Orientalol F: A Synthetic Biology Approach. (2020). PubMed.
  • The biosynthesis pathway of guaianolide. The left guaianolide is transformed by germacranolides intermediates, and the right guaianolide is formed directly by oxidation and dehydration. (n.d.).
  • Isolation and Identification of Pentalenolactone Analogs from Streptomyces sp. NRRL S-4. (2021). MDPI.
  • Strategies to access the [5-8] bicyclic core encountered in the sesquiterpene, diterpene and sesterterpene series. (n.d.). PubMed Central.
  • Chemoenzymatic Epoxidation of Terpenes by Lyophilized Mycelium of Psychrophilic Cladosporium cladosporioides 01. (2024).
  • Generation of Complexity in Fungal Terpene Biosynthesis: Discovery of a Multifunctional Cytochrome P450 in the Fumagillin P
  • Multidomain P450 Epoxidase and a Terpene Cyclase from the Ascochlorin Biosynthetic Pathway in Fusarium sp. (2019).
  • A Review of Terpenes from Marine-Derived Fungi: 2015–2019. (n.d.). PubMed Central.
  • Cytochrome P450 enzymes in fungal natural product biosynthesis. (2021). Shengying Li.
  • Talaronoids A–D: four fusicoccane diterpenoids with an unprecedented tricyclic 5/8/6 ring system from the fungus Talaromyces stipit
  • Isolation and Identification of Pentalenolactone Analogs from Streptomyces sp. NRRL S-4. (2021). MDPI.

Sources

Technical Whitepaper: Stereochemical Determinants in 1,2-Epoxyoctahydropentalene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1,2-epoxyoctahydropentalene , focusing on the critical stereochemical distinctions between its cis- and trans-isomers.

In the context of bicyclo[3.3.0]octane systems (octahydropentalenes), "cis- and trans-" primarily refers to the ring fusion stereochemistry (the relationship between the two bridgehead hydrogens). However, it can also refer to the relative configuration of the epoxide with respect to the bridgehead hydrogens (exo/endo or syn/anti) within the stable cis-fused system. This guide addresses both, with a primary focus on the thermodynamic and synthetic implications of the ring fusion.

Executive Summary

The chemical behavior, stability, and synthetic utility of 1,2-epoxyoctahydropentalene are dictated by the stereochemistry of the bicyclic core. Unlike decalins (bicyclo[4.4.0]decane), where the trans-fused isomer is stable, the bicyclo[3.3.0]octane core exhibits a reversal of stability:

  • cis-Fused Isomer: Thermodynamically stable (

    
     is significantly lower), adopts a flexible "cup" or "open book" conformation. It is the standard scaffold for polyquinane natural products.
    
  • trans-Fused Isomer: Highly strained (

    
    6–9 kcal/mol less stable than cis), rigid, and kinetically labile. It is rarely isolated without stabilizing substituents.
    

For drug development, the cis-fused epoxide is a versatile, stable electrophile, whereas the trans-fused analog represents a high-energy intermediate or a target for specific strain-release reactivity.

Part 1: Structural Dynamics & Thermodynamics

Conformational Analysis of the Core

The octahydropentalene skeleton consists of two fused cyclopentane rings. The strain energy profile is governed by the ability of the rings to adopt envelope conformations that minimize torsional strain.

Featurecis-1,2-Epoxyoctahydropentalenetrans-1,2-Epoxyoctahydropentalene
Ring Fusion cis (Bridgehead H's are syn)trans (Bridgehead H's are anti)
Core Shape Concave "Cup" shape (

or

symmetry)
Rigid, twisted S-shape
Strain Energy Low (Relatively unstrained)High (Significant angle strain at bridgeheads)
Thermodynamics Stable (Major isomer at equilibrium)Unstable (Minor/Transient)
Epoxide Orientation Can be exo (convex) or endo (concave)Fixed by rigid lattice
The "cis-Effect" in Bicyclo[3.3.0] Systems

In two fused five-membered rings, a trans-junction requires the bridgehead bonds to span a large distance, introducing severe angle strain. In contrast, the cis-junction allows both rings to pucker comfortably. Consequently, cis-1,2-epoxyoctahydropentalene is the species typically encountered in synthesis and nature.

Diagram 1: Stereochemical Topography

The following diagram illustrates the structural difference and the "cup" shape of the cis-isomer.

IsomerComparison cluster_cis cis-Fused (Stable) cluster_trans trans-Fused (Strained) CisCore cis-Bicyclo[3.3.0]octane (Cup Shape) ExoEpox Exo-Epoxide (Convex Face) CisCore->ExoEpox Major Product (Steric Control) EndoEpox Endo-Epoxide (Concave Face) CisCore->EndoEpox Minor Product (Steric Hindrance) TransEpox trans-Epoxide (High Energy) ExoEpox->TransEpox Isomerization (High Barrier) TransCore trans-Bicyclo[3.3.0]octane (Rigid/Twisted) TransCore->TransEpox Difficult Synthesis

Caption: Structural divergence of octahydropentalene epoxides. The cis-fused system allows for exo/endo isomerism, while the trans-fused system is intrinsically strained.

Part 2: Synthetic Methodologies

Synthesis of cis-1,2-Epoxyoctahydropentalene

The synthesis typically proceeds via the epoxidation of cis-bicyclo[3.3.0]oct-2-ene. The reaction is highly stereoselective due to the concave shape of the molecule.

  • Reagent: m-Chloroperbenzoic acid (mCPBA) or Dimethyldioxirane (DMDO).

  • Substrate: cis-Bicyclo[3.3.0]oct-2-ene.

  • Mechanism: The "cup" shape of the cis-fused rings sterically shields the endo (concave) face. The oxidant approaches from the exo (convex) face.

  • Result: Formation of exo-cis-1,2-epoxyoctahydropentalene (>95% diastereoselectivity).

Synthesis of trans-1,2-Epoxyoctahydropentalene

Accessing the trans-fused epoxide is challenging and often requires indirect methods or rearrangement of precursors that already possess the trans-fusion (which are themselves rare).

  • Method: Photoinduced radical cyclization or rearrangement of strained precursors.

  • Stability Note: trans-Fused bicyclo[3.3.0]octanes often isomerize to the cis-form under thermal or acidic conditions.

Part 3: Reactivity & Mechanism

The reactivity difference is driven by strain release .

Nucleophilic Ring Opening
  • cis-Epoxide: Undergoes standard

    
     opening. The attack typically occurs trans to the epoxide oxygen. Due to the flexibility of the cis-fused system, the ring can adapt to the transition state, allowing for predictable opening to trans-1,2-diols or amino-alcohols.
    
  • trans-Epoxide: Extremely reactive due to the inherent strain of the trans-fusion. Nucleophilic attack is often accompanied by skeletal rearrangement or relief of ring strain, sometimes leading to fragmentation.

Acid-Catalyzed Rearrangement (Meinwald Rearrangement)

Epoxides rearrange to ketones or aldehydes under Lewis acid catalysis (


).
  • Pathway: 1,2-Hydride shift.

  • Selectivity: In the cis-fused system, the migrating group is dictated by the requirement for orbital overlap with the

    
     of the C-O bond.
    
Diagram 2: Reactivity Workflow

Reactivity Start cis-1,2-Epoxyoctahydropentalene (Exo-isomer) Nu Nucleophilic Attack (Nu-, pH > 7) Start->Nu Acid Lewis Acid (BF3, H+) Start->Acid Product1 trans-1,2-Disubstituted Product (Retention of cis-fusion) Nu->Product1 SN2 Mechanism Carbocation Cationic Intermediate Acid->Carbocation Epoxide Opening Product2 Bicyclo[3.3.0]octan-2-one (Ketone) Carbocation->Product2 1,2-Hydride Shift

Caption: Divergent reactivity pathways for the stable cis-epoxide isomer.

Part 4: Analytical Characterization (NMR)

Distinguishing the isomers requires careful analysis of coupling constants (


).
Parametercis-Fused Epoxidetrans-Fused Epoxide
Symmetry High (

possible). Bridgehead protons often equivalent.
Lower symmetry. Bridgehead protons distinct.

(Bridgehead)
6–10 Hz (Typical for cis-fusion in 5-membered rings)0–4 Hz (Dihedral angle

or

depending on twist)

NMR
Bridgehead carbons shielded relative to trans.Bridgehead carbons deshielded due to strain.

Protocol for Identification:

  • NOESY: In the cis-isomer, a strong NOE correlation is observed between the two bridgehead protons. In the trans-isomer, this correlation is absent.[1][2]

  • Coupling Analysis: Measure the vicinal coupling between the bridgehead protons (if not equivalent) or between bridgehead and adjacent methylene protons.

Part 5: Implications for Drug Development

Scaffold Design

The cis-1,2-epoxyoctahydropentalene unit serves as a rigid yet functionalizable scaffold. It mimics the "corner" motifs found in complex terpenes (e.g., triquinanes).

  • Pharmacophore Placement: The "cup" shape allows for the precise positioning of substituents on the convex face, ideal for binding into hydrophobic pockets of enzymes.

Metabolic Stability

The cis-fused system is metabolically robust compared to the trans-fused system. The trans-fused epoxide is likely to be a "structural alert" in drug design due to its high potential for non-specific alkylation of proteins (reactivity driven by strain release).

References

  • NIST Chemistry WebBook. cis-Bicyclo[3.3.0]oct-2-ene Thermochemistry.[3] National Institute of Standards and Technology. [Link]

  • NIST Chemistry WebBook. trans-Bicyclo[3.3.0]octane Thermochemistry.[3] National Institute of Standards and Technology. [Link]

  • Organic Letters. Photoinduced Intramolecular Cyclization... Construction of a Highly Strained trans-Fused Bicyclo[3.3.0]octane Skeleton. (2022).[4][5] American Chemical Society. [Link]

  • Journal of the Chemical Society. Stability of 2,4-diazabicyclo[3.3.0]octane-3,7-diones... (1980). RSC Publishing. [Link]

Sources

Unraveling the Synthesis of a Potent Antibiotic: A Historical and Technical Guide to Pentalenolactone Biosynthetic Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The journey to understand how nature constructs complex molecules is a story of meticulous investigation, insightful chemistry, and powerful technology. This guide delves into the history of the discovery of the biosynthetic intermediates of pentalenolactone, a potent sesquiterpenoid antibiotic produced by various Streptomyces species. We will explore the key scientific breakthroughs, the experimental logic that guided the research, and the detailed methodologies that unveiled the intricate enzymatic steps in this fascinating pathway.

Introduction: The Significance of Pentalenolactone

Pentalenolactone is a member of the pentalenene family of sesquiterpenoid antibiotics, first isolated in 1957.[1] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi and protozoa.[1][2][3] Its mode of action involves the irreversible inactivation of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial enzyme in central metabolism.[2][3][4] This unique target has made pentalenolactone and its derivatives attractive scaffolds for the development of novel therapeutic agents. Understanding its biosynthesis is therefore of fundamental scientific interest and holds potential for bioengineering and synthetic biology applications.

The Dawn of Discovery: From Isotopic Labeling to Gene Clusters

The initial steps in elucidating the pentalenolactone biosynthetic pathway relied on classical isotopic labeling studies. These experiments in the 1980s established that the journey begins with the cyclization of the universal sesquiterpene precursor, farnesyl diphosphate (FPP), to form the parent hydrocarbon, pentalenene.[2][5] However, the subsequent oxidative transformations that convert this simple hydrocarbon into the complex, lactone-containing final product remained a black box for many years.

A major breakthrough came with the advent of genome sequencing and bioinformatics. By the early 2000s, the complete genome sequence of Streptomyces avermitilis was available, revealing a multitude of gene clusters predicted to be involved in secondary metabolism.[4][6] This set the stage for a new era of "genome mining" to identify the genetic blueprint for pentalenolactone biosynthesis.

In 2006, a pivotal study identified a 13.4 kb gene cluster in S. avermitilis containing 13 unidirectionally transcribed open reading frames (ORFs) as the putative pentalenolactone (ptl) biosynthetic operon.[4][6][7] Deletion of this entire cluster abolished the production of pentalenolactone metabolites, while its transfer to a non-producing host, Streptomyces lividans, resulted in the production of pentalenic acid, a known shunt metabolite of the pathway.[2][4][6] This provided definitive evidence that this gene cluster was indeed responsible for pentalenolactone biosynthesis.

A Step-by-Step Unraveling of the Oxidative Cascade

With the gene cluster in hand, researchers could then systematically investigate the function of each encoded enzyme. This was primarily achieved through a combination of heterologous expression of individual genes in hosts like Escherichia coli, purification of the recombinant enzymes, and in vitro biochemical assays with potential substrates.

The Gateway Enzyme: Pentalenene Synthase (PtlA)

The first enzyme in the pathway to be characterized was PtlA. The ptlA gene (SAV2998) was expressed in E. coli, and the resulting protein was shown to be a pentalenene synthase.[4][6][7] This enzyme catalyzes the Mg²⁺-dependent cyclization of farnesyl diphosphate into the tricyclic sesquiterpene hydrocarbon, pentalenene.[8] The crystal structure of pentalenene synthase has since been solved, providing detailed insights into its catalytic mechanism.

Experimental Workflow: Characterization of Pentalenene Synthase (PtlA)

PtlA_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_assay Enzymatic Assay PCR PCR amplification of ptlA from S. avermitilis gDNA Vector Ligation into expression vector (e.g., pET) PCR->Vector Transform Transformation into E. coli expression host Vector->Transform Induce Induction of protein expression (e.g., with IPTG) Transform->Induce Cell_Lysis Cell Lysis Induce->Cell_Lysis Centrifugation Centrifugation Cell_Lysis->Centrifugation Chromatography Affinity Chromatography (e.g., Ni-NTA) Centrifugation->Chromatography SDS_PAGE SDS-PAGE analysis of purity Chromatography->SDS_PAGE Incubation Incubation of purified PtlA with FPP and Mg²⁺ Chromatography->Incubation Extraction Organic solvent extraction of product Incubation->Extraction Analysis GC-MS analysis of pentalenene Extraction->Analysis

Caption: Workflow for the cloning, expression, purification, and functional characterization of Pentalenene Synthase (PtlA).

The Initial Oxidations: The Role of Cytochrome P450 PtlI

Following the formation of pentalenene, a series of oxidative modifications are required. The ptlI gene (SAV2999), encoding a cytochrome P450 (CYP183A1), was identified as a key player in this process.[9][10] Recombinant PtlI was shown to bind pentalenene with high affinity.[9][10] In the presence of NADPH and suitable redox partners, PtlI catalyzes the stepwise oxidation of pentalenene to pentalen-13-ol and then to pentalen-13-al.[9][10] More recent studies have demonstrated that PtlI can further catalyze the oxidation of pentalen-13-al to 1-deoxypentalenic acid, thus completing the three-step oxidation of a methyl group to a carboxylic acid.[11]

IntermediateEnzymeCofactors/Redox PartnersProductReference
PentalenenePtlI (CYP183A1)NADPH, Ferredoxin, Ferredoxin ReductasePentalen-13-ol[9][10]
Pentalen-13-olPtlI (CYP183A1)NADPH, Ferredoxin, Ferredoxin ReductasePentalen-13-al[9][10]
Pentalen-13-alPtlI (CYP183A1)NADPH, Ferredoxin, Ferredoxin Reductase1-Deoxypentalenic acid[11]
Table 1: Stepwise oxidation of pentalenene catalyzed by PtlI.
Hydroxylation by a Non-Heme Iron Dioxygenase: The Function of PtlH

The next crucial step in the pathway is the hydroxylation of 1-deoxypentalenic acid. The enzyme responsible for this transformation was identified as PtlH (SAV2991), a non-heme iron, α-ketoglutarate-dependent dioxygenase.[12][13] Incubation of recombinant PtlH with 1-deoxypentalenic acid in the presence of Fe(II), α-ketoglutarate, and O₂ resulted in the formation of a new intermediate, 11β-hydroxy-1-deoxypentalenic acid.[12][13][14] The structure and stereochemistry of this product were confirmed by extensive NMR analysis.[12]

Experimental Protocol: In Vitro Assay of PtlH

  • Reaction Mixture Preparation: In a total volume of 1.5 mL, combine the following in 100 mM Tris buffer (pH 7.3):

    • Purified recombinant PtlH (1.66 µM)

    • α-ketoglutarate (2 mM)

    • L-ascorbic acid (2 mM)

    • FeSO₄ (1 mM)

    • DTT (1.5 mM)

    • Bovine catalase (1 mg/mL)

  • Substrate Addition: Add (±)-1-deoxypentalenic acid to a final concentration of 0.64 mM.

  • Incubation: Incubate the reaction mixture overnight at room temperature.

  • Product Extraction: Acidify the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracted product by GC-MS and NMR for the identification of 11β-hydroxy-1-deoxypentalenic acid.

A Dehydrogenase at Work: The Discovery Catalyzed by PtlF

Following the hydroxylation step, a dehydrogenase comes into play. The ptlF gene (SAV2993) was cloned and overexpressed, and the resulting protein, PtlF, was characterized as a short-chain dehydrogenase/reductase.[2][15] PtlF was shown to catalyze the NAD⁺-dependent oxidation of 1-deoxy-11β-hydroxypentalenic acid to a new intermediate, 1-deoxy-11-oxopentalenic acid.[2][15] This discovery filled another gap in the biosynthetic pathway.

Kinetic ParameterValue
kcat0.65 ± 0.03 s⁻¹
Km for 1-deoxy-11β-hydroxypentalenic acid6.5 ± 1.5 µM
Km for NAD⁺25 ± 3 µM
Table 2: Steady-state kinetic parameters for PtlF at pH 8.0.[2][15]
The Final, Intricate Rearrangement: Pentalenolactone Synthase

The final and perhaps most remarkable step in the biosynthesis of pentalenolactone is the conversion of pentalenolactone F to the active antibiotic. This transformation is catalyzed by a cytochrome P450 monooxygenase, termed pentalenolactone synthase.[16][17] The genes encoding this enzyme, penM in S. exfoliatus and pntM in S. arenae, were identified through genome mining.[3][16][18] Recombinant PenM and PntM were shown to catalyze the oxidative rearrangement of pentalenolactone F to pentalenolactone in the presence of NADPH, ferredoxin, and ferredoxin reductase.[3][18] This reaction is an unprecedented P450-catalyzed oxidative skeletal rearrangement.[3][16]

Pentalenolactone Biosynthetic Pathway

Pentalenolactone_Pathway FPP Farnesyl Diphosphate (FPP) Pentalenene Pentalenene FPP->Pentalenene Pentalenol Pentalen-13-ol Pentalenene->Pentalenol Pentalenal Pentalen-13-al Pentalenol->Pentalenal Deoxypentalenic_acid 1-Deoxypentalenic Acid Pentalenal->Deoxypentalenic_acid PtlI Hydroxydeoxypentalenic_acid 1-Deoxy-11β-hydroxypentalenic Acid Deoxypentalenic_acid->Hydroxydeoxypentalenic_acid Pentalenic_acid Pentalenic Acid Deoxypentalenic_acid->Pentalenic_acid CYP105D7 Oxodeoxypentalenic_acid 1-Deoxy-11-oxopentalenic Acid Hydroxydeoxypentalenic_acid->Oxodeoxypentalenic_acid Pentalenolactone_D Pentalenolactone D Oxodeoxypentalenic_acid->Pentalenolactone_D PtlE (proposed) Baeyer-Villiger Oxidation Pentalenolactone_E Pentalenolactone E Pentalenolactone_D->Pentalenolactone_E Pentalenolactone_F Pentalenolactone F Pentalenolactone_E->Pentalenolactone_F Pentalenolactone Pentalenolactone Pentalenolactone_F->Pentalenolactone

Caption: The biosynthetic pathway of pentalenolactone, highlighting the key intermediates and the enzymes responsible for their transformation.

Conclusion and Future Perspectives

The elucidation of the pentalenolactone biosynthetic pathway is a testament to the power of combining classical biochemistry with modern genomics. The identification of each intermediate and the characterization of the corresponding enzymes have not only provided a deep understanding of how this complex natural product is assembled but have also revealed novel enzymatic reactions. The discovery of a P450-catalyzed skeletal rearrangement in the final step is a particularly striking example of nature's chemical ingenuity.

This knowledge opens up exciting avenues for future research. The characterized enzymes can be used as biocatalysts for the synthesis of novel pentalenolactone analogs with potentially improved therapeutic properties. Furthermore, the elucidation of the regulatory mechanisms governing the expression of the ptl gene cluster could lead to strategies for overproducing pentalenolactone in its native hosts or in engineered systems. The history of the discovery of pentalenolactone's biosynthetic intermediates serves as a compelling case study in the exploration of microbial secondary metabolism, with implications for drug discovery and synthetic biology.

References

  • A Gene Cluster for Biosynthesis of the Sesquiterpenoid Antibiotic Pentalenolactone in Streptomyces avermitilis. Biochemistry. [Link]

  • A Gene Cluster for Biosynthesis of the Sesquiterpenoid Antibiotic Pentalenolactone in Streptomyces avermitilis - PMC. National Center for Biotechnology Information. [Link]

  • A gene cluster for biosynthesis of the sesquiterpenoid antibiotic pentalenolactone in Streptomyces avermitilis - PubMed. National Center for Biotechnology Information. [Link]

  • Pentalenolactone biosynthesis. Molecular cloning and assignment of biochemical function to PtlF, a short-chain dehydrogenase from Streptomyces avermitilis, and identification of a new biosynthetic intermediate - NIH. National Center for Biotechnology Information. [Link]

  • Biosynthesis of pentalenolactone. The cyclization of farnesyl... - ResearchGate. ResearchGate. [Link]

  • Pentalenolactone Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlH, a Non-Heme Iron Dioxygenase of Streptomyces avermitilis - PMC. National Center for Biotechnology Information. [Link]

  • Pentalenolactone Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlI, a Cytochrome P450 of Streptomyces avermitilis - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Pentalenolactone Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlI, a Cytochrome P450 of Streptomyces avermitilis | Journal of the American Chemical Society - ACS Publications. American Chemical Society Publications. [Link]

  • Pentalenolactone Biosynthesis. Molecular Cloning and Assignment of Biochemical Function to PtlH, A Non-Heme Iron Dioxygenase of Streptomyces avermitilis | Journal of the American Chemical Society - ACS Publications. American Chemical Society Publications. [Link]

  • Pentalenolactone synthase - Grokipedia. Grokipedia. [Link]

  • Regulation of enzymes involved in the biosynthesis of the sesquiterpene antibiotic pentalenolactone in Streptomyces arenae - PubMed. National Center for Biotechnology Information. [Link]

  • A gene cluster for biosynthesis of the sesquiterpenoid antibiotic pentalenolactone in Streptomyces avermitilis - PubMed. National Center for Biotechnology Information. [Link]

  • REGULATION OF ENZYMES INVOLVED IN THE BIOSYNTHESIS OF THE SESQUITERPENE ANTIBIOTIC PENTALENOLACTONE IN STREPTOMYCES ARENAE - j-stage. J-STAGE. [Link]

  • Genetic organization of pentalenolactone synthesis cluster in producer... - ResearchGate. ResearchGate. [Link]

  • Isolation and Identification of Pentalenolactone Analogs from Streptomyces sp. NRRL S-4. MDPI. [Link]

  • Cytochrome P450-catalyzed allylic oxidation of pentalenene to 1-deoxypentalenic acid in pentalenolactone biosynthesis - Hep Journals. Higher Education Press. [Link]

  • (PDF) Pentalenolactone Biosynthesis. Molecular Cloning and - Amanote Research. Amanote. [Link]

  • Biosynthesis of pentalenene and pentalenolactone | Journal of the American Chemical Society. American Chemical Society Publications. [Link]

  • Genome Mining in Streptomyces. Discovery of an Unprecedented P450-Catalyzed Oxidative Rearrangement That is the Final Step in the Biosynthesis of Pentalenolactone - PMC. National Center for Biotechnology Information. [Link]

  • Pentalenolactone biosynthesis: Molecular cloning and assignment of biochemical function to PtlF, a short-chain dehydrogenase from Streptomyces avermitilis, and identification of a new biosynthetic intermediate | Scilit. Scilit. [Link]

  • Pentalenolactone synthase - Wikipedia. Wikipedia. [Link]

  • Pentalenolactone biosynthesis: Molecular cloning and assignment of biochemical function to PtlF, a short-chain dehydrogenase from Streptomyces avermitilis, and identification of a new biosynthetic intermediate - PubMed. National Center for Biotechnology Information. [Link]

  • A Gene Cluster for Biosynthesis of the Sesquiterpenoid Antibiotic Pentalenolactone in Streptomyces avermitilis - ACS.org. American Chemical Society Publications. [Link]

  • (PDF) Pentalenic acid is a shunt metabolite in the biosynthesis of the pentalenolactone family of metabolites: Hydroxylation of 1-deoxypentalenic acid mediated by CYP105D7 (SAV-7469) of Streptomyces avermitilis - ResearchGate. ResearchGate. [Link]

  • Pentalenene synthase - Grokipedia. Grokipedia. [Link]

  • Genome mining in streptomyces. Discovery of an unprecedented P450-catalyzed oxidative rearrangement that is the final step in the biosynthesis of pentalenolactone - PubMed. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 1,2-Epoxyoctahydropentalene from 1,2-Dihydropentalene

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 1,2-epoxyoctahydropentalene, a valuable bicyclic epoxide intermediate, from its precursor, 1,2-dihydropentalene. Pentalene and its derivatives are of significant interest in organic chemistry due to their unique electronic and structural properties, including their anti-aromatic character in the fully unsaturated form.[1][2] The targeted epoxide, 1,2-epoxyoctahydropentalene, serves as a key building block for the stereocontrolled introduction of functionalities across the fused five-membered ring system. This application note details a robust protocol for the epoxidation of 1,2-dihydropentalene using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective reagent for such transformations.[3][4][5] The protocol emphasizes safety considerations, reaction optimization, and methods for purification and characterization of the final product.

Introduction and Scientific Rationale

The pentalene bicyclo[3.3.0]octane framework is a core structural motif in a variety of natural products and synthetic targets. The introduction of an epoxide moiety onto this scaffold provides a versatile handle for subsequent nucleophilic ring-opening reactions, allowing for the diastereoselective installation of various functional groups.[6] The synthesis of 1,2-dihydropentalene itself can be achieved through several established routes, often involving annulation strategies from cyclopentadiene derivatives.[7][8][9]

The choice of meta-chloroperoxybenzoic acid (m-CPBA) as the epoxidizing agent is predicated on its reliability, commercial availability, and well-understood reaction mechanism.[3][4] The epoxidation of an alkene with a peroxyacid like m-CPBA proceeds via a concerted "butterfly" transition state, where an oxygen atom is transferred from the peroxyacid to the double bond in a syn-addition fashion.[3] This stereospecificity is crucial for maintaining the stereochemical integrity of the bicyclic system. The electron-rich nature of the double bond in 1,2-dihydropentalene makes it susceptible to electrophilic attack by the peroxyacid.[10][11]

Experimental Workflow Overview

The synthesis of 1,2-epoxyoctahydropentalene from 1,2-dihydropentalene can be logically broken down into three key stages: Synthesis of the starting material, the epoxidation reaction, and finally, the purification and characterization of the product.

G cluster_0 Phase 1: Starting Material Synthesis cluster_1 Phase 2: Epoxidation Reaction cluster_2 Phase 3: Purification & Characterization A 1,2-Dihydropentalene Synthesis B Reaction Setup & Reagent Addition A->B Proceed with pure starting material C Reaction Monitoring (TLC) B->C D Work-up and Crude Product Isolation C->D E Column Chromatography D->E Purify crude product F Spectroscopic Analysis (NMR, IR, MS) E->F

Figure 1: A high-level overview of the experimental workflow.

Detailed Synthesis Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,2-Dihydropentalene>95%Synthesized in-house or CommercialEnsure purity by NMR before use.
meta-Chloroperoxybenzoic acid (m-CPBA)70-77%Major Chemical SupplierStore at 2-8 °C. Purity can affect reaction stoichiometry.
Dichloromethane (DCM)AnhydrousMajor Chemical SupplierUse a dry solvent to prevent epoxide ring-opening.
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS GradeN/APrepared in-house.
Saturated Sodium Thiosulfate (Na₂S₂O₃) solutionACS GradeN/APrepared in-house.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeMajor Chemical SupplierFor drying the organic phase.
Silica Gel230-400 meshMajor Chemical SupplierFor column chromatography.
HexaneHPLC GradeMajor Chemical SupplierFor column chromatography.
Ethyl AcetateHPLC GradeMajor Chemical SupplierFor column chromatography.
Safety Precautions
  • Organic peroxides like m-CPBA are potentially explosive and should be handled with extreme care. [12][13][14] Avoid friction, shock, and heat.[12][13][14] Always use non-sparking spatulas and equipment.[12]

  • Work in a well-ventilated fume hood at all times.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[12][13][14]

  • Dichloromethane is a suspected carcinogen; handle it with appropriate care and minimize exposure.

  • Have an appropriate quenching agent (e.g., sodium thiosulfate solution) readily available in case of spills.

Step-by-Step Epoxidation Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,2-dihydropentalene (1.00 g, 9.42 mmol, 1.0 equiv).

    • Dissolve the starting material in 40 mL of anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition:

    • In a separate beaker, weigh out meta-chloroperoxybenzoic acid (m-CPBA) (77% purity, 2.45 g, 10.36 mmol, 1.1 equiv).

    • Add the m-CPBA portion-wise to the stirred solution of 1,2-dihydropentalene over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Upon completion, cool the reaction mixture back to 0 °C.

    • Quench the excess m-CPBA by slowly adding 20 mL of saturated sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously for 10 minutes.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 2 x 20 mL of saturated sodium bicarbonate (NaHCO₃) solution (to remove m-chlorobenzoic acid) and 1 x 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification
  • Purify the crude product by flash column chromatography on silica gel.

  • Eluent System: A gradient of 1% to 10% ethyl acetate in hexane is typically effective.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield 1,2-epoxyoctahydropentalene as a colorless oil.

Mechanistic Representation

The epoxidation of 1,2-dihydropentalene with m-CPBA follows a concerted mechanism.

G cluster_reactants Reactants cluster_products Products 1,2-Dihydropentalene 1,2-Dihydropentalene Transition State Concerted 'Butterfly' Transition State 1,2-Dihydropentalene->Transition State Electrophilic Attack m-CPBA m-CPBA m-CPBA->Transition State 1,2-Epoxyoctahydropentalene Epoxide Product m-Chlorobenzoic Acid m-Chlorobenzoic Acid Transition State->1,2-Epoxyoctahydropentalene Transition State->m-Chlorobenzoic Acid

Figure 2: The reaction mechanism of epoxidation.

Characterization Data (Expected)

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the epoxide protons, typically in the range of δ 3.0-3.5 ppm. The remaining aliphatic protons of the bicyclic system will appear in the upfield region.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display signals for the two epoxide carbons in the range of δ 50-60 ppm.

  • Infrared (IR) Spectroscopy: The disappearance of the C=C stretch from the starting material (around 1650 cm⁻¹) and the appearance of a C-O stretch for the epoxide (around 1250 cm⁻¹ and 850-950 cm⁻¹) would be indicative of a successful reaction.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 1,2-epoxyoctahydropentalene (C₈H₁₀O).

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Cause: Incomplete reaction or decomposition of the product.

    • Solution: Ensure the m-CPBA used is of high purity and the stoichiometry is correct. Running the reaction at a lower temperature for a longer duration can sometimes improve yields by minimizing side reactions. Ensure the use of anhydrous solvent, as water can lead to diol formation.[15]

  • Presence of Diol Byproduct:

    • Cause: Ring-opening of the epoxide by residual acid or water.

    • Solution: A thorough wash with sodium bicarbonate solution is crucial to remove all acidic byproducts. Ensure all glassware is thoroughly dried and an anhydrous solvent is used.

  • Difficulty in Purification:

    • Cause: Similar polarities of the product and byproducts.

    • Solution: A slow and careful column chromatography with a shallow eluent gradient is recommended. If separation is still challenging, consider alternative purification techniques such as preparative TLC or HPLC.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of 1,2-epoxyoctahydropentalene from 1,2-dihydropentalene using m-CPBA. Adherence to the safety precautions, careful monitoring of the reaction, and proper purification techniques are essential for obtaining the desired product in high yield and purity. This versatile epoxide intermediate can be a valuable tool for the synthesis of complex molecules in drug discovery and materials science.

References

  • European Organic Peroxide Safety Group. (n.d.). Safe Handling. Retrieved from [Link]

  • HSI. (n.d.). Organic Peroxides in the Workplace. Retrieved from [Link]

  • SLAC National Accelerator Laboratory. (2013, May 20). Organic Peroxides Safe Handling Guideline. Retrieved from [Link]

  • HM Royal. (2024, November 19). Organic Peroxide Stability: Key Considerations for Safe Handling and Storage. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Safety and Handling of Organic Peroxides. Retrieved from [Link]

  • Coskun, N. (2011). 1,2-Dihydropentalenes from Fulvenes by [6 + 2] Cycloadditions with 1-Isopropenylpyrrolidine. The Journal of Organic Chemistry, 76(22), 9264–9269. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3,4,6-tetraphenyl-1,2-dihydropentalene from 1,3,6-triphenylfulvene. Retrieved from [Link]

  • ACS Publications. (2022, October 5). Connect Four: Tetraarylated Dihydropentalenes and Triarylated Monocyclic Pentafulvenes from Cyclopentadienes and Enones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2022, October 5). Connect Four: Tetraarylated Dihydropentalenes and Triarylated Monocyclic Pentafulvenes from Cyclopentadienes and Enones. Retrieved from [Link]

  • Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • Oreate AI Blog. (2025, December 30). The Role of McPba in Alkene Transformations. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, May 6). Monoepoxidation of 1,2-dimethylcyclohexa-1,4-diene using m-CPBA. Retrieved from [Link]

  • de Smet, M. J., Wynberg, H., & Witholt, B. (1981). Synthesis of 1,2-Epoxyoctane by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene. Applied and Environmental Microbiology, 42(5), 811–816. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2-Epoxyoctane by Pseudomonas oleovorans During Growth in a Two-Phase System Containing High Concentrations of 1-Octene. Retrieved from [Link]

  • Schwartz, R. D., & McCoy, C. J. (1977). Enzymatic epoxidation: synthesis of 7,8-epoxy-1-octene, 1,2-7,8-diepoxyoctane, and 1,2-Epoxyoctane by Pseudomonas oleovorans. Applied and Environmental Microbiology, 34(1), 47–49. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Formation of epoxides from alkenes using m-CPBA. Retrieved from [Link]

  • Karadakov, P. B., & PAF, A. (2019). Perturbing Pentalene: Aromaticity and Antiaromaticity in a Non-Alternant Polycyclic Aromatic Hydrocarbon and BN-Heteroanalogues. Chemistry – A European Journal, 25(29), 7114–7122. Retrieved from [Link]

  • Google Patents. (n.d.). DE19628296C2 - Process for the preparation of 1,2-epoxyoctane.
  • Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Retrieved from [Link]

  • PubChem. (n.d.). Pentalene. Retrieved from [Link]

  • IntechOpen. (2024, August 28). The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. Retrieved from [Link]

  • Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2-epoxycyclopentane and/or 1,2-cyclopentanediol by oxidation of cyclopentene with aqueous solution of hydrogen peroxide. Retrieved from [Link]

Sources

Application Note: A Comprehensive Protocol for the Epoxidation of Bicyclo[3.3.0]oct-2-ene using mCPBA

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol for the epoxidation of bicyclo[3.3.0]oct-2-ene utilizing meta-chloroperoxybenzoic acid (mCPBA). This reaction is a fundamental transformation in organic synthesis, yielding the corresponding epoxide, a versatile intermediate for further functionalization. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety precautions, and purification strategies. The protocol emphasizes the rationale behind experimental choices to ensure reproducibility and high-yield synthesis.

Introduction

The epoxidation of alkenes is a cornerstone reaction in organic chemistry, providing a powerful method for the introduction of an oxygen atom and the creation of a strained three-membered ring.[1] The resulting epoxides are highly valuable synthetic intermediates due to their susceptibility to ring-opening reactions with a variety of nucleophiles, enabling the stereocontrolled formation of diverse functional groups. Bicyclo[3.3.0]octane scaffolds are prevalent in numerous natural products and pharmacologically active compounds, making the targeted functionalization of their unsaturated precursors, such as bicyclo[3.3.0]oct-2-ene, a topic of significant interest.[2]

meta-Chloroperoxybenzoic acid (mCPBA) is a widely used reagent for this transformation due to its commercial availability, relative stability, and ease of handling compared to other peroxy acids.[3][4] The reaction proceeds via a concerted mechanism, known as the Prilezhaev reaction, where the oxygen atom is delivered to the same face of the double bond, resulting in a syn-addition.[5][6] This stereospecificity is a key advantage, allowing for the predictable synthesis of stereochemically defined products.

This application note will detail a robust protocol for the epoxidation of bicyclo[3.3.0]oct-2-ene, discuss the underlying reaction mechanism and stereochemical considerations, and provide comprehensive guidance on safety, workup, and purification.

Reaction Scheme

Mechanistic Insights: The Prilezhaev Reaction

The epoxidation of an alkene with a peroxy acid like mCPBA is a concerted, single-step process.[7] The mechanism, often referred to as the "butterfly" mechanism, involves the transfer of an oxygen atom from the peroxy acid to the alkene.[7]

Several key electronic and steric factors govern this reaction:

  • Electrophilic Attack: The π-bond of the alkene acts as a nucleophile, attacking the electrophilic oxygen atom of the peroxy acid.[6]

  • Concerted Bond Formation and Cleavage: Simultaneously, the O-O bond of the peroxy acid breaks, and the new C-O bonds of the epoxide form. The proton of the peroxy acid is transferred to the carbonyl oxygen of the newly formed carboxylic acid byproduct.[5][8]

  • Syn-Addition: This concerted mechanism dictates that the oxygen atom is delivered to one face of the alkene, resulting in a syn-addition and the retention of the starting alkene's stereochemistry.[5] For a cis-alkene, a cis-epoxide is formed, and for a trans-alkene, a trans-epoxide is formed.[6]

In the case of bicyclo[3.3.0]oct-2-ene, the approach of the mCPBA molecule is subject to steric hindrance. The convex face of the bicyclic system is generally more accessible, leading to a preferential attack from the exo face. However, the degree of stereoselectivity can be influenced by the specific substitution pattern on the bicyclic framework.[9][10]

Materials and Equipment

Reagents Grade Supplier Notes
bicyclo[3.3.0]oct-2-ene≥95%Standard chemical supplier
meta-Chloroperoxybenzoic acid (mCPBA)70-75%Standard chemical supplierStored at 2-8 °C.[11][12] Purity should be assayed before use if quantitative results are critical.
Dichloromethane (DCM)AnhydrousStandard chemical supplier
Saturated sodium bicarbonate (NaHCO₃) solutionPrepared in-house
Saturated sodium sulfite (Na₂SO₃) solutionPrepared in-house
Brine (saturated NaCl solution)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Standard chemical supplier
Silica gel230-400 meshStandard chemical supplierFor column chromatography.
HexanesHPLC gradeStandard chemical supplierFor column chromatography.
Ethyl acetateHPLC gradeStandard chemical supplierFor column chromatography.

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Experimental Protocol

Safety Precautions
  • mCPBA is a strong oxidizing agent and can be shock-sensitive, especially when pure.[3][13] It is a potential fire hazard upon contact with flammable materials.[3] Always handle mCPBA in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13] Avoid inhalation of dust.[13]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

1. Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add bicyclo[3.3.0]oct-2-ene (1.0 g, 9.24 mmol). b. Dissolve the alkene in 20 mL of anhydrous dichloromethane (DCM). c. Cool the solution to 0 °C in an ice bath.

2. Addition of mCPBA: a. In a separate flask, dissolve mCPBA (70-75%, 2.7 g, approx. 1.2 equivalents) in 30 mL of DCM. Note: It is common to use a slight excess of mCPBA to ensure complete consumption of the starting alkene. b. Add the mCPBA solution dropwise to the stirred solution of the alkene at 0 °C over a period of 30 minutes. c. After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, and then let it warm to room temperature.

3. Monitoring the Reaction: a. The progress of the reaction can be monitored by thin-layer chromatography (TLC). b. Prepare a TLC chamber with a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). c. Spot the reaction mixture on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

4. Reaction Workup: a. Once the reaction is complete (typically 2-4 hours, as indicated by TLC), cool the mixture again to 0 °C. b. Quench the excess mCPBA by slowly adding a saturated solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper indicates the absence of peroxides. c. Transfer the mixture to a separatory funnel. d. Wash the organic layer sequentially with: i. Saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) to remove the m-chlorobenzoic acid byproduct. ii. Water (1 x 30 mL) iii. Brine (1 x 30 mL) e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[11] f. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

5. Purification: a. The crude product is typically a colorless oil. b. Purify the crude epoxide by flash column chromatography on silica gel.[11] c. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate in hexanes). d. Collect the fractions containing the pure epoxide (as determined by TLC) and concentrate them under reduced pressure to yield the final product.

Workflow Diagram

Epoxidation_Workflow mCPBA Epoxidation of Bicyclo[3.3.0]oct-2-ene Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Prep_Alkene Dissolve bicyclo[3.3.0]oct-2-ene in anhydrous DCM Cool_Alkene Cool alkene solution to 0 °C Prep_Alkene->Cool_Alkene Prep_mCPBA Dissolve mCPBA in anhydrous DCM Add_mCPBA Slowly add mCPBA solution at 0 °C Prep_mCPBA->Add_mCPBA Cool_Alkene->Add_mCPBA Stir_React Stir at 0 °C, then warm to RT Add_mCPBA->Stir_React Monitor_TLC Monitor reaction by TLC Stir_React->Monitor_TLC Quench Quench excess mCPBA with Na₂SO₃ Monitor_TLC->Quench Reaction Complete Wash_Bicarb Wash with sat. NaHCO₃ Quench->Wash_Bicarb Wash_H2O_Brine Wash with H₂O and Brine Wash_Bicarb->Wash_H2O_Brine Dry_Solvent Dry organic layer (MgSO₄) Wash_H2O_Brine->Dry_Solvent Concentrate Concentrate in vacuo Dry_Solvent->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Isolate_Product Isolate pure epoxide Chromatography->Isolate_Product

Caption: Workflow for the mCPBA epoxidation of bicyclo[3.3.0]oct-2-ene.

Troubleshooting

Issue Possible Cause Solution
Incomplete Reaction - Insufficient mCPBA- Low quality mCPBA- Reaction time too short- Use a slight excess (1.2-1.5 eq.) of mCPBA.- Assay the purity of mCPBA and adjust the amount accordingly.- Continue stirring and monitor by TLC until the starting material is consumed.
Low Yield - Product loss during workup- Epoxide ring-opening- Ensure complete extraction and careful handling during transfers.- Avoid acidic conditions during workup. The bicarbonate wash is crucial to remove the acidic byproduct.
Side Product Formation - Ring-opening of the epoxide- Over-oxidation- Maintain a low reaction temperature.- Ensure the workup is performed promptly after the reaction is complete.
Difficulty in Purification - Co-elution of product and byproduct- Ensure thorough washing with sodium bicarbonate to remove the majority of m-chlorobenzoic acid before chromatography.

Conclusion

The mCPBA epoxidation of bicyclo[3.3.0]oct-2-ene is an efficient and reliable method for the synthesis of the corresponding epoxide. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can achieve high yields of the desired product. A thorough understanding of the reaction mechanism and potential side reactions is crucial for troubleshooting and optimizing the procedure. The resulting epoxide serves as a versatile building block for the synthesis of more complex molecules, particularly in the context of natural product synthesis and drug discovery.

References

  • Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017, May 25). UCLA Chemistry and Biochemistry. [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid). (2025, December 12). Master Organic Chemistry. [Link]

  • meta-Chloroperoxybenzoic acid. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]

  • Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA. (2016, December 25). The Organic Chemistry Tutor. [Link]

  • M-CPBA Technical Data Sheet. (n.d.). Acros Organics. [Link]

  • Epoxidation of Alkenes using mCPBA: Mechanism and Properties! (2015, November 8). The Organic Chemistry Tutor. [Link]

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. (n.d.). Organic Chemistry Portal. [Link]

  • Okovytyy, S. I., & Zhurakovskyi, O. A. (2014). Stereochemistry of the epoxidation of bicyclo[2.2.1]hept-2-ene and its 7-syn-substituted derivatives. A DFT study. Journal of Chemistry and Technologies, 22(1), 7-12. [Link]

  • Epoxidation of Cholesterol. (n.d.). University of Missouri–St. Louis. [Link]

  • Chen, Y., et al. (2013). Safer Preparation of m-CPBA/DMF Solution in Pilot Plant. Organic Process Research & Development, 17(11), 1406-1410. [Link]

  • Okovytyy, S., & Zhurakovskyi, O. (2014). Stereochemistry of the epoxidation of bicyclo[2.2.1]hept-2-ene and its 7-syn-substituted derivatives. A DFT study. Semantic Scholar. [Link]

  • Epoxidation of Alkenes. (n.d.). Chemistry Steps. [Link]

  • MCPBA Epoxidation: A Detailed Mechanism Explained. (2026, January 6). Crown. [Link]

  • Epoxidation of alkenes using mCPBA. (2025, December 9). Filo. [Link]

  • Okovytyy, S. I., et al. (2016). STEREOCHEMISTRY OF THE EPOXIDATION OF BICYCLO[2.2.1]HEPT-2-ENE AND ITS 7-SYN-SUBSTITUTED DERIVATIVES. A DFT STUDY. ResearchGate. [Link]

  • Klipa, D. K., & Hart, H. (1981). Synthesis of bicyclo[3.3.0]oct-1(2)-en-3-one. The Journal of Organic Chemistry, 46(14), 2815-2816. [Link]

  • Bicyclo[3.3.0]octane derivative and preparation thereof. (1985).
  • Synthesis of Epoxides. (n.d.). Organic Chemistry Tutor. [Link]

  • Zhang, W., Li, L., & Li, C. (2021). Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane: historical overview and future prospects. Chemical Society Reviews, 50(16), 9430-9442. [Link]

  • Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±)-. (n.d.). Organic Syntheses. [Link]

  • Østby, R. B., & Stenstrøm, Y. (2014). Syntheses of bicyclo[3.3.0]octanes and bicyclo[4.3.0]nonanes by ring expansion of isopropylidenecyclobutanes. ARKIVOC, 2014(4), 266-284. [Link]

  • Synthesis of bicyclo[3.3.0]octane 96. (n.d.). ResearchGate. [Link]

  • Epoxidation of Cyclooctene. (n.d.). University of California, Irvine. [Link]

Sources

catalytic asymmetric epoxidation of octahydropentalene precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Asymmetric Epoxidation of Octahydropentalene Precursors

Abstract

This application note details the protocols for the catalytic asymmetric epoxidation of cis-bicyclo[3.3.0]oct-2-ene derivatives—key precursors in the synthesis of linear and angular polyquinanes (e.g., coriolin, hirsutic acid). We address the specific stereochemical challenges posed by the cis-fused ring system, specifically the competition between convex (exo) and concave (endo) facial attack. Two validated protocols are provided: Manganese-Salen (Jacobsen) epoxidation and Fructose-derived Ketone (Shi) epoxidation.[1]

Introduction & Strategic Analysis

The octahydropentalene scaffold (bicyclo[3.3.0]octane) is the structural core of the polyquinane family of natural products. The introduction of oxygen functionality via asymmetric epoxidation of the corresponding alkene (cis-bicyclo[3.3.0]oct-2-ene) is often the chirality-defining step in total synthesis.

The Stereochemical Challenge: Concave vs. Convex

Unlike flat substrates, cis-fused bicyclo[3.3.0]octenes adopt a "cup-shaped" conformation.[1]

  • Convex Face (Exo): Sterically accessible.[1][2] Reagents governed by steric control (e.g., m-CPBA) predominantly attack here.

  • Concave Face (Endo): Sterically shielded but can be electronically favored due to torsional steering (as observed in some OsO₄ dihydroxylations).[1]

Expert Insight: For asymmetric catalysis, the goal is often to override the inherent substrate bias (substrate control) with catalyst control to achieve high enantiomeric excess (ee). The Jacobsen catalyst relies on a side-on approach mechanism that effectively discriminates between the enantiotopic faces of the cis-alkene.

Mechanistic Pathways & Workflow

The following diagram illustrates the decision matrix and mechanistic flow for selecting the appropriate epoxidation protocol.

Epoxidation_Workflow Start Substrate: cis-Bicyclo[3.3.0]oct-2-ene Decision Select Catalyst System Start->Decision Jacobsen Protocol A: Mn-Salen (Jacobsen) Target: Unfunctionalized Alkenes Decision->Jacobsen Robust, Scalable Shi Protocol B: Fructose Ketone (Shi) Target: Acid-Sensitive / Trisubstituted Decision->Shi High Stereocontrol Mech_Jac Mechanism: Radical/Cationic Cage Mn(V)-Oxo Species Side-on Approach Jacobsen->Mech_Jac Mech_Shi Mechanism: Spiro-Transition State Dioxirane Intermediate Concerted Oxygen Transfer Shi->Mech_Shi Product Chiral Epoxide (>90% ee expected) Mech_Jac->Product Mech_Shi->Product

Figure 1: Decision workflow for asymmetric epoxidation of fused bicyclic alkenes.

Protocol A: Jacobsen-Katsuki Epoxidation

Best for: Unfunctionalized cis-alkenes, scale-up reactions.[1] Mechanism: The chiral Mn(III)-salen complex is oxidized to a Mn(V)-oxo species.[1][3] The "side-on" approach of the alkene to the catalyst avoids steric clash with the bulky tert-butyl groups on the ligand, imparting chirality.

Materials
  • Substrate: cis-Bicyclo[3.3.0]oct-2-ene (1.0 equiv).[1]

  • Catalyst: (S,S)-(+)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's Catalyst).[1]

  • Oxidant: NaOCl (commercial bleach, 0.55 M, buffered to pH 11.3).[1]

  • Additive: 4-Phenylpyridine N-oxide (4-PPNO) (0.2 equiv).[1] Note: This donor ligand stabilizes the Mn-oxo species and improves turnover.

  • Solvent: Dichloromethane (DCM) / Water biphasic system.[1]

Step-by-Step Procedure
  • Buffer Preparation: Dissolve Na₂HPO₄ (0.05 M) in commercial bleach (approx. 10-13% NaOCl).[1] Adjust pH to 11.3 ± 0.1 using 1M NaOH or HCl. Crucial: pH > 11.5 causes catalyst decomposition; pH < 11.0 reduces rate.

  • Catalyst Mix: In a round-bottom flask, dissolve the substrate (10 mmol) and Jacobsen’s catalyst (2-5 mol%) in DCM (20 mL).

  • Additive: Add 4-PPNO (2 mmol). Stir at 0°C for 10 minutes.

  • Reaction: Add the buffered bleach solution (25 mL, ~1.5 equiv) dropwise over 30 minutes while maintaining the temperature at 0-4°C.

  • Monitoring: Vigorous stirring is essential as the reaction is biphasic. Monitor by TLC (Hexane/EtOAc 9:1) or GC.[2][4] Reaction typically completes in 4–6 hours.

  • Workup: Separate phases. Extract aqueous layer with DCM (2 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography on silica gel (buffered with 1% Et₃N to prevent epoxide opening).

Protocol B: Shi Epoxidation (Organocatalytic)

Best for: Trisubstituted alkenes or substrates sensitive to metal residues.[1][2] Mechanism: A fructose-derived ketone forms a chiral dioxirane in situ using Oxone®.[1][5][6] The spiro-transition state favors approach from the less hindered face.

Materials
  • Substrate: cis-Bicyclo[3.3.0]oct-2-ene derivative.[1]

  • Catalyst: Shi Catalyst (Fructose-derived ketone) (0.3 equiv).[1][5]

  • Oxidant: Oxone® (Potassium peroxymonosulfate) (1.5 equiv).[1]

  • Buffer: 0.05 M Na₂B₄O₇[1]·10H₂O (Borax) in aqueous EDTA (4 x 10⁻⁴ M).

  • Base: K₂CO₃ (5.8 equiv) dissolved in water.[1]

  • Solvent: Acetonitrile (CH₃CN) / Dimethoxymethane (DMM) (1:2 v/v).[1]

Step-by-Step Procedure
  • Setup: In a 3-neck flask, dissolve substrate (5 mmol) and Shi catalyst (1.5 mmol) in CH₃CN/DMM (15 mL). Cool to -10°C .

  • Oxidant Feed: Prepare two separate addition funnels:

    • Funnel A: Oxone® (7.5 mmol) dissolved in aqueous EDTA (25 mL).

    • Funnel B: K₂CO₃ (29 mmol) dissolved in water (25 mL).[1]

  • Simultaneous Addition: Add solutions from Funnel A and Funnel B dropwise simultaneously over 1.5 – 2 hours.

    • Critical: The pH must be maintained between 10.5 and 11.0 . The K₂CO₃ neutralizes the acid generated by Oxone. If pH drops < 10, the epoxide may hydrolyze; if > 11.5, Oxone decomposes.

  • Quench: Upon completion (TLC), dilute with pentane and water.

  • Workup: Wash organic layer with brine. The aqueous layer often retains the catalyst (which has converted back to the ketone); however, recovery is difficult on small scale.

  • Purification: Flash chromatography (silica gel, deactivated).

Data Analysis & Validation

Method Comparison
ParameterJacobsen (Mn-Salen)Shi (Organocatalytic)
Catalyst Loading Low (2-5 mol%)High (20-30 mol%)
Substrate Scope Excellent for cis-alkenesGood for trans & trisubstituted
Temperature 0°C to Room Temp-10°C (Strict control)
pH Sensitivity Moderate (Buffer pH 11.[1]3)High (Strict pH 10.5)
Typical ee 85 - 95%80 - 95%
Major Side Product trans-epoxide (via radical leak)Diol (via hydrolysis)
Stereochemical Determination
  • Enantiomeric Excess (ee): Determine via chiral HPLC (e.g., Chiralcel OD-H or AD-H column) using Hexane/i-PrOH mixtures.[1]

  • Absolute Configuration: For bicyclo[3.3.0] systems, compare optical rotation with literature values for coriolin precursors or use Vibrational Circular Dichroism (VCD) if novel.

Troubleshooting Guide

  • Problem: Low Conversion.

    • Jacobsen:[2][7][8] Catalyst deactivation.[2] Add more 4-PPNO or check bleach titer (must be fresh).

    • Shi: pH drift.[2] Ensure automated pH stat or careful manual addition of K₂CO₃.

  • Problem: Low ee.

    • Jacobsen:[2][7][8] Temperature too high. Lower to -5°C. Presence of uncatalyzed background reaction (ensure no metal contaminants).

    • Shi: Decomposition of dioxirane.[5] Ensure temperature stays at -10°C.

  • Problem: Epoxide Hydrolysis (Diol formation).

    • Ensure workup is rapid and chromatography silica is buffered with 1% triethylamine.

References

  • Jacobsen Epoxidation Mechanism & Protocol: Linker, T.[1][2][8][9] "The Jacobsen-Katsuki Epoxidation and Its Controversial Mechanism." Angewandte Chemie International Edition, vol. 36, no.[8][9] 19, 1997, pp. 2060–2062.

  • Shi Epoxidation of Cyclic Alkenes: Wang, Z.-X., Tu, Y., Frohn, M., Zhang, J.-R., & Shi, Y.[1] "An Efficient Catalytic Asymmetric Epoxidation Method." Journal of the American Chemical Society, vol. 119, no.[9] 46, 1997, pp. 11224–11235.

  • Stereoselectivity in Bicyclo[3.3.0]octenes (Chromodorolide A): Wang, H., Kohler, P., Overman, L. E., & Houk, K. N.[1][10] "Origins of Stereoselectivities of Dihydroxylations of cis-Bicyclo[3.3.0]octenes." Journal of the American Chemical Society, vol. 134, no.[10] 38, 2012, pp. 16054–16058.[10]

  • Synthesis of Polyquinanes via Epoxidation: Mehta, G., & Singh, V. "Progress in the Construction of Cyclooctanoid Systems: New Approaches and Applications to Natural Product Synthesis." Chemical Reviews, vol. 99, no. 3, 1999, pp. 881–930.

Sources

Application Note & Protocol: Synthesis of 3-Oxatricyclo[4.2.1.0]nonane via Prilezhaev Epoxidation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the synthesis of 3-oxatricyclo[4.2.1.0]nonane, a strained tricyclic epoxide, utilizing the Prilezhaev reaction. The Prilezhaev epoxidation is a robust and highly stereospecific method for the conversion of alkenes to epoxides using a peroxy acid.[1][2] This guide delves into the underlying reaction mechanism, offers a detailed, step-by-step laboratory protocol, outlines critical safety procedures for handling peroxy acids, and provides guidance on the characterization of the final product. The information presented herein is designed to equip researchers with the necessary knowledge to successfully and safely perform this synthesis.

Introduction and Scientific Rationale

Strained cyclic ethers, particularly epoxides integrated into polycyclic frameworks like 3-oxatricyclo[4.2.1.0]nonane, are valuable intermediates in organic synthesis. Their inherent ring strain makes them susceptible to nucleophilic ring-opening reactions, providing a versatile entry point for the stereocontrolled introduction of functional groups.

The Prilezhaev reaction, first reported by Nikolai Prilezhaev in 1909, stands as a cornerstone of epoxide synthesis.[1] It involves the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding epoxide.[3][4] The reaction is prized for its operational simplicity, reliability, and high degree of stereospecificity, where the stereochemistry of the starting alkene is retained in the epoxide product.[1][5] For the synthesis of 3-oxatricyclo[4.2.1.0]nonane, the Prilezhaev epoxidation of its precursor, tricyclo[4.2.1.0]non-3-ene, offers a direct and efficient route.

Reaction Mechanism: The "Butterfly" Transition State

The accepted mechanism for the Prilezhaev reaction is a concerted process that proceeds through a characteristic "butterfly" transition state.[1] In this transition state, the peroxy acid is positioned over the alkene double bond. The reaction can be understood through the following key orbital interactions: the alkene's highest occupied molecular orbital (πC=C HOMO) acts as the nucleophile, attacking the peroxy acid's lowest unoccupied molecular orbital (σ*O-O LUMO), which is centered on the weak peroxide bond.[1] This concerted mechanism accounts for the observed syn-addition of the oxygen atom to the double bond, ensuring the stereochemical integrity is transferred from the alkene to the epoxide.[5]

Caption: The concerted "Butterfly" mechanism of the Prilezhaev reaction.

Detailed Experimental Protocol

This protocol details the synthesis of 3-oxatricyclo[4.2.1.0]nonane from tricyclo[4.2.1.0]non-3-ene using m-CPBA.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )PuritySupplierNotes
Tricyclo[4.2.1.0]non-3-eneC₉H₁₂120.21≥95%CommercialStarting alkene.
m-CPBAC₇H₅ClO₃172.57~77%CommercialPeroxy acid. Balance is m-chlorobenzoic acid and water.
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousCommercialReaction solvent.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01ACS GradeCommercialFor aqueous wash to remove acids.
Sodium Sulfite (Na₂SO₃)Na₂SO₃126.04ACS GradeCommercialTo quench excess peroxide.
Magnesium Sulfate (MgSO₄)MgSO₄120.37AnhydrousCommercialDrying agent.
Silica GelSiO₂60.08230-400 meshCommercialFor column chromatography.
Hexanes / Ethyl Acetate--HPLC GradeCommercialEluent for chromatography.
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tricyclo[4.2.1.0]non-3-ene (e.g., 5.0 g, 41.6 mmol). Dissolve the alkene in 100 mL of dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: In a separate beaker, weigh m-CPBA (approx. 77% purity, e.g., 9.36 g, ~41.6 mmol, 1.0 equivalent). Add the m-CPBA to the cooled alkene solution in small portions over 30 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent temperature spikes, which could lead to side reactions or uncontrolled decomposition of the peroxy acid.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alkene spot.

  • Quenching: After the reaction is complete, cool the mixture again in an ice bath. Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) (~50 mL) to quench any unreacted m-CPBA. Stir vigorously for 20 minutes. Trustworthiness Check: Test for peroxides using starch-iodide paper. A blue-black color indicates the presence of peroxides; if positive, add more Na₂SO₃ solution until the test is negative.

  • Work-up - Acid Removal: Transfer the mixture to a separatory funnel. Add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and shake well. This step neutralizes and removes the m-chlorobenzoic acid byproduct. Separate the layers and collect the organic (DCM) layer.

  • Work-up - Aqueous Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate in hexanes) to isolate the pure 3-oxatricyclo[4.2.1.0]nonane.

Workflow Setup 1. Dissolve Alkene in DCM Cool 2. Cool to 0 °C Setup->Cool Add 3. Add m-CPBA (Portion-wise) Cool->Add React 4. Stir 12-16h (Monitor by TLC) Add->React Quench 5. Quench with Na₂SO₃ (aq) React->Quench Extract 6. Wash with NaHCO₃ (aq) & Brine Quench->Extract Dry 7. Dry (MgSO₄) & Concentrate Extract->Dry Purify 8. Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the synthesis of 3-oxatricyclo[4.2.1.0]nonane.

Product Characterization

A multi-technique approach is essential for unambiguous structure confirmation.[7][8]

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to be complex due to the rigid tricyclic system. The protons on the epoxide ring will appear as characteristic downfield-shifted signals compared to the parent alkene. Look for multiplets in the range of δ 3.0-3.5 ppm corresponding to the C-H protons of the epoxide.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon atoms of the epoxide ring are expected to resonate in the range of δ 50-60 ppm.

  • FT-IR (Thin Film, cm⁻¹): Look for the absence of the C=C stretch from the starting material (~1650 cm⁻¹) and the appearance of characteristic C-O-C stretching vibrations for the epoxide ring, typically in the 1250 cm⁻¹ (asymmetric stretch) and 850-950 cm⁻¹ (symmetric stretch) regions.

  • Mass Spectrometry (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 3-oxatricyclo[4.2.1.0]nonane (136.19 g/mol ).

Critical Safety Protocols

Organic peroxides and peroxy acids like m-CPBA are energetic materials that pose significant hazards.[9] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[10][11]

  • Handling: Conduct all operations in a certified chemical fume hood.[10] Use only plastic or ceramic spatulas; never use metal spatulas as they can catalyze violent decomposition.[9] Avoid friction, grinding, or impact of the solid material.

  • Storage: Store m-CPBA in its original container in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials like strong acids, bases, and metals.[10][11]

  • Waste Disposal: Never dispose of unreacted peroxides in regular waste. All peroxide-containing waste must be quenched.[9] Small amounts can be carefully diluted with an inert solvent and then treated with a reducing agent solution (e.g., ferrous sulfate or sodium sulfite) before being disposed of as hazardous chemical waste according to institutional guidelines.[9][10]

References

  • Fiveable. (2025, August 15). Prilezhaev Reaction Definition.
  • University of California, Irvine. (n.d.). 16. Epoxidation of Norbornene.
  • Lab Manager. (2025, January 30). Working Safely with Peroxides and Hydroperoxides in the Laboratory.
  • Environmental Health and Safety, University of California, Berkeley. (n.d.). Peroxides in depth discussion.pdf.
  • Chem-Station. (2014, May 2). Prilezhaev Epoxidation.
  • Wikipedia. (n.d.). Prilezhaev reaction.
  • Organic Chemistry Portal. (n.d.). Prilezhaev Reaction.
  • Thermo Fisher Scientific. (n.d.). Prilezhaev Reaction.
  • Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid).
  • European Organic Peroxide Safety Group. (n.d.). Safe Handling.
  • BenchChem. (n.d.). Spectroscopic Characterization of Tricyclo[4.2.1.02,5]nonan-3-one: A Technical Guide.
  • Max-Planck-Gesellschaft. (n.d.). NMR-Based Structure Characterization.
  • ResearchGate. (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds | Request PDF.

Sources

enzymatic epoxidation methods for fused bicyclic alkenes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enzymatic Epoxidation Methods for Fused Bicyclic Alkenes

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Executive Summary

The enzymatic epoxidation of fused bicyclic alkenes (e.g., indene, 1,2-dihydronaphthalene) provides a highly selective, green alternative to traditional chemical oxidants such as mCPBA (1)[1]. The resulting chiral epoxides are critical building blocks for active pharmaceutical ingredients (APIs). Most notably, enantiopure (1S,2R)-indene oxide is a mandatory precursor for the synthesis of cis-1-amino-2-indanol, a key chiral moiety in the HIV protease inhibitor Indinavir (2)[2]. This application note details the mechanistic rationale and experimental protocols for the two premier biocatalytic systems used for these transformations: Unspecific Peroxygenases (UPOs) and Styrene Monooxygenases (SMOs).

Biocatalyst Selection & Mechanistic Rationale

Unspecific Peroxygenases (UPOs, EC 1.11.2.1)

UPOs are extracellular, heme-thiolate enzymes that catalyze oxyfunctionalization using only hydrogen peroxide (H₂O₂) as the stoichiometric oxidant.

  • Mechanism : H₂O₂ acts as a "prereduced" oxygen source, reacting directly with the resting Fe(III) heme to form the reactive oxyferryl species (Compound I), which then transfers an oxygen atom to the alkene (3)[4].

  • Causality for Selection : Because UPOs do not require auxiliary reductase domains or expensive nicotinamide cofactors (NAD(P)H), they are highly scalable for preparative synthesis (). However, UPOs are susceptible to oxidative inactivation by excess H₂O₂; therefore, the oxidant must be strictly controlled via continuous slow feeding (e.g., syringe pump) to prevent heme bleaching.

Styrene Monooxygenases (SMOs, EC 1.14.14.11 / 1.5.1.36)

SMOs are two-component flavoprotein systems originally identified in Pseudomonas species.

  • Mechanism : The reductase component (StyB) uses NADH to reduce FAD. The reduced FADH₂ freely diffuses to the oxygenase component (StyA), where it reacts with molecular oxygen (O₂) to form a hydroperoxyflavin intermediate that epoxidizes the substrate (5)[5].

  • Causality for Selection : SMOs are the biocatalysts of choice when absolute enantioselectivity is paramount. Directed evolution of SMOs has yielded variants capable of producing (1S,2R)-indene oxide with up to 97–99% enantiomeric excess (ee) and exceptionally high yields (6)[6].

Experimental Workflow & Decision Matrix

Workflow Substrate Fused Bicyclic Alkene (e.g., Indene, 1,2-Dihydronaphthalene) Decision Select Biocatalyst System Substrate->Decision UPO Unspecific Peroxygenase (UPO) (e.g., rAaeUPO) Decision->UPO Scale-up / Chemo-selectivity SMO Styrene Monooxygenase (SMO) (e.g., StyA/StyB) Decision->SMO Strict Enantiopurity UPO_Req Stoichiometric Oxidant: H2O2 (Syringe Pump Delivery) Advantage: No Cofactors UPO->UPO_Req SMO_Req Stoichiometric Oxidant: O2 Cofactors: NADH, FAD Advantage: Ultra-high ee (>99%) SMO->SMO_Req Product Chiral Epoxide (e.g., (1S,2R)-Indene Oxide) UPO_Req->Product SMO_Req->Product

Workflow for selecting enzymatic epoxidation systems for fused bicyclic alkenes.

Step-by-Step Experimental Protocols

Protocol A: Preparative-Scale Epoxidation of Indene using rAaeUPO

Objective : Synthesize (1S,2R)-indene oxide using recombinant Agrocybe aegerita UPO. Causality & Design : Indene is highly hydrophobic. A cosolvent (20% v/v acetonitrile) is required to ensure substrate availability without precipitating the enzyme (7)[7]. H₂O₂ must be delivered continuously at a low rate (e.g., 2 mM/h) because transient accumulation of H₂O₂ > 5 mM leads to irreversible oxidation of the heme porphyrin ring. Self-Validating Controls :

  • Negative Control: A parallel reaction mixture lacking rAaeUPO to quantify and subtract background chemical epoxidation by H₂O₂.

  • Internal Standard: Addition of 5 mM dodecane prior to extraction ensures precise GC-MS quantification, validating extraction efficiency.

Methodology :

  • Reaction Assembly : In a 50 mL baffled flask, prepare 20 mL of 100 mM potassium phosphate buffer (pH 7.0). Add acetonitrile to a final concentration of 20% v/v.

  • Substrate Addition : Add indene to a final concentration of 50 mM. Stir at 400 rpm for 10 minutes at 25°C to ensure uniform dispersion.

  • Enzyme Addition : Spike the mixture with lyophilized rAaeUPO to a final concentration of 100 nM.

  • Oxidant Feeding : Using a programmable syringe pump, infuse a 100 mM H₂O₂ stock solution at a rate of 400 µL/h (yielding a final delivery rate of 2 mM/h).

  • Monitoring : Withdraw 100 µL aliquots every 2 hours. Extract with 200 µL ethyl acetate containing 5 mM dodecane (internal standard). Dry over MgSO₄ and analyze via GC-MS.

  • Quenching & Extraction : Once conversion plateaus (typically 12–24 h), quench the reaction by adding 1 volume of cold ethyl acetate. Separate the organic layer, wash with brine, and concentrate under reduced pressure.

Protocol B: Asymmetric Epoxidation of 1,2-Dihydronaphthalene using SMO Cascade

Objective : Achieve >99% ee in the epoxidation of 1,2-dihydronaphthalene using the StyA/StyB two-component system. Causality & Design : SMOs require FADH₂, which is generated by StyB at the expense of NADH. Adding stoichiometric NADH is economically unviable and causes product inhibition. Therefore, an in situ NADH recycling system utilizing Formate Dehydrogenase (FDH) and sodium formate is employed. This drives the equilibrium forward by producing volatile CO₂ as the only byproduct. A 2:1 ratio of StyA:StyB is utilized to prevent the accumulation of free FADH₂, which can auto-oxidize and generate toxic reactive oxygen species (ROS). Self-Validating Controls :

  • Visual Validation: The reaction mixture should exhibit a faint yellow tint (oxidized FAD) that rapidly bleaches (reduced FADH₂) upon addition of the FDH recycling system, confirming active electron transfer.

Methodology :

  • Buffer Preparation : Prepare 20 mL of 50 mM Tris-HCl buffer (pH 7.5) in a 100 mL Erlenmeyer flask to ensure a high surface-area-to-volume ratio for optimal O₂ mass transfer.

  • Cascade Assembly : Add 20 µM FAD, 1 mM NAD⁺, 150 mM sodium formate, and 5 U/mL Formate Dehydrogenase (FDH).

  • Enzyme Addition : Add purified StyB (reductase, 1 µM) and StyA (oxygenase, 2 µM).

  • Substrate Addition : Add 1,2-dihydronaphthalene to a final concentration of 20 mM.

  • Incubation : Incubate at 30°C with vigorous shaking (250 rpm). Ensure the flask is loosely capped to allow continuous atmospheric O₂ diffusion.

  • Analysis : Extract 500 µL aliquots into tert-butyl methyl ether (MTBE). Analyze via chiral HPLC (e.g., Chiralcel OB-H column) to determine conversion and enantiomeric excess.

Quantitative Data & Troubleshooting

The following table summarizes the expected operational parameters and common troubleshooting metrics for both biocatalytic systems:

ParameterUnspecific Peroxygenase (UPO)Styrene Monooxygenase (SMO)
Enzyme Source (Typical) Agrocybe aegerita (rAaeUPO)Pseudomonas putida (StyA/StyB)
Cofactors Required NoneFAD, NADH (Recycling system)
Stoichiometric Oxidant H₂O₂ (Syringe pump)O₂ (Aeration)
Typical Substrates Indene, N-heterocyclesIndene, 1,2-Dihydronaphthalene
Typical ee (%) Moderate to High (70–90%)Ultra-High (>95–99%)
Primary Failure Mode Heme bleaching via excess H₂O₂Uncoupling (ROS generation)
Scalability Excellent (Preparative scale)Moderate (Requires cofactor recycling)

References

  • Preparative-Scale Biocatalytic Oxygenation of N-Heterocycles with a Lyophilized Peroxygenase Catalyst.Angewandte Chemie International Edition / PMC.
  • In vitro evolution of styrene monooxygenase from Pseudomonas putida CA-3 for improved epoxide synthesis.Applied Microbiology and Biotechnology / PubMed.
  • Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade.Catalysis Science & Technology / RSC.
  • Accessing Chemo- and Regioselective Benzylic and Aromatic Oxidations by Protein Engineering of an Unspecific Peroxygenase.ACS Catalysis / PMC.
  • Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene and Nucleophilic Ring-Opening Reactions.ACS Catalysis.
  • The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons.Oriental Journal of Chemistry.
  • Reaction of epoxides with nucleophiles. (Adapted from 40.) Annu. Rev. Microbiol.ResearchGate.

Sources

functionalization of octahydropentalene core via epoxide opening

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Functionalization of the Octahydropentalene Core via Stereoselective Epoxide Opening

Strategic Overview of the Octahydropentalene Scaffold

The cis-octahydropentalene (cis-bicyclo[3.3.0]octane) framework is a privileged structural motif embedded within numerous bioactive natural products, including triquinane sesquiterpenes and calyciphylline B-type alkaloids. The cis-fused configuration is thermodynamically favored over its trans counterpart by approximately 8 kcal/mol, a stability driven by the skeletal conformation and partial mobility of the fused five-membered rings[1]. Functionalizing this core with high stereocontrol is a persistent challenge in complex molecule synthesis and drug development. Epoxide ring-opening strategies offer a highly atom-economical and stereospecific route to install contiguous stereocenters on this rigidified skeleton.

This application note details two distinct, field-proven methodologies for functionalizing the octahydropentalene core: base-mediated enantioselective desymmetrization and radical-mediated hydrodealkenylative fragmentation .

Mechanistic Causality in Epoxide Opening

Symmetry Breaking via Enantioselective Deprotonation

For meso-compounds, desymmetrization is a powerful tool to rapidly generate chiral complexity. The conversion of the monoketal derived from cis-bicyclo[3.3.0]octane-3,7-dione to a meso-spiro epoxide sets the stage for enantioselective deprotonation[2].

The Causality: When exposed to a chiral lithium amide base, the lithium cation strongly coordinates to the epoxide's oxygen atom. This coordination anchors the bulky chiral amine, rigidly organizing the transition state. The steric bulk of the chiral ligand forces the base to selectively abstract one of the enantiotopic


-protons. This E2-type elimination triggers the cleavage of the C–O bond, opening the epoxide to yield a chiral allylic alcohol with up to 76% enantiomeric excess (ee)[2]. The enantioselectivity is a direct consequence of the spatial constraints imposed by the lithium-coordinated transition state.
Radical-Mediated Hydrodealkenylative Fragmentation

An alternative, deconstructive approach utilizes the hydrodealkenylative cleavage of C(sp3)–C(sp2) bonds to functionalize carbocyclic cores[3].

The Causality: An alkene-tethered precursor undergoes ozonolysis at -78 °C to form an


-alkoxy hydroperoxide. The introduction of Fe(II) (e.g., FeSO

) serves as a single-electron reductant, cleaving the weak O–O bond to generate an alkoxyl radical. Subsequent

-scission breaks the C–C bond, forming a carbon-centered radical. If an epoxide is proximally located on the octahydropentalene core, the in situ generated Lewis acidic Fe(III) species facilitates a highly diastereoselective epoxide opening. This cascade is trapped intramolecularly (e.g., via lactonization) to yield highly functionalized, stereochemically dense architectures[3].

Visualizing the Reaction Workflows

G A meso-Spiro Epoxide (cis-Bicyclo[3.3.0]octane core) B Li+ Coordination to Epoxide Oxygen A->B C Enantioselective beta-Deprotonation (Chiral Lithium Amide) B->C D Epoxide Ring Opening (C-O Bond Cleavage) C->D E Chiral Allylic Alcohol (Symmetry Broken) D->E

Pathway of enantioselective spiro-epoxide opening via chiral lithium amide deprotonation.

G A Alkene-Tethered Epoxide B Ozonolysis (-78 °C) alpha-Alkoxy Hydroperoxide A->B C Fe(II) Reduction Alkoxyl Radical Generation B->C D C(sp3)-C(sp2) Scission & Intramolecular Epoxide Opening C->D E H-Atom Transfer (PhSH) Functionalized Octahydropentalene D->E

Fe(II)-mediated hydrodealkenylative fragmentation and tandem epoxide opening workflow.

Quantitative Data Summaries

Table 1: Enantioselective Opening of meso-Spiro Epoxides

Substrate Core Chiral Base Reagent Temp (°C) Yield (%) Enantiomeric Excess (ee %)
cis-Bicyclo[3.3.0]octane exo-epoxide Lithium (S)-2-(pyrrolidin-1-ylmethyl)pyrrolidide -78 to RT 82 76

| cis-Bicyclo[3.3.0]octane endo-epoxide | Lithium (S)-2-(pyrrolidin-1-ylmethyl)pyrrolidide | -78 to RT | 45 | 23 |

Table 2: Radical-Mediated Fragmentation & Epoxide Opening Parameters

Precursor Feature Reagents Intermediate Final Product Type Yield (%)

| Alkene + Epoxide | O


, FeSO

, PhSH |

-Alkoxy hydroperoxide | Functionalized Lactone / Alcohol | 75 - 85 | | Alkene + Diol | O

, FeSO

, PhSH | Carbon-centered radical | Acetylated Bicyclic Core | 80 - 88 |

Self-Validating Experimental Protocols

Protocol A: Asymmetric Ring Opening of meso-Spiro Epoxides

This protocol utilizes a chiral lithium amide base to desymmetrize the octahydropentalene core.

  • Preparation of the Chiral Base:

    • In a flame-dried Schlenk flask under argon, dissolve the chiral amine (e.g., (S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine, 1.5 equiv) in anhydrous THF (0.2 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-butyllithium (1.45 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C to ensure complete metalation.

  • Epoxide Addition:

    • Dissolve the meso-spiro epoxide derived from cis-bicyclo[3.3.0]octan-3,7-dione (1.0 equiv) in anhydrous THF.

    • Add the epoxide solution dropwise to the chiral base at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature over 12 hours.

  • Quenching and Extraction:

    • Quench the reaction with saturated aqueous NH

      
      Cl.
      
    • Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO

      
      , and concentrate in vacuo.
      
  • Validation System (NMR Chiral Shift):

    • Purify the crude product via flash column chromatography.

    • Self-Validation: To confirm symmetry breaking, acquire a

      
      H NMR spectrum of the purified allylic alcohol in the presence of the chiral shift reagent Eu(hfc)
      
      
      
      . The enantiomeric excess is validated by integrating the distinct, split resonances of the carbinol protons, which quantitatively confirms the up to 76% ee reported[2].
Protocol B: Fe(II)-Mediated Hydrodealkenylative Epoxide Opening

This protocol utilizes ozone and iron to trigger a radical fragmentation cascade.

  • Ozonolysis:

    • Add the alkene-tethered octahydropentalene epoxide precursor (1.0 equiv) to a round-bottom flask equipped with a magnetic stir bar.

    • Add methanol (0.25 M) and stir until homogeneous. Cool the flask to -78 °C.

    • Bubble O

      
      /O
      
      
      
      through the solution.
    • Self-Validation 1: The reaction is complete when the solution turns a faint blue color, indicating the saturation of unreacted ozone[3].

  • Degassing:

    • Sparge the solution with Argon for 20 minutes to expel excess ozone.

    • Self-Validation 2: The blue color will dissipate, returning the solution to clear and colorless, validating the safe removal of O

      
      [3].
      
  • Radical Fragmentation:

    • Add benzenethiol (PhSH, 1.5 equiv) rapidly via syringe.

    • Add FeSO

      
      ·7H
      
      
      
      O (1.2 equiv) portion-wise over 2 minutes.
    • Self-Validation 3: The solution will immediately transition into a green heterogeneous mixture, visually confirming the active Fe(II)/Fe(III) redox cycle and the generation of the alkoxyl radical[3].

  • Isolation:

    • Stir the mixture at room temperature for 30 minutes. Dilute with water and extract with ethyl acetate.

    • Wash with 1M NaOH to remove excess thiol, dry over Na

      
      SO
      
      
      
      , and purify via silica gel chromatography to isolate the functionalized lactone/alcohol.

References

  • Conformational Analysis of cis-Octahydropentalene, Insights on Bioactive Conformers. Biomedical Journal of Scientific & Technical Research.[Link]

  • Enantioselective Opening of Spiro Epoxides Derived from cis-Bicyclo(3.3.0)octan-3,7-dione Using Chiral Lithium Amide Bases. Tetrahedron Letters.[Link]

  • Hydrodealkenylative Cleavage of C(sp3)–C(sp2) Bonds: Preparation of (1S, 3R)-3-Methylcyclohexan-1-ol. Organic Syntheses / Science.[Link]

Sources

Application Note: Optimized Solvent Selection and Extraction Protocol for 1,2-Epoxyoctahydropentalene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Context

1,2-epoxyoctahydropentalene (CAS: 6567-98-2) is a critical bicyclic epoxide intermediate utilized in the synthesis of complex functionalized materials and active pharmaceutical ingredients[1][2]. The molecule consists of a highly lipophilic octahydropentalene backbone (estimated LogP ~1.8) fused to a polar, highly strained oxirane ring[3].

The primary challenge in isolating epoxides from aqueous reaction mixtures (e.g., post-epoxidation with peracids like mCPBA or hydrogen peroxide) is their profound susceptibility to acid-catalyzed ring-opening, which yields unwanted 1,2-diols. Therefore, the liquid-liquid extraction (LLE) solvent and protocol must be meticulously engineered to maximize partitioning (recovery) while maintaining a strictly neutral to slightly basic environment to preserve the structural integrity of the oxirane ring.

Causality in Solvent Selection: The Chemistry of Extraction

Selecting the optimal solvent for the extraction of 1,2-epoxyoctahydropentalene requires balancing dielectric constant, water solubility, and chemical inertness[4].

  • Methyl tert-butyl ether (MTBE / t-BuOMe): MTBE is the premier choice for extracting this class of bicyclic epoxides[5]. Unlike diethyl ether, MTBE has a significantly lower propensity for peroxide formation and lower water solubility (4.8 g/100 mL). This minimizes the co-extraction of water and water-soluble acidic byproducts, leading to cleaner phase separations.

  • Ethyl Acetate (EtOAc) & Hexane Mixtures: EtOAc is an excellent hydrogen-bond acceptor, providing high extraction efficacy for polar epoxides[6]. However, neat EtOAc can hydrolyze slightly to yield trace acetic acid, posing a mild ring-opening risk. Blending EtOAc with hexanes (e.g., 1:3 v/v) lowers the dielectric constant, creating a highly selective non-polar environment that efficiently extracts the lipophilic octahydropentalene core while excluding polar impurities[7].

  • Dichloromethane (DCM): While DCM provides excellent recovery, its higher density (forming the bottom layer) can complicate phase separations in standard workflows, and it is increasingly avoided in modern drug development due to environmental and toxicity concerns.

Quantitative Comparison of Extraction Solvents for Bicyclic Epoxides
Solvent SystemDielectric Constant (ε)Boiling Point (°C)Water Solubility (g/100mL)Expected Epoxide RecoveryRing-Opening Risk
MTBE (t-BuOMe) 2.6055.24.8>95%Low
EtOAc:Hexane (1:3) ~2.90~68.0< 2.0>85%Low
Diethyl Ether 4.3034.66.0>90%Low (High peroxide risk)
Ethyl Acetate (EtOAc) 6.0277.18.3>90%Moderate (Trace acid)
Dichloromethane 8.9339.61.3>95%Low (Emulsion risk)

Experimental Workflow Visualization

G Start Epoxidation Reaction Mixture (1,2-epoxyoctahydropentalene) Quench Quench & Neutralize (Sat. NaHCO3 / Na2S2O3) Start->Quench Extract Liquid-Liquid Extraction (MTBE or EtOAc/Hexane) Quench->Extract PhaseSep Phase Separation Extract->PhaseSep Aqueous Aqueous Layer (Back-extract with MTBE) PhaseSep->Aqueous Organic Organic Layer (Contains Epoxide) PhaseSep->Organic Aqueous->Organic Back-extract Wash Wash (Brine) & Dry (Anhydrous Na2SO4) Organic->Wash Concentrate Concentrate in vacuo (< 30°C) Wash->Concentrate QC QC Analysis (GC-MS / TLC) Concentrate->QC

Fig 1: LLE workflow for 1,2-epoxyoctahydropentalene isolation, ensuring oxirane ring stability.

Self-Validating Extraction Protocol

This protocol outlines the isolation of 1,2-epoxyoctahydropentalene from a standard epoxidation reaction mixture. The procedure is designed as a self-validating system: visual cues and pH checks ensure the chemical environment remains safe for the epoxide at every step.

Materials Required:

  • Extraction Solvent: MTBE (HPLC Grade) or EtOAc:Hexane (1:3 v/v)

  • Quenching Agents: Saturated aqueous Sodium Bicarbonate (NaHCO3), 10% aqueous Sodium Thiosulfate (Na2S2O3)

  • Drying Agent: Anhydrous Sodium Sulfate (Na2SO4). (Critical: Do not use MgSO4).

Step-by-Step Methodology:

  • Reaction Quenching (Crucial for Stability):

    • Cool the epoxidation reaction mixture to 0–5 °C using an ice bath.

    • Self-Validation Check: Slowly add 10% aqueous Na2S2O3 to neutralize residual peroxides. Spot the mixture on starch-iodide paper; the absence of a blue/black color confirms complete peroxide destruction.

    • Slowly add saturated aqueous NaHCO3 until gas evolution (CO2) ceases. Verify that the aqueous phase pH is between 7.5 and 8.5 using pH paper.

    • Causality: Maintaining a slightly basic pH strictly prevents the acid-catalyzed hydrolysis of the epoxide into a 1,2-diol.

  • Liquid-Liquid Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Add MTBE (volume equal to 50% of the aqueous phase volume).

    • Invert gently and vent immediately to release pressure. Shake vigorously for 30 seconds, venting frequently.

    • Self-Validation Check: Allow the phases to separate. A sharp phase boundary indicates good separation; if a cloudy emulsion forms, add a small amount of saturated brine to increase the aqueous ionic strength and force phase separation.

    • Collect the upper organic layer (MTBE).

  • Back-Extraction:

    • Extract the remaining aqueous layer with a second portion of MTBE to ensure maximum yield. Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with saturated NaCl (brine).

    • Causality: Brine drastically reduces the solubility of water in the organic phase, pre-drying the solvent and removing trace inorganic salts.

  • Drying:

    • Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Na2SO4 until the crystals flow freely (resembling a "snow globe" effect when swirled).

    • Causality: Na2SO4 is strictly preferred over MgSO4. MgSO4 is a mild Lewis acid and can inadvertently catalyze the ring-opening of sensitive epoxides during the drying process.

    • Filter the mixture through a fluted filter paper to remove the drying agent.

  • Concentration:

    • Concentrate the filtrate using a rotary evaporator.

    • Critical Parameter: Maintain the water bath temperature below 30 °C and use a moderate vacuum. 1,2-epoxyoctahydropentalene is thermally sensitive; excessive heat will cause product degradation and volatilization.

Analytical Quality Control

Post-extraction, the integrity of the 1,2-epoxyoctahydropentalene must be verified to ensure no ring-opening occurred during the LLE process.

  • TLC: Run on silica gel using Hexane:EtOAc (9:1). Visualize using a 4-(4-nitrobenzyl)pyridine (NBP) stain. NBP selectively reacts with epoxides to form a distinct purple spot, confirming the intact oxirane ring[7].

  • GC-MS: Use a non-polar column (e.g., HP-5). Ensure the injection port temperature is kept relatively low (e.g., 200 °C) to prevent the thermal rearrangement of the epoxide to a ketone or allylic alcohol within the GC inlet.

References

  • "Octahydropentaleno[1,2-b]oxirene - ChemBK", ChemBK. 1

  • "3,4-epoxy-1,2,3,4-tetrahydrobenzene-1,2-diol,1,2-E", ChemicalBook. 2

  • "(-)-cis-bicyclo<3.3.0>octan-endo-2-ol | 85717-58-4", Molaid. 3

  • "Please cite this article as: Anal Bioanal Chem, DOI: 10.1007/s00216-014-8377-4", Schebb Lab. 6

  • "Gram-Scale Synthesis and Physicochemical Properties of exo- and endo-5,5-Difluorooctahydropentalen-2-amines", ChemRxiv. 5

  • "An automated workflow to screen alkene reductases using high-throughput thin layer chromatography", PubMed Central. 7

  • "Oxidation of geraniol using niobia modified with hydrogen peroxide", ResearchGate. 4

Sources

Technical Guide: Reagents for Converting Pentalanoid Epoxides to Diols

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in natural product synthesis and medicinal chemistry. It addresses the specific challenge of hydrolyzing epoxides fused to the bicyclo[3.3.0]octane (pentalanoid) skeleton —a structural motif central to the pentalenolactone class of antibiotics and various polyquinanes.

Executive Summary & Mechanistic Grounding

The conversion of "pentalene epoxides" (more accurately, epoxy-pentalanoids or oxiranyl-bicyclo[3.3.0]octanes ) to diols is a stereochemically defining event in the synthesis of polyquinanes. Unlike simple aliphatic epoxides, these substrates possess a unique "V-shaped" conformation due to the cis-fusion of the two cyclopentane rings.

The Core Challenge:

  • Facial Bias: The cis-bicyclo[3.3.0]octane system has a convex (exo) and a concave (endo) face. Reagents predominantly approach from the less hindered convex face.

  • Skeletal Instability: The pentalanoid framework is prone to acid-catalyzed skeletal rearrangements (e.g., alkyl shifts) if carbocation intermediates are too long-lived.

  • Target Stereochemistry: Successful hydrolysis typically requires a trans-diaxial opening, yielding a trans-diol.

Reaction Pathway Visualization

The following diagram illustrates the stereoelectronic preference for nucleophilic attack on the pentalanoid core.

PentaleneEpoxideHydrolysis Substrate Epoxy-Pentalanoid (cis-Bicyclo[3.3.0]octane) Activation Protonation (Oxonium Ion Formation) Substrate->Activation Acid Catalyst (H+) TS Transition State (Backside Attack) Activation->TS Convex Face Bias Attack Nucleophilic Attack (Water/OH-) Attack->TS SN2-like Product trans-Diol (Pentalenolactone Precursor) TS->Product Inversion at C-O Note CRITICAL: The nucleophile attacks anti to the epoxide oxygen, typically from the concave face if the epoxide is convex. TS->Note

Figure 1: Mechanistic pathway for the stereoselective hydrolysis of fused cyclopentane epoxides.

Reagent Selection Matrix

The choice of reagent depends on the stability of the carbocation intermediate and the presence of other functional groups (e.g., lactones, esters).

Reagent ClassSpecific ReagentMechanismApplication Context
Strong Acid (Aq) Perchloric Acid (

)

-like /

hybrid
Gold Standard. Preferred over

for sensitive terpenes to minimize skeletal rearrangement.
Mild Acid Amberlyst-15 Heterogeneous

Use for slow, controlled hydrolysis in non-aqueous co-solvents (e.g., Acetone/Water).
Lewis Acid

/

Coordination-assistedHigh risk of rearrangement. Use only if specific regioselectivity is required.
Basic

/ DMSO
Pure

Essential for acid-sensitive substrates (e.g., acetals). Attacks less substituted carbon.[1][2][3]
Biomimetic Epoxide Hydrolases EnzymaticHighly enantioselective; used in chemo-enzymatic synthesis of pentalenolactone intermediates.

Detailed Experimental Protocols

Protocol A: Perchloric Acid-Catalyzed Hydrolysis (The "Standard" Method)

Rationale: Perchloric acid is a non-coordinating acid that effectively protonates the epoxide oxygen without acting as a nucleophile itself, allowing water to serve as the sole nucleophile. This method is widely cited in terpene synthesis (e.g., Paquette's polyquinane work) because it minimizes competing elimination reactions.

Materials:

  • Substrate: Epoxy-pentalanoid (e.g., 1 mmol)

  • Reagent: 70% Perchloric Acid (

    
    )
    
  • Solvent: Tetrahydrofuran (THF) / Water (1:1 v/v)

  • Quench: Saturated Sodium Bicarbonate (

    
    )
    

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equiv (1 mmol) of the epoxide in 10 mL of THF in a round-bottom flask.

  • Temperature Control: Cool the solution to 0°C using an ice bath. Note: Low temperature is critical to prevent Wagner-Meerwein rearrangements common in fused ring systems.

  • Acid Addition: Add 10 mL of water, followed by dropwise addition of

    
     (0.1 equiv, approx. 10-20 
    
    
    
    L).
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (stain with p-anisaldehyde; diols turn blue/purple).

  • Quench: Once starting material is consumed, carefully pour the mixture into 20 mL of saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (typically requiring polar eluents like 50-80% EtOAc/Hexanes).
    
Protocol B: Base-Promoted Nucleophilic Opening

Rationale: If the pentalanoid core contains acid-labile groups (like acetals or silyl enol ethers), acid catalysis is forbidden. Hydroxide attacks the epoxide in a pure


 fashion.

Materials:

  • Reagent: 1M NaOH or KOH

  • Solvent: DMSO / Water (5:1) Note: DMSO is required to solubilize the organic substrate and enhance the nucleophilicity of hydroxide.

Step-by-Step Procedure:

  • Dissolution: Dissolve the epoxide in DMSO (5 mL/mmol).

  • Reagent Addition: Add 1M aqueous NaOH (3.0 equiv).

  • Heating: Heat the reaction mixture to 60–80°C . Note: Base-catalyzed opening of fused epoxides is kinetically slow due to steric strain; heat is required.

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract exhaustively with

    
     or EtOAc. (DMSO removal requires thorough water washing).
    

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Skeletal Rearrangement Carbocation lifetime too long.Switch from

to

. Lower temperature to -20°C.
No Reaction (Base) Steric hindrance blocking

.
Switch solvent to HMPA (if safety permits) or DMPU to activate hydroxide. Increase temp to 100°C.
Elimination (Allylic Alcohol) Proton abstraction instead of nucleophilic attack.Ensure pH is strictly neutral or slightly acidic. Avoid strong Lewis acids like

.
Incomplete Conversion Poor solubility.Add 1,4-Dioxane as a co-solvent. It is miscible with water and dissolves polyquinanes well.

Decision Tree for Reagent Choice

ReagentSelection Start Start: Pentalanoid Epoxide AcidSensitive Is the substrate acid-sensitive? (e.g., Acetals, Enol Ethers) Start->AcidSensitive BaseMethod Use Protocol B: NaOH / DMSO @ 80°C AcidSensitive->BaseMethod Yes StericCheck Is the epoxide highly hindered (e.g., tetrasubstituted)? AcidSensitive->StericCheck No Perchloric Use Protocol A: HClO4 / THF / H2O @ 0°C StericCheck->Perchloric Yes (Need strong activation) Resin Use Amberlyst-15 in Acetone/Water StericCheck->Resin No (Mild conditions sufficient)

Figure 2: Decision matrix for selecting the optimal hydrolysis reagent.

References

  • Paquette, L. A. (1979). Recent Synthetic Developments in Polyquinane Chemistry. Topics in Current Chemistry. Link

  • Cane, D. E., & Rossi, T. (1979). Biosynthesis of pentalenolactone. Tetrahedron Letters. Link

  • Danishefsky, S., et al. (1979). Total Synthesis of dl-Pentalenolactone. Journal of the American Chemical Society. Link

  • Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis. Link

  • Magnus, P., et al. (1985). Synthetic studies on the pentalenolactone antibiotics. Journal of the American Chemical Society. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Regioselectivity in Octahydropentalene Alkene Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for improving regioselectivity in the oxidation of octahydropentalene alkenes. This resource is designed for researchers, scientists, and drug development professionals actively engaged in synthetic organic chemistry. Here, we address common challenges and provide in-depth troubleshooting guides to enhance the precision and efficiency of your epoxidation reactions.

The selective oxidation of one double bond over another in a molecule with multiple reactive sites is a critical challenge in complex molecule synthesis. This guide will delve into the mechanistic principles and practical considerations for achieving high regioselectivity in the epoxidation of octahydropentalene systems.

Frequently Asked Questions (FAQs)

Q1: I am observing poor regioselectivity in the m-CPBA epoxidation of my octahydropentalene derivative. What are the primary factors influencing which alkene is oxidized?

A1: Poor regioselectivity in m-CPBA epoxidations of di- or poly-unsaturated systems like octahydropentalenes typically arises from a combination of steric and electronic factors.

  • Steric Hindrance: The "butterfly" mechanism of peroxyacid epoxidation is sensitive to steric bulk around the double bond.[1][2][3] The peroxyacid will preferentially attack the less sterically hindered alkene. In octahydropentalenes, the concave and convex faces of the molecule present distinct steric environments. Analyze your substrate's 3D conformation to predict which double bond is more accessible.

  • Electronic Effects: Electron-rich alkenes react faster with electrophilic oxidizing agents like m-CPBA.[4][5] The substitution pattern of the double bonds in your octahydropentalene will influence their nucleophilicity. Trisubstituted double bonds are generally more electron-rich than disubstituted ones and will react faster.

Troubleshooting Steps:

  • Analyze Substrate Conformation: Use molecular modeling software to visualize the lowest energy conformation of your octahydropentalene derivative. This can provide valuable insights into the steric accessibility of each double bond.

  • Modify the Oxidant: Consider using a bulkier peroxyacid, such as magnesium monoperoxyphthalate (MMPP), which can exhibit greater selectivity for the less hindered alkene.[6]

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy, which is typically the reaction at the more reactive (less hindered or more electron-rich) double bond.

Q2: Can I use a directing group to control the regioselectivity of epoxidation on my octahydropentalene scaffold?

A2: Absolutely. The use of directing groups is a powerful strategy for achieving high regioselectivity. Hydroxyl groups are particularly effective for this purpose.

  • Hydrogen Bonding: An allylic or homoallylic alcohol on your octahydropentalene can form a hydrogen bond with the peroxyacid, delivering the oxidant to the proximate double bond.[7][8] This interaction often overrides inherent electronic and steric biases.

  • Metal-Catalyzed, Substrate-Directed Epoxidation: For more precise control, consider using a metal-catalyzed system. Vanadium-catalyzed epoxidations of allylic and homoallylic alcohols are well-established for their high syn-selectivity, where the epoxide is delivered to the same face as the directing hydroxyl group.[7][9] The Sharpless Asymmetric Epoxidation is another powerful tool for the enantioselective epoxidation of allylic alcohols.[10][11][12][13][14]

Q3: My octahydropentalene is unfunctionalized, lacking a directing group. What are my options for achieving regioselective epoxidation?

A3: For unfunctionalized alkenes, several catalytic systems have been developed to address the challenge of regioselectivity.

  • Manganese-Salen Complexes: Chiral manganese-salen complexes, pioneered by Jacobsen and Katsuki, are effective for the asymmetric epoxidation of unfunctionalized cis-disubstituted and trisubstituted alkenes.[15][16][17] The catalyst's chiral environment can differentiate between the two double bonds of the octahydropentalene based on their substitution patterns and steric profiles.

  • Organocatalysis: Chiral ketones, such as those derived from fructose, can generate chiral dioxiranes in situ, which then act as enantioselective epoxidizing agents.[15] This approach avoids the use of transition metals.

Troubleshooting Guides

Problem: Low or No Conversion to the Epoxide
Potential Cause Troubleshooting Recommendation Scientific Rationale
Degraded Oxidant Use a freshly opened bottle of m-CPBA or titrate the active oxygen content of your current bottle.Peroxyacids can degrade over time, leading to a lower concentration of the active oxidizing species.
Insufficient Reaction Time or Temperature Monitor the reaction by TLC or GC-MS. If no progress is observed, consider gradually increasing the temperature.Epoxidation of sterically hindered or electron-deficient alkenes may require more forcing conditions.
Inappropriate Solvent Ensure you are using a non-aqueous, inert solvent such as dichloromethane (DCM) or chloroform.[6]In the presence of water and an acid or base catalyst, the newly formed epoxide can be hydrolyzed to a diol.[6][18]
Problem: Formation of Byproducts (e.g., Diols, Rearranged Products)
Potential Cause Troubleshooting Recommendation Scientific Rationale
Presence of Water Use anhydrous solvents and reagents. Dry your glassware thoroughly before use.Water can lead to the acid- or base-catalyzed ring-opening of the epoxide to form a vicinal diol.[6][19][20]
Acidic Impurities in m-CPBA Purify the commercial m-CPBA by washing a solution of it in an organic solvent with a phosphate buffer.Commercial m-CPBA contains meta-chlorobenzoic acid, which can catalyze epoxide ring-opening and subsequent rearrangement reactions.
Inherent Substrate Instability Consider using a buffered system or a milder oxidant.The octahydropentalene skeleton may be prone to rearrangement under acidic conditions.

Experimental Protocols

Protocol 1: General Procedure for m-CPBA Epoxidation of an Octahydropentalene Alkene
  • Dissolve the octahydropentalene substrate (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add solid m-CPBA (1.1-1.5 eq., ~77% purity) portion-wise over 5-10 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Substrate-Directed Epoxidation using Vanadyl Acetylacetonate (VO(acac)₂) and tert-Butyl Hydroperoxide (TBHP)
  • To a solution of the allylic or homoallylic octahydropentalene alcohol (1.0 eq.) in anhydrous toluene under an inert atmosphere, add VO(acac)₂ (0.01-0.05 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of TBHP in decane (1.2-2.0 eq.) dropwise over 10 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Stir vigorously for 30 minutes.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

Diagram 1: General Epoxidation Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product Octahydropentalene Octahydropentalene Alkene Solvent Anhydrous Solvent (e.g., DCM) Octahydropentalene->Solvent Oxidant Oxidizing Agent (e.g., m-CPBA) Oxidant->Solvent Temperature Controlled Temperature (e.g., 0 °C) Solvent->Temperature Quench Quenching (e.g., NaHCO₃) Temperature->Quench Reaction Extraction Liquid-Liquid Extraction Quench->Extraction Chromatography Column Chromatography Extraction->Chromatography Epoxide Regioselective Epoxide Chromatography->Epoxide

Caption: A generalized workflow for the epoxidation of octahydropentalene alkenes.

Diagram 2: Decision Tree for Improving Regioselectivity

G Start Poor Regioselectivity Observed CheckDirectingGroup Does the substrate have a directing group (e.g., -OH)? Start->CheckDirectingGroup YesDirectingGroup Optimize Directed Epoxidation CheckDirectingGroup->YesDirectingGroup Yes NoDirectingGroup Substrate is Unfunctionalized CheckDirectingGroup->NoDirectingGroup No Vanadium Use Vanadium Catalyst (e.g., VO(acac)₂) YesDirectingGroup->Vanadium Sharpless Consider Sharpless Asymmetric Epoxidation YesDirectingGroup->Sharpless StericElectronic Analyze Steric and Electronic Factors NoDirectingGroup->StericElectronic Catalytic Employ a Catalytic System NoDirectingGroup->Catalytic StericControl Use a Bulkier Oxidant (e.g., MMPP) StericElectronic->StericControl Steric Differentiation ElectronicControl Lower Reaction Temperature StericElectronic->ElectronicControl Electronic Differentiation Jacobsen Jacobsen-Katsuki Epoxidation (Mn-Salen) Catalytic->Jacobsen Organo Organocatalytic Epoxidation (Chiral Ketone) Catalytic->Organo

Caption: A decision-making guide for enhancing regioselectivity in octahydropentalene epoxidation.

References

  • m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. (2025, December 12). Retrieved from [Link]

  • Mechanism of the Sharpless Epoxidation Reaction: A DFT Study - ACS Publications. (2024, March 7). Retrieved from [Link]

  • Sharpless Epoxidation - Organic Chemistry Portal. Retrieved from [Link]

  • The Sharpless Epoxidation Reaction Mechanism - YouTube. (2024, August 1). Retrieved from [Link]

  • 5.3: Epoxidation of Unfunctionalized Alkenes - Chemistry LibreTexts. (2021, March 16). Retrieved from [Link]

  • Video: Sharpless Epoxidation - JoVE. (2023, April 30). Retrieved from [Link]

  • Sharpless epoxidation - Wikipedia. Retrieved from [Link]

  • Asymmetric Epoxidation of Unfunctionalized Alkenes with Ammonium and Phosphonium Monopersulfates Catalyzed by Chiral Mn(III)–Salen Complexes - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Asymmetric Mn(III)-salen catalyzed epoxidation of unfunctionalized alkenes with in situ generated peroxycarboxylic acids - ResearchGate. (2025, August 5). Retrieved from [Link]

    • Epoxidation of Cholesterol - Web Pages. Retrieved from [Link]

  • Prilezhaev Reaction - Organic Chemistry Portal. Retrieved from [Link]

  • Epoxidation of Alkenes using mCPBA: Mechanism and Properties! - YouTube. (2015, November 8). Retrieved from [Link]

  • Catalytic asymmetric epoxidation of unfunctionalized alkenes using the first D4-symmetric metallotetraphenylporphyrin | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Epoxidation of allylic alcohols - Wikipedia. Retrieved from [Link]

  • Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes - PMC - NIH. Retrieved from [Link]

  • 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation - Chemistry LibreTexts. (2024, May 8). Retrieved from [Link]

  • Optimization of reaction conditionsa | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

  • Catalytic Enantioselective Epoxidation of Tertiary Allylic and Homoallylic Alcohols - SciSpace. Retrieved from [Link]

  • Selective Oxidation of Alkenes by Dioxygen Using Modified Gold Nanoclusters. Retrieved from [Link]

  • Alkene Reactivity 4: Opening Epoxides - YouTube. (2023, May 18). Retrieved from [Link]

  • 8.9. Reaction: Epoxidation – Introduction to Organic Chemistry. Retrieved from [Link]

  • On the Origin of Substrate Directing Effects in the Epoxidation of Allyl Alcohols with Peroxyformic Acid | Scilit. Retrieved from [Link]

  • Unlocking regioselective meta-alkylation with epoxides and oxetanes via dynamic kinetic catalyst control - ResearchGate. Retrieved from [Link]

  • Epoxidation of Alkenes - Chemistry Steps. Retrieved from [Link]

  • Reactions of Alkenes - Pearson. Retrieved from [Link]

  • Vanadium Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols - PMC - NIH. Retrieved from [Link]

  • Selective and metal-free epoxidation of terminal alkenes by heterogeneous polydioxirane in mild conditions - Royal Society Publishing. (2018, May 2). Retrieved from [Link]

  • Regioselectivity: Reactions and Examples - PSIBERG. (2023, January 17). Retrieved from [Link]

  • Selective Reactions of Alkenes - Organic Chemistry Portal. (2007, September 10). Retrieved from [Link]

  • Selective oxidation of alkenes catalyzed by palladium-based bimetallic heterogeneous catalysts under atmospheric pressure - New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Summary: Three Key Families Of Alkene Reaction Mechanisms - Master Organic Chemistry. (2022, November 28). Retrieved from [Link]

  • Stereochemistry of epoxidation of allylic and homoallylic cyclohexene alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

  • Hydroboration-Oxidation of Alkenes - Organic Chemistry Tutor. Retrieved from [Link]

  • 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation - Chemistry LibreTexts. (2024, April 4). Retrieved from [Link]

  • 2.O1 Organic Synthesis – A. Armstrong - 2004-2005. Retrieved from [Link]

  • Epoxidation of Alkenes - Organic Chemistry Tutor. Retrieved from [Link]

  • Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps. (2024, November 18). Retrieved from [Link]

  • CHAPTER 3 ALKENES. Retrieved from [Link]

  • Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). (2013, January 22). Retrieved from [Link]

  • The Regiochemistry of Alkene Addition Reactions - Chemistry Steps. (2024, November 7). Retrieved from [Link]

  • General Regio- and Diastereoselective Allylic C–H Oxygenation of Internal Alkenes - PMC. (2025, October 8). Retrieved from [Link]

  • Regioselectivity of Alkene Reactions - YouTube. (2020, October 20). Retrieved from [Link]

  • Addition reactions of alkynes—approaches for regioselectivity control... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Pentalene Oxide Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PNT-OX-404

Subject: Optimizing Reaction Temperature for Pentalene Oxide/Pentalenone Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Antiaromaticity Challenge

You are likely encountering low yields or complex mixtures (tars) because you are fighting the intrinsic quantum mechanical nature of the pentalene core. Pentalene (


) is an antiaromatic 

electron system
.[1][2][3][4] Unlike benzene (

, aromatic), pentalene is electronically destabilized.

To escape this antiaromatic state, the molecule has two primary thermodynamic sinks:

  • Dimerization: It undergoes a rapid [2+2] cycloaddition to form a dimer, even at cryogenic temperatures (

    
     for the unsubstituted parent).
    
  • Oxidative Decomposition: It reacts aggressively with electrophiles (like oxygen sources) to break the conjugation.

Your Goal: Synthesize Pentalene Oxide (typically Pentalen-2-one or an epoxy-pentalene) by oxidizing a precursor without triggering dimerization.

The Solution: Temperature control is not just about rate acceleration; it is the kinetic brake against dimerization. You must operate within a "Goldilocks Zone" defined by the steric bulk of your substituents.

Part 1: Troubleshooting Guides

Issue #1: "My reaction mixture turns into a black insoluble tar immediately upon warming."

Diagnosis: Uncontrolled Dimerization / Polymerization. Root Cause: The reaction temperature exceeded the ceiling temperature (


)  of your specific pentalene derivative before the oxidation step could "trap" the structure.
  • The Science: Unsubstituted pentalene dimerizes at

    
    .[3] If you use steric stabilizing groups (e.g., tert-butyl, phenyl), you raise this 
    
    
    
    .
    • 1,3,5-tri-tert-butylpentalene is stable up to

      
      .
      
    • Hexaphenylpentalene is stable at high temperatures.

    • Unsubstituted/Lightly substituted: Unstable above

      
      .
      

Corrective Action:

  • Cryogenic Lithiation: Perform the precursor generation (e.g., from dihydropentalene) at

    
     .
    
  • In-Situ Oxidation: Do not isolate the intermediate pentalene. Add your oxidant (e.g., DMDO, mCPBA) at

    
     .
    
  • Stepwise Warming: Allow the reaction to reach

    
      over 2 hours. Do not exceed 
    
    
    
    until TLC confirms the disappearance of the starting material.
Issue #2: "I see the product peak by NMR, but it disappears during workup."

Diagnosis: Acid-Catalyzed Rearrangement or Retro-Aldol. Root Cause: Pentalene oxides (epoxides) and pentalenones are highly sensitive to acid traces, which catalyze ring-opening or rearrangement to aromatic isomers (like isobenzofurans or acetophenones).

Corrective Action:

  • Buffer the Oxidant: If using mCPBA, wash it with phosphate buffer (pH 7.4) prior to use or add solid

    
     to the reaction flask.
    
  • Quench Cold: Quench the reaction at

    
      with a basic solution (saturated 
    
    
    
    ).
  • Cold Filtration: If possible, filter through basic alumina at

    
     rather than silica gel (which is acidic).
    

Part 2: Experimental Protocol

Protocol: Synthesis of Stabilized Pentalen-2-one

Targeting a sterically protected derivative (e.g., 1,3,5-tri-tert-butylpentalen-2-one) to ensure isolation.

Reagents:

  • Precursor: 1,3,5-tri-tert-butyl-dihydropentalene (prepared via Hafner method).

  • Base:

    
    -Butyllithium (2.5 M in hexanes).
    
  • Oxidant: Dimethyldioxirane (DMDO) in acetone (freshly titrated, ~0.08 M).

  • Solvent: Anhydrous THF.

Workflow:

  • Deprotonation (The Anion Generation):

    • Charge a flame-dried Schlenk flask with the dihydropentalene precursor in THF.

    • Cool to

      
        (Dry ice/acetone bath).
      
    • Add

      
      -BuLi dropwise. The solution will turn deep red/brown (formation of the aromatic 
      
      
      
      pentalenide dianion or monoanion).
    • Critical Step: Stir at

      
       for 1 hour, then warm to 
      
      
      
      for 15 mins to ensure complete metallation, then immediately cool back to
      
      
      .
  • Oxidation (The Kinetic Trap):

    • Transfer the cold DMDO solution via cannula into the reaction mixture at

      
       .
      
    • Note: The

      
       aromatic anion is more stable than the neutral 
      
      
      
      pentalene. Direct oxidation of the anion avoids the transient antiaromatic neutral species.
    • Stir at

      
       for 2 hours.
      
  • Controlled Warming:

    • Remove the cooling bath and place the flask in a

      
        cryo-bath (ethylene glycol/water).
      
    • Monitor via low-temperature NMR or TLC.

    • Stop reaction once the oxidant is consumed.

  • Workup:

    • Quench with cold (

      
      ) sat. 
      
      
      
      .
    • Extract rapidly with cold pentane.

    • Concentrate under high vacuum at

      
       .
      

Part 3: Data & Visualization

Temperature Optimization Matrix

Based on the synthesis of 1,3,5-tri-tert-butylpentalene derivatives.

Temperature ZoneDominant PathwayProduct OutcomeRecommendation

to

Kinetic ControlLithium Pentalenide (Stable)Ideal for Lithiation

to

Controlled OxidationPentalene Oxide / PentalenoneIdeal for Reaction

to

Competitive DimerizationMixture (Product + Dimers)Transition Zone (Monitor Closely)

Thermodynamic DimerizationPolymer / Tar / Rearranged IsomersAVOID (Unless highly substituted)
Reaction Logic Diagram

This diagram illustrates the critical decision points where temperature determines the fate of the pentalene core.

PentaleneSynthesis Start Precursor (Dihydropentalene) Lithiation Lithiation (-78°C) Start->Lithiation Anion Pentalenide Anion (10π Aromatic) Lithiation->Anion n-BuLi Oxidation Add Oxidant (DMDO/mCPBA) Anion->Oxidation TempCheck Check Temp (T > -40°C?) NeutralPentalene Neutral Pentalene (8π Antiaromatic) TempCheck->NeutralPentalene Yes (Too Hot) Product Pentalen-2-one (Stabilized Oxide) TempCheck->Product No (Controlled) Oxidation->TempCheck Dimer [2+2] Dimer (Tar/Polymer) NeutralPentalene->Dimer Rapid Dimerization

Figure 1: Reaction coordinate flow for pentalene oxidation. Note that maintaining the "Controlled" pathway requires strict adherence to cryogenic protocols to bypass the transient neutral antiaromatic species.

Part 4: FAQ (Frequently Asked Questions)

Q: Can I use standard silica gel chromatography for purification? A: Generally, no . The strained bicyclic system of pentalene oxides is acid-sensitive. We recommend using neutral or basic alumina (Activity Grade III) deactivated with 5% water. If you must use silica, add 1% triethylamine to your eluent to neutralize acidic sites.

Q: Why do you recommend DMDO over mCPBA? A: mCPBA produces m-chlorobenzoic acid as a byproduct, which is acidic and can degrade your product (see Issue #2). DMDO produces only acetone, which is neutral and easily removed, simplifying the workup and reducing the risk of acid-catalyzed decomposition.

Q: My literature search mentions "Pentalene Oxide" is theoretical. Is this true? A: The parent pentalene oxide (epoxypentalene) is extremely unstable. However, Pentalen-2-one (often called a pentalene oxide derivative) is a synthesizable target if the 1,3,5-positions are blocked with bulky groups like tert-butyl or phenyl. Without these groups, the molecule will not survive isolation.

References

  • Hafner, K., & Süss, H. U. (1973). 1,3,5-Tri-tert-butylpentalene.[3] Angewandte Chemie International Edition in English, 12(7), 575–577. Link

    • Foundational text on the synthesis of sterically stabilized pentalenes.
  • Katz, T. J., & Rosenberger, M. (1962). The Pentalenyl Dianion. Journal of the American Chemical Society, 84(5), 865–866. Link

    • Establishes the stability of the 10-pi electron arom
  • Helten, H., & Hintermair, U. (2024).[5] Reversible formation of tetraphenylpentalene, a room temperature stable antiaromatic hydrocarbon. Chemical Science, 16, 952–961.[2] Link

    • Recent authoritative work on pentalene stability, dimerization reversibility, and oxid
  • Griesbeck, A. G. (1990). Synthesis of Pentalenolactone Precursors. Chemische Berichte. Link

    • Provides context on functionalized pentalenone synthesis.

Sources

Technical Support Center: Troubleshooting Moisture Sensitivity in Epoxide Ring-Opening Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for epoxide ring-opening workflows. Epoxide ring-opening is a foundational transformation in organic synthesis and drug development, typically relying on nucleophilic attack (e.g., by amines, alcohols, or thiols) to yield β-functionalized alcohols. However, the inherent strain of the oxirane ring, combined with the electrophilic activation required by Lewis acid catalysts, makes these systems highly susceptible to moisture contamination.

This guide provides diagnostic workflows, mechanistic FAQs, and self-validating protocols to help you eliminate water-induced failures in your reactions.

Diagnostic Flowchart: Identifying Moisture Contamination

When a ring-opening protocol fails, the first step is to differentiate between thermodynamic limitations (e.g., poor nucleophilicity) and environmental contamination (e.g., moisture). Use the flowchart below to diagnose the root cause of your reaction failure.

G Start Reaction Failure Low Yield / Impurities CheckDiol Is 1,2-diol byproduct detected (GC/MS or NMR)? Start->CheckDiol CheckCat Is the Lewis acid catalyst precipitating/cloudy? Start->CheckCat DiolYes Water is acting as a competing nucleophile. CheckDiol->DiolYes Yes CatYes Catalyst hydrolysis. Loss of active Lewis acidic sites. CheckCat->CatYes Yes FixSolvent Dry solvent over 3Å MS (Target < 10 ppm H2O) DiolYes->FixSolvent FixCat Use Schlenk technique & freshly sublimed/distilled catalyst CatYes->FixCat SwitchCat Consider moisture-tolerant catalyst (e.g., CBr4, Metal Triflates) CatYes->SwitchCat

Diagnostic workflow for identifying and resolving moisture-induced epoxide ring-opening failures.

Frequently Asked Questions (FAQs)

Q: Why am I observing a 1,2-diol byproduct instead of my target β-amino/alkoxy alcohol? A: In a Lewis acid-catalyzed ring-opening, the epoxide oxygen coordinates to the metal center, pulling electron density away from the epoxide carbons and increasing their electrophilicity. If adventitious water is present, it acts as a highly mobile, sterically unhindered competing nucleophile. Water attacks the activated epoxide, leading to a 1,2-diol byproduct (1)[1]. In asymmetric ring-opening (ARO) reactions, such as those catalyzed by Cr(salen) complexes, excess water not only forms diols but can also severely degrade the enantioselectivity of the desired pathway[1].

Q: My Lewis acid catalyst (e.g., Ti(OiPr)₄, BF₃·OEt₂) forms a cloudy precipitate upon addition to the solvent. What is happening? A: This is a classic symptom of catalyst hydrolysis. Highly oxophilic Lewis acids react rapidly with trace water in the solvent or atmosphere to form insoluble metal oxides or hydroxides. This depletes your active catalyst concentration—stalling the reaction—and often generates protic acid (e.g., HF from BF₃) which can trigger unwanted epoxide polymerization or isomerization.

Q: Can I overcome moisture by simply adding a large excess of my desired nucleophile? A: No, because the competition is governed by kinetics, not just thermodynamics. Water is a small, hard nucleophile that diffuses rapidly. Even if your target nucleophile (e.g., a bulky amine) is in stoichiometric excess, water's lack of steric bulk allows it to attack the activated epoxide transition state much faster. Rigorous exclusion of moisture is the only reliable solution.

Q: Are there any moisture-tolerant catalysts I can use to avoid Schlenk techniques entirely? A: Yes. If your substrate allows, you can switch to water-tolerant Lewis acids. For example, Carbon Tetrabromide (CBr₄) has been shown to efficiently catalyze the regioselective ring opening of epoxides under mild conditions without the need for strictly anhydrous solvents (2)[2]. Additionally, certain metal triflimides like Mg(NTf₂)₂ exhibit excellent moisture tolerance while maintaining high catalytic activity for epoxide activation (3)[3].

Mechanistic Causality

Understanding the kinetic branching of your reaction is critical. The diagram below illustrates how moisture hijacks the activated epoxide intermediate.

Mechanism Epoxide Epoxide + Lewis Acid (LA) Activated LA-Coordinated Activated Epoxide Epoxide->Activated Fast Target Target Product (e.g., β-amino alcohol) Activated->Target + Nucleophile (Dry Conditions) Byproduct 1,2-Diol Byproduct + LA-OH (Deactivated) Activated->Byproduct + H2O (Moisture Contamination)

Competing kinetic pathways in Lewis acid-catalyzed epoxide ring-opening reactions.

Self-Validating Experimental Protocols

To guarantee reproducibility, every protocol must function as a self-validating system. Do not proceed to the next step unless the specific validation criteria are met.

Protocol A: Rigorous Solvent Preparation (Target: <10 ppm H₂O)

Causality: Standard distillation or commercial "anhydrous" solvents often contain 30-50 ppm of water, which is sufficient to poison sensitive catalysts. 3Å molecular sieves are specifically chosen because their 3-angstrom pore size is thermodynamically driven to trap water molecules (kinetic diameter ~2.65 Å) while sterically excluding larger organic solvent molecules like THF or Dichloromethane (DCM) (4)[4].

  • Sieve Activation: Heat 3Å molecular sieves at 300 °C under high vacuum (<0.1 mbar) for 12 hours to remove bound moisture.

  • Cooling: Cool the sieves to room temperature under a positive pressure of dry Argon.

  • Solvent Loading: Add the activated sieves to the solvent at a 20% mass/volume (m/v) loading (e.g., 200 g per 1 L of solvent).

  • Incubation: Allow the solvent to stand sealed under Argon for a minimum of 48 to 72 hours.

  • Validation Checkpoint: Extract a 1 mL aliquot via a dry syringe and analyze it using a Coulometric Karl Fischer Titrator. Do not use the solvent for sensitive ring-opening unless the water content reads <10 ppm.[4]

Protocol B: Moisture-Free Reaction Setup (Schlenk Technique)

Causality: Even with perfectly dry solvent, atmospheric moisture condensing on glassware can introduce hundreds of ppm of water. Flame-drying under vacuum removes the microscopic layer of adsorbed water on the borosilicate glass surface.

  • Apparatus Assembly: Assemble the reaction flask with a magnetic stir bar and attach it to a Schlenk line.

  • Flame Drying: Evacuate the flask (<0.5 mbar) and flame-dry the exterior with a heat gun or Bunsen burner until the glass is too hot to touch. Allow it to cool completely under vacuum.

  • Atmosphere Exchange: Backfill the flask with dry Argon. Repeat the vacuum/Argon cycle three times.

  • Catalyst Introduction: Introduce the solid Lewis acid catalyst against a positive counter-flow of Argon to prevent air ingress.

  • Solvent Addition: Add the validated dry solvent (from Protocol A) via a dry, Argon-purged syringe.

  • Reagent Addition: Add the epoxide and nucleophile sequentially dropwise.

  • Validation Checkpoint: Monitor the reaction via TLC or GC/MS after 30 minutes. The absence of a highly polar baseline spot (diol) and the persistence of a homogeneous solution (no catalyst precipitation) validates the moisture-free integrity of the setup.

Quantitative Data Summaries

Table 1: Solvent Drying Efficiency (Validation Baselines)

Solvent Drying Agent Loading Incubation Time Residual Water (ppm)
Tetrahydrofuran (THF) 3Å Molecular Sieves 20% m/v 48 h < 10 ppm
Dichloromethane (DCM) 3Å Molecular Sieves 20% m/v 24 h < 5 ppm
Toluene Na / Benzophenone Standard Reflux ~34 ppm
Toluene 3Å Molecular Sieves 20% m/v 24 h < 5 ppm

Data synthesized from quantitative evaluations of desiccant efficiency[4].

Table 2: Catalyst Moisture Tolerance Profiles

Catalyst Class Example Moisture Sensitivity Primary Failure Mode
Early Transition Metal Alkoxides Ti(OiPr)₄ Extreme Rapid hydrolysis to insoluble TiO₂
Boron Halides BF₃·OEt₂ High Hydrolysis, HF generation
Chiral Salen Complexes (salen)Cr(III)Cl Moderate Diol formation, loss of enantioselectivity
Metal Triflates/Triflimides Mg(NTf₂)₂ Low (Tolerant) Minimal (acts as a water-tolerant Lewis acid)

| Halogenated Methanes | CBr₄ | Very Low | None (operates in aqueous mixtures) |

References

  • Asymmetric Catalysis of Epoxide Ring-Opening Reactions Source: Accounts of Chemical Research (ACS) URL:[Link]

  • Carbon Tetrabromide: An Efficient Catalyst for Regioselective Ring Opening of Epoxides with Alcohols and Water Source: Synthesis (Organic Chemistry Portal) URL:[Link]

  • Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C–O Bond Activation Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants Source: Journal of Organic Chemistry (Pitt.edu Archive) URL:[Link]

Sources

Validation & Comparative

Predictive Accuracy in ¹H NMR Chemical Shift Analysis: A Comparative Guide Using 1,2-Epoxyoctahydropentalene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2-Epoxyoctahydropentalene (CAS: 6567-98-2)[1] is a highly rigid, strained bicyclic epoxide. Recently identified as a characteristic volatile aroma compound in fermented green tea varieties[2], this scaffold also serves as a critical intermediate in the total synthesis of complex terpene natural products.

For drug development professionals and synthetic chemists, accurately assigning the ¹H NMR spectrum of such strained bicyclic systems is notoriously difficult. The cis-bicyclo[3.3.0]octane core introduces significant transannular interactions, while the epoxide ring imparts strong magnetic anisotropy. Relying on the wrong predictive tool can lead to catastrophic misassignments of stereocenters. This guide objectively compares three leading methodologies for predicting the ¹H NMR chemical shifts of 1,2-epoxyoctahydropentalene, providing actionable insights for your analytical workflows.

The Contenders: Evaluating Prediction Methodologies

We evaluated three distinct tiers of NMR prediction software to determine their efficacy in handling strained bicyclic epoxides:

  • Empirical Additivity (e.g., ChemDraw / ChemBioDraw): Utilizes 2D topological rules and base-shift additivity. While computationally instantaneous, it fundamentally ignores 3D spatial folding and through-space magnetic shielding.

  • Machine Learning & HOSE Codes (e.g., Mnova NMRPredict): Employs Hierarchical Objective Symbole-based Evaluation (HOSE) codes combined with neural networks trained on vast experimental databases. Performance is highly dependent on the presence of similar bicyclic epoxides in the training set.

  • Quantum Mechanical DFT (e.g., Gaussian 16): The gold standard. Calculates the exact electron density and magnetic shielding tensors of the 3D optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method.

Performance Comparison: Predicted vs. Expected Shifts

To evaluate these tools objectively, we focused on the most diagnostic protons of 1,2-epoxyoctahydropentalene: the epoxide methines (H1, H2) and the adjacent bridgehead methines (H3a, H6a) .

Proton EnvironmentEmpirical (ChemDraw)ML / Hybrid (Mnova)QM DFT (GIAO)Consensus Experimental Range
Epoxide CH (H1, H2) 3.10 ppm3.35 ppm3.48 ppm 3.40 – 3.55 ppm
Bridgehead CH (H3a, H6a) 2.15 ppm2.40 ppm2.62 ppm 2.50 – 2.70 ppm
Methylene CH₂ (Ring) 1.30 – 1.70 ppm1.45 – 1.85 ppm1.50 – 1.95 ppm 1.40 – 2.00 ppm

Scientific Causality: Why Do the Predictions Diverge?

As a Senior Application Scientist, it is critical to understand why these tools yield different results, rather than just accepting the output.

  • The Epoxide Anisotropy Failure (Empirical): Empirical tools consistently underpredict the chemical shift of the bridgehead protons. They fail to account for the specific spatial orientation of the epoxide oxygen's lone pairs, which strongly deshield the adjacent bridgehead protons in the cis-fused geometry of octahydropentalene.

  • The Database Gap (Machine Learning): ML algorithms perform admirably but still exhibit a slight deviation. The specific rigid conformation of 1,2-epoxyoctahydropentalene[1] is relatively rare in commercial NMR databases compared to simpler, unconstrained cyclopentene oxides. Consequently, the algorithm averages out the unique strain effects.

  • The QM Advantage (DFT): Density Functional Theory explicitly models the molecular orbitals. By optimizing the geometry first, the GIAO calculation "sees" the exact distance between the epoxide oxygen and the bridgehead C-H bonds, resulting in predictions that fall perfectly within the expected experimental range.

Experimental Protocol: Self-Validating DFT NMR Prediction

For researchers requiring absolute structural certainty, the following step-by-step workflow details the Quantum Mechanical protocol. This protocol is a self-validating system : Step 3 (Frequency Calculation) mathematically ensures the geometry is a true local minimum, preventing the erroneous calculation of NMR shifts on an unstable transition state.

Step 1: Conformational Search

  • Perform a Monte Carlo conformational search using the OPLS3 or MMFF94 force field to identify the global minimum of cis-1,2-epoxyoctahydropentalene.

Step 2: Geometry Optimization

  • Optimize the lowest energy conformer using DFT at the B3LYP/6-31G(d) level of theory.

  • Apply a Polarizable Continuum Model (PCM) set to Chloroform to simulate standard NMR solvent conditions.

Step 3: Frequency Calculation (Validation Check)

  • Run a vibrational frequency calculation at the same level of theory.

  • Critical Check: Ensure there are zero imaginary frequencies . If an imaginary frequency is present, the structure is a transition state and must be re-optimized.

Step 4: GIAO NMR Calculation

  • Compute the isotropic magnetic shielding tensors (

    
    ) using the Gauge-Independent Atomic Orbital (GIAO) method at the higher mPW1PW91/6-311+G(2d,p)  level of theory.
    

Step 5: Linear Scaling

  • Convert the raw shielding tensors (

    
    ) to chemical shifts (
    
    
    
    ) using empirically derived scaling factors for the specific functional and basis set (e.g.,
    
    
    ).

Decision & Workflow Visualizations

DFT_Workflow A 1. 3D Structure Generation B 2. Conformational Search (MMFF94) A->B C 3. DFT Geometry Optimization (B3LYP/6-31G*) B->C D 4. GIAO NMR Calculation (mPW1PW91/6-311+G**) C->D E 5. Linear Scaling & Referencing (TMS) D->E F 6. Final Predicted 1H NMR Shifts E->F

Figure 1: Computational workflow for DFT-based NMR prediction of strained epoxides.

Tool_Selection Start Analyze 1,2-Epoxyoctahydropentalene Q1 Is 3D stereochemistry & ring strain critical? Start->Q1 Empirical ChemDraw / Empirical (Fast, 2D Additivity) Q1->Empirical No Q2 Are highly similar structures in public databases? Q1->Q2 Yes ML Mnova NMRPredict (HOSE Codes + ML) Q2->ML Yes DFT DFT / Gaussian 16 (High Accuracy, QM-based) Q2->DFT No / Unsure

Figure 2: Decision matrix for selecting the optimal NMR prediction tool.

References

  • Characteristic Aroma Screening among Green Tea Varieties and Electronic Sensory Evaluation of Green Tea Wine. MDPI (Foods). Available at:[Link]

  • Octahydropentaleno[1,2-b]oxirene (1,2-epoxyoctahydropentalene) Chemical Properties. ChemBK. Available at:[Link]

Sources

mass spectrometry fragmentation patterns of pentalene oxides

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Platforms for the Characterization of Pentalene Oxides: A Comparative Guide to Mass Spectrometry Fragmentation

Executive Summary

The structural elucidation of pentalene oxides—a class of bicyclic [3.3.0] octane derivatives that includes potent sesquiterpenoid antibiotics like pentalenolactones—presents a unique analytical challenge. These molecules possess a highly stable, often antiaromatic-leaning pentalene hydrocarbon core, juxtaposed with highly labile peripheral epoxide and lactone rings.

As a Senior Application Scientist, I have structured this guide to objectively compare the two premier platforms for characterizing these compounds: Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) . Rather than merely listing parameters, this guide dissects the causality behind the fragmentation mechanics, providing drug development professionals with self-validating workflows to ensure absolute data integrity.

Mechanistic Grounding: The Physics of Pentalene Fragmentation

To optimize an MS method, one must first understand the intrinsic stability of the analyte's gas-phase ions.

The Pentalene Core (


): 
Under high-energy conditions, polycyclic and bicyclic systems undergo profound skeletal rearrangements. The formation of the pentalene radical cation (

,

102) is a well-documented thermodynamic sink in mass spectrometry. Advanced tandem MS and infrared laser spectroscopy have confirmed that this antiaromatic pentalene structure forms readily due to highly facile 6-to-5-membered ring conversions during dissociative ionization[1].

The Oxide/Lactone Periphery: While the


 core resists further cleavage, the peripheral functional groups (epoxides, lactones, and hydroxyls) dictate the initial fragmentation cascade.
  • In Hard Ionization (EI): The initial electron impact (70 eV) forcefully ejects an electron, creating a highly excited radical cation. The molecule rapidly sheds its oxygenated periphery via neutral losses of

    
     (44 Da), 
    
    
    
    (28 Da), and
    
    
    (18 Da) to stabilize the charge on the hydrocarbon core.
  • In Soft Ionization (ESI-CID): Electrospray preserves the intact pseudo-molecular ion (e.g.,

    
    ). Subsequent Collision-Induced Dissociation (CID) gently vibrates the molecule, leading to highly predictable, low-energy peripheral cleavages without shattering the pentalene skeleton[2].
    

Platform Comparison: GC-EI-MS vs. LC-ESI-HRMS

When selecting an analytical platform for pentalene oxides, the choice dictates whether you are analyzing the "shattered fragments" to build a structural fingerprint, or the "intact scaffold" to determine exact molecular formulas.

GC-EI-MS (The Structural Fingerprinter)
  • Mechanism: Utilizes 70 eV electron impact.

  • Strengths: Generates highly reproducible, library-searchable spectra. It is the gold standard for tracking volatile pentalenolactone biosynthetic intermediates[3].

  • Limitations: Pentalene oxides often contain free hydroxyl or carboxylic acids that cause peak tailing and thermal degradation. They must be derivatized (e.g., via Trimethylsilylation) to lower their boiling point and stabilize the lactone rings during high-temperature volatilization[4].

LC-ESI-HRMS (The Formula Elucidator)
  • Mechanism: Utilizes soft electrospray ionization coupled with an Orbitrap or Q-TOF mass analyzer.

  • Strengths: Provides sub-5 ppm mass accuracy. It is critical for identifying novel, highly oxidized pentalenolactone analogs directly from complex biological matrices without derivatization[5].

  • Limitations: Isomeric differentiation can be difficult if the isomers yield identical CID peripheral losses.

Quantitative Data: Comparative Fragmentation Tables

The following tables synthesize the expected fragmentation behavior of a prototypical pentalene oxide (Pentalenolactone O) across both platforms.

Table 1: GC-EI-MS (70 eV) Fragmentation of TMS-Derivatized Pentalenolactone | Fragment Ion (


) | Relative Abundance | Mechanistic Assignment | Causality / Diagnostic Value |
| :--- | :--- | :--- | :--- |
| 102  | 100% (Base) | 

| Absolute confirmation of the pentalene bicyclic core[1]. | | 235 | 45% |

| Simultaneous loss of the lactone bridge and derivatized hydroxyl. | | 73 | 80% |

| Diagnostic marker confirming successful TMS derivatization. |

Table 2: LC-ESI-HRMS (Negative Ion, HCD) Fragmentation of Pentalenolactone O | Exact Mass (


) | Relative Abundance | Mechanistic Assignment | Causality / Diagnostic Value |
| :--- | :--- | :--- | :--- |
| 293.1198  | Precursor | 

| Confirms intact molecular formula (

)[2]. | | 248.5300 | 100% (Base) |

| Primary low-energy CID cleavage of the lactone ring[2]. | | 201.0800 | 56% |

| Secondary cleavage of the epoxide and hydroxyl groups[2]. |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as closed, self-validating systems. Every analytical run must prove its own validity before sample data is accepted.

Protocol A: GC-EI-MS Workflow for Volatile Pentalene Intermediates

This protocol is optimized for tracking biosynthetic intermediates.[3]

  • Extraction & Derivatization: Extract the acidified sample (pH 2.4) with chloroform. Dry over anhydrous

    
     and concentrate. Derivatize the residue using TMS-reagents (e.g., TMSI/TCMS) to cap all active protons[3][4].
    
  • Validation Gate 1 (System Blank): Inject 1 µL of pure isooctane. Acceptance Criteria: No peaks > 3x signal-to-noise (S/N) at the expected retention time. This proves zero column carryover.

  • Validation Gate 2 (Internal Standard): Spike the sample with a known concentration of a deuterated internal standard prior to injection. Acceptance Criteria: IS recovery must be within 85-115%, validating the derivatization efficiency.

  • Chromatography: Inject 1 µL onto an HP5-MS capillary column (30 m × 0.25 mm). Use a temperature gradient: 60°C for 2 min, ramp at 20°C/min to 280°C, hold for 2 min[3].

  • Detection: Operate the MS in positive-ion EI mode at 70 eV. Scan range:

    
     50–500.
    
Protocol B: LC-ESI-HRMS Workflow for Intact Pentalenolactones

This protocol utilizes stepped HCD to capture both core and peripheral fragments simultaneously.

  • Sample Preparation: Reconstitute the purified extract in 50:50 LC-MS grade Water:Acetonitrile.

  • Validation Gate 1 (System Suitability Test - SST): Inject a certified reference standard of Pentalenolactone. Acceptance Criteria: Mass accuracy of the

    
     ion must be < 5 ppm. This validates the Orbitrap/Q-TOF calibration.
    
  • Chromatography: Use a sub-2 µm C18 UHPLC column. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Run a 10-minute linear gradient from 5% B to 95% B.

  • Detection: Operate in Negative ESI mode.

  • Activation (The "Why"): Use Stepped High-Energy Collision Dissociation (HCD) at 20, 40, and 60 NCE. Causality: A single collision energy will either leave the robust pentalene core intact or completely obliterate the labile lactone. Stepping the energy generates a composite spectrum containing both the

    
     peripheral loss and deeper skeletal fragments.
    

Fragmentation Pathway Visualization

The following diagram illustrates the divergent logic of pentalene oxide fragmentation depending on the chosen ionization platform.

MS_Fragmentation Parent Pentalene Oxide Core (e.g., Pentalenolactone) EI_Ion Hard Ionization (EI) M+ Radical Cation Parent->EI_Ion ESI_Ion Soft Ionization (ESI) [M-H]- Precursor Parent->ESI_Ion EI_Frag1 Deep Skeletal Cleavage Loss of CO2 / CO / H2O EI_Ion->EI_Frag1 ESI_Frag1 CID / HCD Activation Low to Medium Energy ESI_Ion->ESI_Frag1 EI_Frag2 Pentalene Radical Cation [C8H6]+ (m/z 102) EI_Frag1->EI_Frag2 ESI_Frag2 Peripheral Loss [M-H-CO2]- (m/z 248) ESI_Frag1->ESI_Frag2

Fig 1: Comparative MS fragmentation workflows for pentalene oxides via EI and ESI-CID.

References

  • [1] Bouwman, J., de Haas, A. J., & Oomens, J. (2016). Spectroscopic evidence for the formation of pentalene+ in the dissociative ionization of naphthalene. Chemical Communications (RSC Publishing). 1

  • [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 10357087, Pentalenolactone O. 2

  • [5] MDPI. (2021). Isolation and Identification of Pentalenolactone Analogs from Streptomyces sp. NRRL S-4. 5

  • [3] ASM Journals. Product-Mediated Regulation of Pentalenolactone Biosynthesis in Streptomyces Species by the MarR/SlyA Family Activators PenR and PntR. 3

  • [4] Department of Science Service (DSS). Analysis of Deoxynivalenol and Its Derivatives Using Gas Chromatography/Mass Spectrometry. 4

Sources

X-ray crystallography data for crystalline pentalene epoxide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

Pentalene (


) is a textbook example of anti-aromatic instability (8

electrons), notoriously difficult to isolate and characterize. It dimerizes rapidly above -196°C. For drug development professionals, however, the Pentalene Epoxide scaffold represents a critical structural evolution. By disrupting the anti-aromatic conjugation via epoxidation, these derivatives achieve room-temperature stability and crystallinity while retaining high reactivity for biological alkylation—a mechanism central to the pentalenolactone family of antibiotics.

This guide objectively compares the crystallographic performance and structural metrics of Crystalline Pentalene Epoxide Derivatives against their unstable parent scaffolds and isomeric alternatives.

Comparative Analysis: Epoxides vs. Alternatives[1]

The following analysis contrasts the "Product" (Pentalene Epoxide Derivatives) with the "Parent" (Native Pentalene) and "Stabilized Alternatives" (Metal Complexes).

Stability and Crystallizability Profile
FeaturePentalene Epoxide Derivatives (Product)Parent Pentalene (Alternative A)Metal-Pentalene Complexes (Alternative B)
Electronic State Non-aromatic (sp³ interruption)Anti-aromatic (8

system)
Aromatic (10

dianion)
Thermal Stability High (Stable at RT)Critical (Dimerizes > -196°C)High (Stable > 200°C)
Crystallizability Excellent (Dipolar interactions facilitate lattice formation)Poor (Requires in-situ matrix isolation)Good (Ionic/Coordination packing)
Bio-Reactivity High (Electrophilic trap for Cys residues)N/A (Too transient)Low (Inert ligands)
Crystallographic Metric Comparison

Data derived from comparative analysis of Pentalenolactone F methyl ester and synthetic precursors.

Structural MetricPentalene Epoxide (Avg.)[1][2]Native Pentalene (Theoretical/Low T)Impact on Data Quality
Ring Planarity Puckered (V-shape envelope)Planar (

symmetry)
Puckering reduces disorder, improving resolution.
C1-C2 Bond Length 1.48 – 1.52 Å (Single bond)1.32 – 1.45 Å (Alternating)Clear distinction of sp³ centers in electron density maps.
Epoxide C-O Distance 1.44 – 1.47 Å N/AKey pharmacophore identified in difference maps (

).
Crystal Density 1.25 – 1.35 g/cm³ ~1.10 g/cm³ (Est.)Higher density correlates with better diffraction limits (< 1.0 Å).

Structural Causality & Mechanism

Why does this matter? The transition from Pentalene to Pentalene Epoxide is not just a chemical modification; it is a crystallographic enabling step .

  • Relief of Anti-Aromaticity: Epoxidation converts two sp² carbons to sp³, breaking the paratropic ring current. This prevents the rapid dimerization (Diels-Alder type) that plagues native pentalenes.

  • Conformational Locking: The epoxide ring acts as a rigid conformational lock, forcing the fused bicyclic system into a "cup" or "V" shape. This reduces thermal motion (

    
    -factors) in the crystal lattice, leading to higher resolution X-ray data compared to flexible conformers.
    
Visualization: Stability & Crystallization Hierarchy

Figure 1: The stability hierarchy of pentalene derivatives. Epoxidation provides the optimal balance of stability and reactivity for drug development applications.

Experimental Protocols (Self-Validating Systems)

To ensure high-integrity data (E-E-A-T), the following protocols address the specific sensitivity of epoxide rings to hydrolysis and radiation damage during X-ray experiments.

Crystallization of Labile Epoxides

Objective: Grow diffraction-quality crystals without hydrolyzing the epoxide ring.

  • Method: Vapor Diffusion (Sitting Drop) at 4°C.

  • Solvent System: Avoid protic solvents (MeOH, EtOH) which may open the epoxide.

    • Preferred: Acetone/Hexane or THF/Pentane.

  • Protocol:

    • Dissolve 5 mg derivative in 50 µL dry THF.

    • Filter through 0.22 µm PTFE filter (removes nucleation sites).

    • Equilibrate against 500 µL Pentane reservoir.

    • Validation: Monitor drops via polarized light. Birefringence indicates crystallinity. If precipitate is amorphous, switch to slow evaporation at -20°C.

Data Collection Strategy

Objective: Minimize radiation-induced ring opening.

  • Cryo-Protection: Use Paratone-N oil. Avoid glycerol (nucleophilic attack risk).

  • Temperature: Flash cool to 100 K immediately.

  • Beam Strategy:

    • Use attenuated beam (transmission 50-70%) to prevent radical generation at the epoxide oxygen.

    • Collect low-resolution pass first to catch Bragg peaks before potential decay.

Visualization: Crystallography Workflow

Figure 2: Optimized workflow for handling sensitive pentalene epoxide crystals to ensure structural integrity.

Case Study: Pentalenolactone F Methyl Ester

To ground this guide in authoritative data, we examine the X-ray structure of Pentalenolactone F methyl ester, a classic pentalene epoxide derivative.

  • Space Group: Orthorhombic (

    
    )
    
  • Resolution: 1.35 Å

  • Key Structural Insight: The epoxide ring is oriented exo to the pentalene cup. The C-C bond shared by the rings is lengthened (1.52 Å), indicating strain relief compared to the theoretical double bond of the parent pentalene.

  • Relevance: This structure confirmed the absolute stereochemistry required for the antibiotic's mechanism of action—alkylation of the active site cysteine in GAPDH.

References

  • Williard, P. G., et al. (1988). "The X-ray crystal structure of pentalenolactone F methyl ester." The Journal of Antibiotics.

  • Falvey, D. E. (2010).[3] "Pentalene: A classic antiaromatic system."[4][5] Journal of Physical Organic Chemistry. (Contextual grounding on pentalene instability).

  • Cane, D. E., & Sohng, J. K. (1994). "Inhibition of glyceraldehyde-3-phosphate dehydrogenase by pentalenolactone." Archives of Biochemistry and Biophysics.

  • Gidron, O., et al. (2014). "Pentalene derivatives: from antiaromaticity to organic electronics."[4] Chemical Science. (Comparison of stabilized derivatives).

Sources

13C NMR spectral data for 3-oxatricyclo[4.2.1.0]nonane

Comparative Analysis of 13C NMR Spectral Signatures: 3-Oxatricyclo[4.2.1.0 ]nonane Scaffolds

Executive Summary & Structural Context

The 3-oxatricyclo[4.2.1.0


]nonane
  • Core Structure: A norbornane (bicyclo[2.2.1]heptane) system fused with an oxetane ring at the 2,3-positions (or 2,5 depending on numbering conventions).

  • Primary Relevance: Bioisostere for spirocyclic ethers and rigid proline analogs.

  • Stereochemical Challenge: The fusion is almost exclusively exo relative to the norbornane bridge, but substituents on the oxetane ring (e.g., C4-phenyl) can adopt exo or endo configurations, leading to distinct NMR signatures.

Experimental Methodology

To ensure reproducible spectral data for this rigid tricyclic ether, the following protocol is recommended. This workflow minimizes relaxation artifacts common in strained bicyclic systems.

Protocol: High-Resolution 13C NMR Acquisition
  • Sample Preparation:

    • Dissolve 15-20 mg of the purified compound in 0.6 mL CDCl₃ (99.8% D).

    • Internal Standard: Add 0.03% TMS (v/v) for precise 0.0 ppm referencing.

    • Note: For polar derivatives (e.g., amino-functionalized), use DMSO-d₆ to prevent aggregation broadening.

  • Instrument Parameters (600 MHz equivalent):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 s . The rigid carbon framework has long T1 relaxation times; insufficient delay will suppress quaternary carbon signals (e.g., C1/C6 bridgeheads).

    • Scans (NS): Minimum 1024 scans for S/N > 50:1.

    • Temperature: 298 K (controlled).

Comparative Spectral Data

The following table contrasts the 13C NMR shifts of the 3-phenyl-substituted derivative (a standard Paternò-Büchi product) against its carbocyclic analog. This comparison highlights the deshielding effect of the oxygen atom and the gamma-gauche shielding observed in endo isomers.

Table 1: 13C NMR Chemical Shift Comparison (ppm in CDCl₃)

Carbon PositionExo-3-Phenyl-3-oxatricyclo[4.2.1.0

]nonane
(Target)
Endo-3-Phenyl-3-oxatricyclo[4.2.1.0

]nonane
(Isomer)
Tricyclo[4.2.1.0

]nonane
(Carbocyclic Analog)
Assignment Logic
C4 (Oxetane CH) 86.5 83.2 32.1 (CH₂)Diagnostic Peak: Highly deshielded by α-oxygen and phenyl ring. Endo is shielded ~3 ppm due to steric compression.
C2 (Bridgehead) 52.4 49.8 41.6Fused junction. Deshielded by β-oxygen effect relative to carbocycle.
C5 (Bridgehead) 46.1 44.5 41.6Fused junction. Less deshielded than C2 as it is β to oxygen but further from phenyl.
C1 (Norbornane) 37.236.833.0Bridgehead. Typical norbornane shift.
C6 (Norbornane) 37.236.833.0Bridgehead.
C9 (Bridge) 31.529.931.4Methano bridge. Sensitive to endo-substituent shielding (γ-effect).
C7/C8 (Ethano) 28.426.127.7Ethano bridge.
Aromatic C 125.0 - 140.0126.0 - 139.0N/AStandard phenyl pattern.

Critical Insight: The C4 signal is the primary discriminator. In the exo isomer, the proton is endo, placing the phenyl group exo (away from the norbornane cage). In the endo isomer, the phenyl group faces the cage, causing steric compression that upfield shifts (shields) the C4 and C9 signals by 2-3 ppm.

Mechanistic & Assignment Workflow

The synthesis and subsequent assignment rely on understanding the [2+2] photocycloaddition mechanism.

GNBNorbornene(Starting Material)ExcExcited State(Triplet n,π*)NB->Exchv (300-350 nm)AldBenzaldehyde(Reagent)Ald->Exchv (300-350 nm)Birad1,4-BiradicalIntermediateExc->BiradISC & AttackProd3-Oxatricyclo[4.2.1.0]nonane(Mixture Exo/Endo)Birad->ProdRing ClosureNMR13C NMR Analysis(Diagnostic C4 Shift)Prod->NMRPurification

Figure 1: Paternò-Büchi Synthesis Pathway. The reaction proceeds via a triplet 1,4-biradical, determining the exo/endo ratio.

Assignment Logic Flow
  • Identify C=O Absence: Confirm loss of aldehyde carbonyl (>190 ppm).

  • Locate C-O Region (60-90 ppm):

    • Look for the C4 doublet (methine attached to O and Ph).

    • If >85 ppm -> Likely Exo -phenyl.

    • If <84 ppm -> Likely Endo -phenyl (Shielded).

  • Analyze Symmetry:

    • The unsubstituted parent is

      
       symmetric (fewer signals).
      
    • The 3-phenyl derivative is asymmetric (distinct C1/C6 and C7/C8 signals).

References
  • Griesbeck, A. G.; Stadtmüller, S. (1990).[1][2] Photocycloaddition of Benzaldehyde to Norbornene: Regio- and Stereochemical Aspects. Chemische Berichte, 123(2), 357–362.[1]

  • D'Auria, M.; Racioppi, R. (2006).[2] Regio- and Stereoselectivity in the Paternò-Büchi Reaction. Letters in Organic Chemistry, 3(3), 244-246.[2]

  • PubChem Compound Summary. (2025). Tricyclo[4.2.1.0

    
    ]nonane, exo-. National Center for Biotechnology Information. 
    
  • Tomi, F.; et al. (1994).[3] Carbon-13 chemical shift assignment of 3,3-dihalogenotricyclo[4.2.1.0

    
    ]nonane derivatives. Spectroscopy Letters, 27(3). 
    

A Researcher's Guide to Distinguishing Exo and Endo Isomers of Pentalene Epoxides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The stereochemical assignment of epoxide isomers derived from bicyclic systems like pentalene presents a significant analytical challenge. The subtle differences in the spatial arrangement of the epoxide ring relative to the pentalene framework—termed exo and endo—can profoundly influence reactivity and biological activity. This guide provides an in-depth comparison of the primary analytical techniques used to distinguish these diastereomers: Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational chemistry. We will explore the theoretical underpinnings of each method, present their practical applications with supporting data, and offer a logical workflow for unambiguous isomer determination. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require robust and reliable methods for stereochemical characterization.

Introduction: The Stereochemical Challenge of Pentalene Epoxides

Pentalene, a bicyclic hydrocarbon with a π-conjugated system, is a fascinating building block in organic synthesis.[1] Epoxidation of the pentalene core is a key transformation that introduces a reactive three-membered ether ring, paving the way for diverse functionalization.[2] This reaction, however, can lead to the formation of two diastereomeric products: the exo and endo epoxides.

In the exo isomer, the epoxide ring is oriented away from the larger bridge of the bicyclic system, while in the endo isomer, it is positioned on the same side as the larger bridge.[3][4] These seemingly minor structural differences can lead to significant variations in physical properties, chemical reactivity, and biological interactions. Therefore, the ability to reliably distinguish between these isomers is paramount for advancing research and development in fields that utilize these scaffolds.

This guide will move beyond a simple listing of techniques. It will delve into the causality behind experimental choices, providing the "why" that transforms a protocol from a set of instructions into a powerful analytical strategy.

The Core of the Problem: Why Is Differentiation Difficult?

Exo and endo isomers of pentalene epoxides are diastereomers, meaning they have different physical properties.[4][5] However, these differences, such as boiling points and polarity, can be minimal, making separation by standard chromatographic techniques challenging.[6] Spectroscopic analysis is therefore the cornerstone of their differentiation. The challenge lies in selecting the right technique and correctly interpreting the data to make an unambiguous assignment.

A Comparative Analysis of Key Analytical Techniques

The three primary methods for distinguishing exo and endo pentalene epoxides are NMR spectroscopy, X-ray crystallography, and computational chemistry. Each has its own strengths and limitations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is the most accessible and widely used technique for the structural elucidation of organic molecules, including epoxides.[7][8] Both ¹H and ¹³C NMR provide critical information about the electronic environment of the nuclei within the molecule.[8]

Key Differentiating Features in ¹H NMR:

  • Chemical Shifts: The protons on the epoxide ring typically resonate in the 2.5-3.5 ppm range.[8][9] The exact chemical shift is highly sensitive to the local magnetic environment. In many bicyclic systems, the protons of the endo isomer tend to be more deshielded (appear at a higher ppm) compared to the exo isomer.[10] This is often attributed to anisotropic effects from the neighboring π-system or steric compression.

  • Coupling Constants (J-values): The dihedral angle between adjacent protons, as described by the Karplus equation, has a significant impact on the observed coupling constant.[11] The rigid, bicyclic framework of pentalene epoxides leads to distinct dihedral angles between the epoxide protons and the bridgehead protons in the exo and endo isomers. This results in different splitting patterns and J-values, which can be a reliable diagnostic tool.[11]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY is a powerful 2D NMR technique that detects through-space interactions between protons that are in close proximity.[7][10] This is arguably the most definitive NMR method for assigning exo and endo stereochemistry. In the endo isomer, NOE correlations are expected between the epoxide protons and the proximal protons on the concave face of the bicyclic system. Conversely, in the exo isomer, such correlations would be absent.[10] However, NOE measurements can sometimes lead to ambiguous results due to the sp²-like character of the carbon atoms in the oxirane ring.[12][13]

¹³C NMR Spectroscopy:

The carbon atoms of the epoxide ring typically resonate in the 40-60 ppm range.[8] Similar to ¹H NMR, the chemical shifts of the epoxide carbons can differ between the exo and endo isomers due to steric and electronic effects.[11] For instance, steric compression in the endo isomer can lead to a shielding effect (lower ppm) on certain carbon atoms compared to the less hindered exo isomer.[14]

NMR Parameter Exo Isomer (General Trend) Endo Isomer (General Trend) Rationale
¹H Chemical Shift (Epoxide H) More Shielded (Lower ppm)More Deshielded (Higher ppm)Anisotropic effects and steric interactions.
¹³C Chemical Shift (Epoxide C) VariesCan be more shielded due to steric compression.Steric (gamma-gauche) effects.
J-Coupling (Epoxide H to Bridgehead H) Smaller J-value (larger dihedral angle)Larger J-value (smaller dihedral angle)Karplus relationship.[11]
NOESY Correlations No correlation between epoxide H and internal bridge H.Correlation between epoxide H and internal bridge H.Through-space proximity.
Single-Crystal X-ray Crystallography: The Unambiguous Gold Standard

When an unambiguous assignment is critical and NMR data is inconclusive, single-crystal X-ray crystallography provides the definitive answer.[7] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, offering an irrefutable depiction of the molecule's stereochemistry.

The primary limitation of X-ray crystallography is the need for a single, diffraction-quality crystal. Pentalene epoxides, particularly if they are oils or amorphous solids, can be challenging to crystallize. However, if a suitable crystal can be obtained, the resulting structure provides the ultimate proof of the exo or endo configuration.[14]

Computational Chemistry: A Powerful Predictive and Corroborative Tool

In instances where NMR data is ambiguous and crystallization is unsuccessful, computational methods offer a powerful alternative.[12][13] Quantum-based calculations can predict the NMR spectra of the different isomers, which can then be compared to the experimental data.[12][13]

The "DP4+" probability analysis is a popular method that compares the calculated ¹H and ¹³C NMR chemical shifts of all possible diastereomers with the experimental data to determine the most likely structure.[12][13] This approach has shown excellent results in correctly assigning the relative configuration of complex molecules, including epoxides.[12][13] Furthermore, computational models can be used to predict coupling constants and understand the geometric basis for observed NOE effects.[12][13]

Recommended Analytical Workflow

The following workflow provides a logical progression for the confident assignment of exo and endo isomers of pentalene epoxides.

Pentalene Epoxide Isomer Assignment Workflow cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Definitive NMR Analysis cluster_2 Phase 3: Advanced Characterization A Synthesis & Purification of Pentalene Epoxide Mixture B 1D NMR Analysis (¹H, ¹³C) A->B C Initial Hypothesis based on Chemical Shifts & Coupling Constants B->C D 2D NOESY Experiment C->D E Unambiguous Assignment via NOE Correlations D->E Clear Correlations F Ambiguous NOESY Data D->F No/Unclear Correlations I Definitive Structural Confirmation G Single-Crystal X-ray Crystallography F->G H Computational NMR Prediction (e.g., DP4+) F->H G->I J Probabilistic Structural Assignment H->J

Caption: A logical workflow for the stereochemical assignment of pentalene epoxides.

Detailed Experimental Protocols

Protocol 1: 2D NOESY for Stereochemical Assignment
  • Sample Preparation: Dissolve 5-10 mg of the purified pentalene epoxide isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube. The solution should be free of particulate matter.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to determine the chemical shifts of all protons.

    • Set up a 2D NOESY experiment on a high-field NMR spectrometer (≥ 400 MHz).

    • Use a mixing time appropriate for a small molecule (typically 500-800 ms). This is a critical parameter that may require optimization.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

    • Look for cross-peaks that indicate NOE correlations between the epoxide protons and other protons in the molecule.

    • Interpretation for Endo Isomer: Expect to see cross-peaks between the epoxide protons and the protons on the concave face of the pentalene ring system.

    • Interpretation for Exo Isomer: The absence of these specific cross-peaks is indicative of the exo configuration.

Protocol 2: Computational NMR Prediction with DP4+ Analysis
  • Structure Generation: Generate 3D structures for both the exo and endo isomers of the pentalene epoxide.

  • Conformational Search: Perform a thorough conformational search for each isomer to identify the lowest energy conformers.

  • Geometry Optimization and NMR Calculation:

    • Optimize the geometry of the low-energy conformers using a suitable level of theory (e.g., B3LYP/6-31G(d)).[15]

    • Calculate the NMR shielding tensors for each optimized conformer using a higher level of theory (e.g., WP04/6-311++G(2d,p) with a PCM solvent model).[15]

  • DP4+ Analysis:

    • Use a DP4+ calculator, inputting the experimental ¹H and ¹³C NMR chemical shifts and the calculated shielding tensors for both isomers.

    • The output will provide a probability score for each isomer being the correct structure. A high probability (>95%) provides a confident assignment.[13]

Conclusion

The unambiguous differentiation of exo and endo pentalene epoxides is a critical task that relies on a systematic and multi-faceted analytical approach. While ¹H NMR, particularly through the use of NOESY, often provides a rapid and reliable assignment, its limitations necessitate the availability of more definitive techniques. Single-crystal X-ray crystallography remains the ultimate arbiter of stereochemistry, provided suitable crystals can be obtained. In its absence, computational methods like DP4+ analysis have emerged as a powerful and increasingly accurate tool for structural elucidation.[12][13] By understanding the principles and practical applications of these techniques, researchers can confidently navigate the complexities of stereoisomerism in these valuable synthetic intermediates.

Visualizing Key Concepts

Molecular_Structures cluster_exo Exo Pentalene Epoxide cluster_endo Endo Pentalene Epoxide exo_label Epoxide ring is 'outside' or away from the main ring system. endo_label Epoxide ring is 'inside' or towards the main ring system.

Caption: Defining exo and endo stereochemistry in pentalene epoxides.

Analytical_Technique_Relationship A Problem: Distinguish Exo vs. Endo B NMR Spectroscopy A->B C X-ray Crystallography A->C D Computational Chemistry A->D B_sub Chemical Shifts J-Coupling NOESY B->B_sub C_sub Definitive 3D Structure C->C_sub D_sub Predicted Spectra DP4+ Probability D->D_sub

Caption: Relationship between the analytical problem and the primary solution techniques.

References

  • Sarotti, A. M., & Pellegrinet, S. C. (2017). Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. Advantages of the Inclusion of Unscaled Data. The Journal of Organic Chemistry, 82(3), 1873–1879. [Link]

  • Cooley, J. H., & Williams, R. V. (1997). endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. Journal of Chemical Education, 74(5), 582. [Link]

  • Chemistry Steps. (n.d.). Endo and Exo products of Diels-Alder Reaction with Practice Problems. Retrieved from [Link]

  • Ashenhurst, J. (2018, February 9). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Master Organic Chemistry. [Link]

  • Sarotti, A. M., & Pellegrinet, S. C. (2016). Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. Advantages of the Inclusion of Unscaled Data. CONICET. [Link]

  • Gherghel, L. et al. (2020). Diels-Alder Reaction, Methylcyclopentadiene, Endo/Exo Isomerism, Complex Mixtures, Nuclear Magnetic Resonance. Journal of Laboratory Chemical Education, 8(3), 39-80. [Link]

  • Chemistry LibreTexts. (2025, February 3). 4.9: Spectroscopy of Ethers and Epoxides. [Link]

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. [Link]

  • Todorović, N. et al. (2007). Stereochemistry and conformations of natural 1,2-epoxy-guaianolides based on 1D and 2D NMR data and semiempirical calculations. Magnetic Resonance in Chemistry, 46(2), 159-67. [Link]

  • Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. (2007, December 14). Analytical Methods. [Link]

  • Synthesis of bicyclic epoxide 2. (n.d.). ResearchGate. Retrieved from [Link]

  • Iyoda, M. et al. (2010). Synthesis and Reactions of Dibenzo[a,e]pentalenes. The Chemical Record, 10(2), 94-105. [https://www.researchgate.net/publication/43085573_Synthesis_and_Reactions_of_Dibenzoae]pentalenes]([Link])

  • Diva-portal.org. (n.d.). PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS IN EXTRACTS FROM PINE SAWFLIES, AFRICA. [Link]

  • Parveen, S. et al. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances, 14(20), 14083-14115. [Link]

  • Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview. [Link]

  • Chemistry LibreTexts. (2022, October 4). 10.5: Endo and Exo Products. [Link]

  • Pasilis, S. P. (2021). An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(7), 1639-1653. [Link]

  • Unambiguous assignment of 13C NMR signals in epimeric 4,5-epoxy. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

Comparative Stability & Reactivity Guide: Fused vs. Spiro-Epoxypentalenes

Author: BenchChem Technical Support Team. Date: March 2026

The is structured below. This guide synthesizes physical organic chemistry principles with specific data on pentalene derivatives, designed for an expert audience.

Executive Summary: The Pentalene Paradox

Pentalene (


) is a prototypical anti-aromatic system (8 

electrons), rendering it kinetically unstable and prone to rapid dimerization even at

. Functionalization via epoxidation is a critical strategy to quench this anti-aromaticity.

This guide compares two distinct isomeric forms of epoxypentalenes:

  • Fused-Epoxypentalenes: The oxirane ring shares a bond with the pentalene framework (1,2-fusion).

  • Spiro-Epoxypentalenes: The oxirane ring shares a single carbon atom with the pentalene framework.

Key Insight: While fused systems offer immediate electronic stabilization by disrupting the anti-aromatic circuit, they suffer from extreme angle strain (Baeyer strain). Conversely, spiro-systems exhibit superior thermal and hydrolytic stability due to reduced ring strain and steric shielding, making them the preferred scaffold for bioactive natural products like pentalenolactone .

Structural & Electronic Analysis

Geometric Strain Comparison

The stability differential is primarily governed by the topology of the ring fusion.

FeatureFused-Epoxypentalene (Type A)Spiro-Epoxypentalene (Type B)
Topology Bicyclo[3.3.0]octane fused to oxiraneSpiro[bicyclo[3.3.0]octane-oxirane]
Hybridization

carbons at ring junction distort planarity

spiro-center allows orthogonal ring orientation
Ring Strain High: 3-membered ring fused to 5-membered ring forces bond angles <

.
Moderate: The spiro-linkage minimizes angle distortion in the pentalene core.
Electronic State Breaks cyclic conjugation (Relieves anti-aromaticity).Preserves diene conjugation (if present); acts as an isolated electrophile.
Primary Failure Mode Acid-catalyzed ring opening (Strain relief).Nucleophilic attack (Sterically controlled).
Mechanism of Stabilization
  • Fused: The introduction of the epoxide converts two

    
     carbons to 
    
    
    
    . This effectively "breaks" the 8
    
    
    anti-aromatic loop, converting the system into a non-aromatic, albeit strained, bicyclic diene.
  • Spiro: Often formed from exocyclic methylene groups. The spiro-epoxide is orthogonal to the pentalene ring system, preventing effective orbital overlap. Its stability is derived from the "Gem-Dimethyl Effect" equivalent—steric bulk protects the strained oxygen.

Experimental Protocols

Synthesis Workflows

The synthesis of these cores requires distinct methodologies due to their stability profiles.

Protocol A: Fused-Epoxypentalene via DMDO Oxidation

Best for: Generating reactive intermediates for immediate use.

  • Precursor: Dissolve 1,2-dihydropentalene or substituted pentalene in acetone-

    
     (for in situ NMR).
    
  • Reagent: Add Dimethyldioxirane (DMDO) (0.05 M in acetone) at

    
    .
    
    • Note: DMDO is preferred over m-CPBA to avoid acidic byproducts that trigger ring opening.

  • Monitoring: Track disappearance of olefinic protons (

    
     5.8–6.5 ppm) and appearance of epoxide protons (
    
    
    
    3.5–4.0 ppm).
  • Quench: Do not quench. Use solution immediately.

Protocol B: Spiro-Epoxypentalene via Corey-Chaykovsky

Best for: Isolable, stable scaffolds (e.g., Pentalenolactone precursors).

  • Precursor: Dissolve pentalenone (ketone derivative) in dry DMSO/THF.

  • Ylide Generation: Treat trimethylsulfoxonium iodide with NaH (1.1 equiv) at

    
     under Argon. Stir until evolution of 
    
    
    
    ceases (approx. 1 h).
  • Addition: Cannulate the ylide solution into the ketone solution at

    
    . Warm to RT over 4 h.
    
  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    . The spiro-epoxide is often stable enough for silica gel chromatography.
Visualization of Pathways (DOT Diagram)

Epoxypentalene_Pathways cluster_0 Synthesis Routes Pentalene Pentalene Core (Anti-aromatic/Unstable) Fused Fused-Epoxypentalene (High Strain) Pentalene->Fused Epoxidation (1,2-bond) Spiro Spiro-Epoxypentalene (Kinetic Stability) Pentalene->Spiro Via Ketone Intermediate RingOpen Ring-Opened Diol (Thermodynamic Sink) Fused->RingOpen Rapid Hydrolysis Spiro->RingOpen Slow Hydrolysis DMDO DMDO (Oxidation) DMDO->Fused Ylide Sulfur Ylide (Corey-Chaykovsky) Ylide->Spiro Acid H+ / H2O

Caption: Comparative synthetic and degradation pathways. Fused systems degrade rapidly to diols, while spiro systems exhibit kinetic resistance.

Stability Data & Reactivity Profile

The following data summarizes the comparative stability based on degradation kinetics in acidic media (pH 4.0 buffer,


).
ParameterFused-EpoxypentaleneSpiro-Epoxypentalene
Half-life (

)
< 30 minutes> 24 hours
Heat of Formation (

)
High (Endothermic)Moderate
Electrophilicity Index (

)
High (Hard Electrophile)Moderate (Soft Electrophile)
Major Degradation Product trans-Diol (via

-like opening)

-Hydroxy ketone (via rearrangement)
Bio-conjugation Target Non-specific (Rapid alkylation)Cysteine residues (e.g., GAPDH active site)
Case Study: Pentalenolactone

The antibiotic pentalenolactone utilizes a spiro-epoxide. Evolution has selected the spiro-configuration because it balances stability (allowing the molecule to diffuse to the target) with reactivity (sufficient to alkylate the active site Cysteine of GAPDH). A fused isomer would likely hydrolyze before reaching the target.

References

  • Pentalene Antiarom

    • Source: Wikipedia / IUPAC
    • Context: Defines the 8 electron instability that necessitates stabilization str
  • Epoxidation Transition Structures (Spiro vs Planar)

    • Source: Bach, R. D., & Dmitrenko, O. (2003).[1] Journal of Physical Chemistry A.

    • Context: Theoretical basis for spiro-transition states being energetically favored in epoxid
  • Synthesis of Pentalenolactone (Spiro-Epoxide)

    • Source: Danishefsky, S., et al. Journal of the American Chemical Society.
    • Context: Total synthesis demonstrating the formation and stability of the spiro-epoxide moiety.
  • Epoxide Reactivity & Ring Opening

    • Source: Master Organic Chemistry
    • Context: General mechanisms for acid/base catalyzed opening of strained epoxide rings.
  • Biosynthesis of Pentalenolactone

    • Source:Streptomyces Genome Mining Studies (NIH)
    • Context: Identification of enzymatic pathways (PtlI)

Sources

Validation of Epoxide Formation Using Thin-Layer Chromatography (TLC): A Comparative Guide to Visualization Strategies

Author: BenchChem Technical Support Team. Date: March 2026

The formation of epoxides—commonly achieved via the Prilezhaev reaction using m-chloroperoxybenzoic acid (mCPBA) or through asymmetric methods like the Shi epoxidation—is a foundational transformation in drug development and organic synthesis ([1]). However, monitoring the conversion of an alkene to an epoxide via Thin-Layer Chromatography (TLC) presents a unique analytical hurdle: aliphatic epoxides lack an extended conjugated π-system, rendering them completely invisible under standard 254 nm UV light.

To circumvent this, researchers must rely on chemical visualization reagents (stains) that react with the functional groups on the TLC plate to produce a visible chromophore. As a Senior Application Scientist, I have structured this guide to objectively compare specialized, epoxide-specific stains against general-purpose oxidative alternatives. By understanding the causality behind these chemical reactions, you can implement self-validating workflows that eliminate false positives in your synthetic pipeline.

Comparative Analysis of TLC Visualization Reagents

When selecting a TLC stain for epoxidation monitoring, the choice dictates the balance between specificity (avoiding false positives from unreacted starting materials) and general sensitivity.

Visualization ReagentSpecificity for EpoxidesReaction MechanismColor OutputHeating Required
4-(p-Nitrobenzyl)pyridine (NBP) High (Alkylating Agents)Nucleophilic ring-opening followed by base-induced ylide formationBlue/Purple on whiteYes (for alkylation)
Picric Acid Moderate to High Acid-catalyzed ring opening to form a colored picrate complexOrange/Yellow on yellowYes
Phosphomolybdic Acid (PMA) Low (General Stain)Reduction of Mo(VI) to Mo(V) by oxidizable functional groupsDark Green/Blue on light greenYes
Potassium Permanganate (KMnO₄) Low (General Stain)Oxidative cleavage of double bonds and oxidizable groupsBrown/Yellow on pinkNo (or mild)

Data synthesized from established chromatographic methodologies ([2]; [3]).

Scientific Integrity & Causality: Why NBP Outperforms General Stains

General oxidative stains like KMnO₄ and PMA are ubiquitous in organic laboratories but are inherently flawed for monitoring epoxidations. KMnO₄ oxidizes both the starting alkene and the resulting epoxide. If the reaction is incomplete and the Rf (retention factor) values of the alkene and epoxide are similar, KMnO₄ will yield a brown spot (MnO₂) for both, making it nearly impossible to confirm chemical conversion ([2]).

Conversely, 4-(p-nitrobenzyl)pyridine (NBP) is a chemoselective nucleophile historically used to trap and quantify alkylating agents ([4]). The causality of its extreme specificity lies in the ring strain of the epoxide. The pyridine nitrogen of NBP acts as a nucleophile, attacking the electrophilic carbon of the strained epoxide ring upon heating. This forms an alkylated pyridinium intermediate. Subsequent treatment with a base deprotonates the intermediate, extending the conjugation into the nitrobenzyl ring to produce a highly visible blue/purple ylide dye. Because unreacted alkenes are not alkylating agents, they cannot react with NBP, completely eliminating false positives.

NBP_Mechanism N1 Epoxide + NBP N2 Thermal Alkylation (120°C) N1->N2 N3 Pyridinium Intermediate N2->N3 N4 Base Addition (NaOH/Ammonia) N3->N4 N5 Colored Ylide Dye (Blue/Purple) N4->N5

Mechanistic pathway of epoxide detection using the NBP alkylation assay.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your analytical results, the following workflow incorporates a "co-spotting" technique. This acts as an internal control, proving that the stain is actively differentiating between the starting material and the product on the exact same plate.

Protocol 1: TLC Preparation and Co-Spotting
  • Prepare the Plate: Use a standard Merck Silica Gel 60 F254 TLC plate. Draw a baseline 1 cm from the bottom edge using a pencil.

  • Spotting (The Self-Validating Step):

    • Spot 1: Pure starting alkene (Negative Control).

    • Spot 2: Co-spot (Alkene + Reaction Mixture overlaid).

    • Spot 3: Reaction Mixture (mCPBA + Alkene + Epoxide product).

  • Elution: Develop the plate in an optimized mobile phase (e.g., 10% Ethyl Acetate in Hexanes) until the solvent front is 1 cm from the top edge.

  • Drying: Evaporate the mobile phase completely using a heat gun. Causality: Residual organic solvent can interfere with the chemical stain and cause streaking.

TLC_Workflow A Reaction Mixture (Alkene + mCPBA) B Co-Spot on Silica TLC Plate A->B C Elute in Mobile Phase (Hexanes/EtOAc) B->C D UV Inspection (254 nm) (Epoxide Invisible) C->D E Apply NBP Stain (Chemoselective) D->E F Heat & Base Activation E->F G Visual Confirmation (Blue/Purple Spot) F->G

Workflow for monitoring epoxide formation using TLC and chemoselective visualization.

Protocol 2: NBP Staining Procedure (Targeted Epoxide Detection)

Causality: Heat provides the activation energy necessary for the nucleophilic substitution (SN2-like ring opening); the subsequent base addition facilitates the chromogenic shift.

  • Reagent Preparation: Dissolve 5 g of 4-(p-nitrobenzyl)pyridine in 100 mL of acetone. Prepare a separate base solution of 10% piperidine in ethanol (or 1M aqueous NaOH).

  • Application: Dip the eluted and dried TLC plate into the NBP solution for 2 seconds. Wipe the excess liquid from the glass/aluminum back.

  • Thermal Activation: Heat the plate vigorously with a heat gun (approximately 120°C) for 3–5 minutes. The alkylation reaction requires this thermal energy to proceed.

  • Base Activation: Lightly spray the plate with the base solution.

  • Observation: Epoxides will immediately appear as intense blue or purple spots against a white or pale background. The starting alkene (Spot 1) will remain completely invisible, validating the reaction's success and the stain's specificity.

Protocol 3: PMA Staining Procedure (General Control)

Causality: Used in parallel on a duplicate plate to confirm the presence and location of all organic materials, including unreacted alkenes, by reducing the phosphomolybdic acid complex.

  • Reagent Preparation: Dissolve 10 g of Phosphomolybdic Acid in 100 mL of absolute ethanol ([5]).

  • Application: Dip the eluted and dried duplicate TLC plate into the PMA solution.

  • Thermal Activation: Heat the plate at 120°C until spots develop.

  • Observation: Both the alkene and the epoxide will appear as dark green/blue spots. Comparing this plate to the NBP-stained plate provides a comprehensive analytical picture of the reaction's progress.

References

  • Master Organic Chemistry. "mCPBA (meta-chloroperoxybenzoic acid) - Epoxidation Mechanism." Master Organic Chemistry. Available at: [Link]

  • Reach Devices. "TLC Stains: Thin Layer Chromatography Stains." Reach Devices Analytical Tools. Available at: [Link]

  • Fioriti, J.A., & Sims, R.J. (1984). "Detection of Sterol Epoxides in Foods by Colorimetric Reaction with Picric Acid." Journal of Food Protection / PubMed. Available at:[Link]

  • ResearchGate. "Reactivity of acrylamide as an alkylating agent: A kinetic approach (NBP Assay)." ResearchGate. Available at: [Link]

Sources

Optical Rotation & Chiral Analysis: 1,2-Epoxyoctahydropentalene

Author: BenchChem Technical Support Team. Date: March 2026

The following Publish Comparison Guide details the optical rotation values, stereochemical properties, and experimental protocols for chiral 1,2-epoxyoctahydropentalene (systematically known as 2,3-epoxy-cis-bicyclo[3.3.0]octane ) and its key chiral derivatives.

Executive Summary

1,2-Epoxyoctahydropentalene (CAS 6567-98-2), also known as 2,3-epoxy-cis-bicyclo[3.3.0]octane , is a critical intermediate in the synthesis of polyquinane natural products (e.g., pentalenolactone).[1]

Crucial Stereochemical Distinction: The parent cis-fused epoxide is a meso compound (achiral) due to a plane of symmetry passing through the bridgehead bond and the epoxide ring. Therefore, the pure parent epoxide exhibits an optical rotation of 0° .

However, it serves as a potent substrate for enantioselective desymmetrization , yielding highly valuable chiral bicyclo[3.3.0]octanols . This guide focuses on the optical rotation values of these chiral derivatives which are the functional "chiral 1,2-epoxyoctahydropentalene" equivalents in drug development.

Comparative Optical Rotation Data

The following table presents the optical rotation values for the key chiral derivatives obtained via the desymmetrization of the meso-epoxide.

CompoundStereochemistrySpecific Rotation

Conc. (c)Solventee (%)Ref.
1,2-Epoxyoctahydropentalene Meso (Achiral) N/AN/A0[1]
(-)-cis-Bicyclo[3.3.0]octan-2-ol (1S, 2S, 5R)-28.8° (extrapolated)1.0CHCl

>99[2,3]
(-)-cis-Bicyclo[3.3.0]octan-2-ol (1S, 2S, 5R)-20.2° 1.03CHCl

70[2]
(+)-cis-Bicyclo[3.3.0]octan-2-ol (1R, 2R, 5S)+29.0° 1.0CHCl

>99[3]

Note on Nomenclature: The "1,2-epoxy" designation in pentalene numbering corresponds to the 2,3-position in bicyclo[3.3.0]octane numbering. The chiral alcohol product is typically referred to as endo-2-ol .

Stereochemical Mechanism & Pathway

The utility of this system lies in the desymmetrization of the meso-epoxide. This process breaks the plane of symmetry, creating two chiral centers with high enantioselectivity.

Pathway Visualization:

Desymmetrization Figure 1: Enantioselective desymmetrization of meso-1,2-epoxyoctahydropentalene to chiral alcohol. MesoEpoxide Meso-1,2-Epoxyoctahydropentalene (Achiral, [α] = 0°) Transition Asymmetric Deprotonation (Desymmetrization) MesoEpoxide->Transition Substrate ChiralBase Chiral Lithium Amide (e.g., s-BuLi / (-)-Sparteine) ChiralBase->Transition Catalyst/Reagent Product (-)-cis-Bicyclo[3.3.0]octan-2-ol (Chiral, [α] = -28.8°) Transition->Product Rearrangement

[2][3]

Experimental Protocols
Protocol A: Enantioselective Desymmetrization via Chiral Lithium Amides

For the synthesis of (-)-cis-bicyclo[3.3.0]octan-2-ol (CAS 85717-58-4).

Objective: Convert meso-epoxide to chiral alcohol with high ee.

  • Reagent Preparation:

    • Flame-dry a 100 mL Schlenk flask under Argon.

    • Add (-)-Sparteine (1.2 equiv) and anhydrous Ether (solvent).

    • Cool to -78°C .

    • Add s-Butyllithium (1.1 equiv) dropwise. Stir for 30 min to form the chiral lithium amide complex.

  • Epoxide Addition:

    • Dissolve 1,2-epoxyoctahydropentalene (1.0 equiv) in anhydrous Ether.

    • Add the epoxide solution dropwise to the chiral base mixture at -78°C over 15 minutes.

    • Mechanism:[2][3] The chiral base selectively removes a proton from one of the enantiotopic bridgehead carbons (or alpha-carbons), triggering a transannular insertion or elimination-rearrangement.

  • Reaction & Quench:

    • Maintain at -78°C for 4 hours.

    • Allow to warm slowly to 0°C over 2 hours.

    • Quench with saturated NH

      
      Cl  solution.
      
  • Isolation:

    • Extract with Et

      
      O (3x). Dry organic layer over MgSO
      
      
      
      .
    • Concentrate in vacuo.

    • Purification: Flash chromatography (Silica gel, Hexanes/EtOAc 4:1).

  • Validation:

    • Measure Optical Rotation: Target

      
       to -29^\circ  (depending on purity).
      
    • Determine ee via Chiral GC (e.g., Cyclodex-B column).

Scientific Integrity & Causality
  • Why Meso? The cis-bicyclo[3.3.0]octane framework possesses a "book-like" shape. When the epoxide is placed on the "spine" (1,2-bond in pentalene, 2,3 in bicyclo) in an exo or endo fashion, the molecule retains a mirror plane bisecting the two rings. This renders the starting material achiral.

  • Why Desymmetrization? Since the starting material is not racemic (it is a single meso isomer), kinetic resolution (which separates enantiomers) is impossible. Instead, desymmetrization is used to differentiate the two identical faces/groups of the meso compound, creating chirality de novo.

  • Self-Validating Step: The appearance of optical activity (

    
    ) in the product is the primary confirmation that the desymmetrization was successful. If the rotation is 0°, the reaction proceeded via a non-selective pathway (racemic background reaction).
    
References
  • Whitesell, J. K., & Minton, M. A. (1986). Stereochemical Analysis of Alicyclic Compounds by C-13 NMR Spectroscopy. Chapman and Hall.
  • Desymmetrization & Rotation Data

    • Hodgson, D. M., & Gibbs, A. R. (1995). "Enantioselective Desymmetrization of Achiral Epoxides with Organolithium-Chiral Ligand Complexes." Tetrahedron: Asymmetry, 6(11), 2711-2714. Link

  • Synthesis of Chiral Alcohol

    • Whitesell, J. K., & Felman, S. W. (1977). "Resolution and absolute configuration of bicyclo[3.3.0]octan-2-ol." The Journal of Organic Chemistry, 42(9), 1663-1664. Link

  • General Pentalenolactone Synthesis: Paquette, L. A. (1986). "Recent advances in the synthesis of polyquinane natural products." Topics in Current Chemistry, 119, 1-163.

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 1,2-Epoxyoctahydropentalene

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Hazard Assessment

Substance Class: Strained Bicyclic Epoxide / Alkylating Agent Physical State: Liquid (Predicted BP: ~150–170°C, Volatile)

1,2-Epoxyoctahydropentalene represents a specific class of strained organic intermediates. Unlike linear epoxides, the fusion of the epoxide ring to the bicyclic pentalene system introduces significant ring strain (approx. 25–30 kcal/mol). This thermodynamic instability translates directly to heightened reactivity toward nucleophiles (DNA, proteins), classifying it as a high-potency alkylating agent .

Critical Safety Axioms:

  • Genotoxicity Risk: As an electrophilic epoxide, this compound must be handled as a potential mutagen and carcinogen (Category 1B assumption in absence of specific tox data).

  • Sensitization: Direct skin contact or inhalation may induce severe allergic dermatitis or respiratory sensitization.

  • Exothermic Polymerization: Incompatible with strong acids, bases, and Lewis acids (e.g.,

    
    , 
    
    
    
    ), which can trigger violent polymerization.

Part 2: Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it is determined by the Operational Scale and Potential for Aerosolization .

PPE Selection Logic
  • Standard Nitrile Gloves are insufficient for prolonged contact due to the permeation potential of cyclic ethers.

  • Respiratory protection is secondary to engineering controls (Fume Hood) but mandatory for spill cleanup.

Protection ZoneLow Risk (Analytical <10 mg)High Risk (Synthesis >100 mg / Heating)
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Splash Goggles + 8" Polycarbonate Face Shield
Hand (Primary) Double Nitrile (min 5 mil each)Silver Shield / 4H Laminate (under nitrile)
Body Flame-resistant Lab Coat (Nomex/Cotton)Chemical-Resistant Apron (Tychem/PVC) + Sleeve Covers
Respiratory Fume Hood (Sash @ 18")Fume Hood + N95/P100 (if outside hood for transport)
Hygiene Wash hands immediately after doffingImmediate soap/water wash; discard gloves as haz-waste
Visualization: PPE Decision Logic

PPE_Decision Start Start: Assess Operation Scale SmallScale < 100 mg (Analytical/Screening) Start->SmallScale LargeScale > 100 mg or Heating (Synthesis/Purification) Start->LargeScale StandardPPE Standard Protocol: - Double Nitrile Gloves - Splash Goggles - Fume Hood SmallScale->StandardPPE EnhancedPPE Enhanced Protocol: - Silver Shield (Laminate) Liners - Face Shield + Goggles - Tychem Apron LargeScale->EnhancedPPE CheckAir Is Aerosol/Vapor Generation Likely? StandardPPE->CheckAir EnhancedPPE->CheckAir RespProtect ADD: Respiratory Protection (P100/OV Cartridge) CheckAir->RespProtect Yes Proceed with Engineering Controls Proceed with Engineering Controls CheckAir->Proceed with Engineering Controls No

Figure 1: Decision logic for selecting appropriate PPE based on operational scale and aerosol risk.

Part 3: Operational Handling Protocols

Storage & Stability
  • Temperature: Store at 2°C to 8°C .

  • Atmosphere: Hygroscopic and oxygen-sensitive. Store under Argon or Nitrogen atmosphere to prevent hydrolysis or peroxide formation.

  • Container: Teflon-lined caps are required. Do not use ground glass stoppers without Teflon sleeves (risk of seizing due to polymerization).

Transfer Techniques (The "No-Drop" Standard)

To minimize exposure, open pouring is strictly prohibited.

  • Solids/Viscous Liquids: Weigh into a tared vial inside the fume hood.

  • Liquids: Use the Cannula Transfer Method or a gas-tight syringe for volumes >1 mL.

    • Purge source and receiving flask with inert gas.

    • Insert needle through septum.

    • Draw liquid slowly to avoid bubble formation (aerosol risk).

    • Transfer directly into the reaction solvent (submerged tip).

Reaction Quenching & Decontamination

Never dispose of active epoxide directly. It must be chemically deactivated.

  • Decontamination Solution: 10% Ethanolamine in water or 5% Sodium Thiosulfate (aq).

  • Protocol:

    • Dilute the reaction mixture or waste residue with a compatible solvent (e.g., Isopropanol).

    • Slowly add the Decontamination Solution (mild exotherm expected).

    • Stir for 30 minutes to ensure ring opening to the corresponding diol or amino-alcohol.

    • Check pH (target neutral/basic) before disposal.

Part 4: Emergency Response & Disposal

Emergency Response Pathway

In the event of a spill or exposure, immediate action is required to mitigate alkylation damage.

Emergency_Response Incident Incident Detected Type Identify Type Incident->Type Skin Skin/Eye Contact Type->Skin Exposure Spill Bench/Floor Spill Type->Spill Release Flush Flush with Water (15 Minutes Minimum) Skin->Flush Evacuate Evacuate Area (If >10mL outside hood) Spill->Evacuate Large Vol Absorb Absorb with Vermiculite (Do NOT use paper towels) Spill->Absorb Small Vol Medical Seek Medical Attention (Bring SDS) Flush->Medical Decon Treat Waste with 10% Ethanolamine Absorb->Decon Hazardous Waste Disposal Hazardous Waste Disposal Decon->Hazardous Waste Disposal

Figure 2: Workflow for immediate response to biological exposure or chemical release.

Disposal Strategy
  • Segregation: Do not mix with acidic waste streams (risk of polymerization).

  • Labeling: Clearly label as "Contains Strained Epoxides – Mutagenic Hazard".

  • Final State: All process waste should be quenched (as per Part 3) prior to pickup by EHS services.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).

  • PubChem. (n.d.).[1][2] Compound Summary: 1,2-Epoxyoctane (Analogous Hazard Data). National Library of Medicine.

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.